1-(4-Methoxyphenyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDUYKRPHHPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38869-47-5, 84145-43-7 | |
| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID50480212 | |
| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38869-47-5, 70849-64-8, 84145-43-7 | |
| Record name | Piperazine, dihydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)piperazine-1,4-diylium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-methoxyphenyl)piperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARJ7BR8SNG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Methoxyphenyl)piperazine Hydrochloride (MeOPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP), a psychoactive phenylpiperazine derivative, has garnered attention within the scientific community for its complex pharmacological profile. This technical guide provides a comprehensive analysis of the core mechanism of action of MeOPP, synthesizing available preclinical data to elucidate its interactions with key central nervous system targets. This document delves into the receptor binding affinities, functional activities, and metabolic pathways of MeOPP, offering a detailed resource for researchers in pharmacology, neuroscience, and drug development. The guide also includes detailed protocols for key in vitro assays essential for characterizing the pharmacodynamics of novel psychoactive compounds.
Introduction
1-(4-Methoxyphenyl)piperazine (MeOPP) is a synthetic compound belonging to the piperazine class of drugs, which are known for their diverse pharmacological activities.[1] Often encountered as a recreational substance, MeOPP is reported to produce euphoric and stimulant effects, drawing comparisons to substances like amphetamine and MDMA.[2] Its mechanism of action is multifaceted, primarily involving the modulation of monoaminergic neurotransmitter systems, specifically the serotonergic and dopaminergic pathways.[2] Understanding the precise molecular interactions of MeOPP is crucial for predicting its physiological effects, potential therapeutic applications, and toxicological profile. This guide aims to provide a detailed, evidence-based overview of the current understanding of MeOPP's mechanism of action.
Molecular Targets and Binding Affinity
The pharmacological activity of a compound is fundamentally determined by its binding affinity to specific molecular targets. For MeOPP, these targets are primarily G-protein coupled receptors (GPCRs) and neurotransmitter transporters within the central nervous system.
While a complete binding profile with specific Ki values for 1-(4-Methoxyphenyl)piperazine across all relevant receptors is not extensively documented in a single source, the literature on phenylpiperazine derivatives suggests a complex interaction with multiple targets. It is generally assumed to have a mixed mechanism of action with both serotonergic and dopamine antagonistic properties.[2] Derivatives of 1-(2-methoxyphenyl)piperazine have shown high affinity for the D2 receptor and low to moderate affinity for 5-HT1A and 5-HT2A receptors.[3] Furthermore, some derivatives have demonstrated potent antagonist activity at the 5-HT7 receptor with low affinity for the 5-HT1A receptor.[4]
Table 1: Putative Receptor and Transporter Binding Profile of Phenylpiperazine Derivatives
| Target | Class | Potential Interaction of MeOPP |
| 5-HT1A Receptor | Serotonin Receptor | Low to moderate affinity is expected based on related compounds.[3] |
| 5-HT2A Receptor | Serotonin Receptor | Low to moderate affinity is expected based on related compounds.[3] |
| 5-HT7 Receptor | Serotonin Receptor | Potential for high-affinity antagonism based on similar structures.[4] |
| D2 Receptor | Dopamine Receptor | High affinity is possible, a common feature of antipsychotic phenylpiperazines.[3] |
| Serotonin Transporter (SERT) | Monoamine Transporter | Potential for inhibition, contributing to stimulant effects. |
| Dopamine Transporter (DAT) | Monoamine Transporter | Potential for inhibition, contributing to stimulant effects. |
Functional Activity at Molecular Targets
Beyond binding affinity, the functional activity of MeOPP at its molecular targets dictates its physiological effects. A compound can act as an agonist, antagonist, partial agonist, or inverse agonist. The conflicting reports of MeOPP acting as both a serotonin agonist and a dopamine antagonist highlight the complexity of its functional profile.[2]
Serotonergic System
The serotonergic system is a key modulator of mood, cognition, and behavior. Phenylpiperazines are known to interact with various serotonin receptor subtypes. The functional consequences of these interactions for MeOPP are not fully elucidated but are likely to be complex. For instance, related compounds have shown antagonist activity at 5-HT1A receptors.[5]
Dopaminergic System
The dopaminergic system is central to reward, motivation, and motor control. The suggestion that MeOPP possesses dopamine antagonist properties implies that it may block the effects of endogenous dopamine at its receptors, a mechanism shared by many antipsychotic drugs.[2] The D2 receptor is a primary target for many centrally acting drugs.[6]
Signaling Pathways
The interaction of MeOPP with its target receptors initiates intracellular signaling cascades that ultimately produce a physiological response.
G-Protein Coupled Receptor (GPCR) Signaling
Most serotonin and dopamine receptors are GPCRs. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins.
-
Gi/o-Coupled Receptors: Receptors like the D2 and 5-HT1A subtypes are typically coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7]
-
Gq/11-Coupled Receptors: Receptors such as the 5-HT2A subtype are often coupled to Gq/11 proteins. Activation of this pathway stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.
The diagram below illustrates the general signaling pathways for Gi/o and Gq/11-coupled receptors.
Caption: General GPCR signaling pathways potentially modulated by MeOPP.
Monoamine Transporter Interactions
In addition to direct receptor binding, many psychoactive substances exert their effects by modulating the activity of monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Inhibition of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitters. The stimulant properties of MeOPP suggest a potential interaction with these transporters.
The diagram below illustrates the proposed mechanism of monoamine transporter inhibition.
Caption: Proposed mechanism of monoamine transporter inhibition by MeOPP.
Metabolism and the Role of Metabolites
The metabolism of a drug can significantly influence its pharmacological profile by producing active or inactive metabolites.
Primary Metabolic Pathway
The major metabolic pathway for MeOPP is O-demethylation to form 1-(4-hydroxyphenyl)piperazine (4-HO-PP).[5] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[5]
Table 2: Kinetic Parameters of MeOPP O-demethylation by CYP2D6 [5]
| Parameter | Value |
| Km | 48.34 ± 14.48 µM |
| Vmax | 5.44 ± 0.47 pmol/min/pmol CYP |
The polymorphic nature of CYP2D6 suggests that the metabolism of MeOPP can vary significantly between individuals, potentially leading to differences in its effects and duration of action.
Pharmacological Activity of 1-(4-hydroxyphenyl)piperazine (4-HO-PP)
The pharmacological activity of the main metabolite, 4-HO-PP, is not well-characterized. However, as a phenylpiperazine derivative, it is plausible that it retains some activity at serotonergic and/or dopaminergic receptors.[8] The addition of a hydroxyl group may alter its blood-brain barrier permeability and receptor binding profile compared to the parent compound. Further research is needed to fully elucidate the contribution of 4-HO-PP to the overall pharmacological effects of MeOPP.
The metabolic conversion of MeOPP to 4-HO-PP is depicted below.
Caption: The primary metabolic pathway of MeOPP.
Experimental Protocols
To facilitate further research into the mechanism of action of MeOPP and related compounds, this section provides detailed protocols for key in vitro assays.
Radioligand Displacement Assay for Serotonin Receptors[9]
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test compound (MeOPP) at various concentrations.
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Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
96-well microplates.
-
Glass fiber filter mats (pre-soaked in polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound (MeOPP) in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer (for total binding wells).
-
Non-specific binding control (for non-specific binding wells).
-
Test compound dilutions.
-
-
Add the radioligand at a concentration close to its Kd value to all wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for Dopamine D2 Receptor[7][10]
This assay measures the ability of a test compound to modulate the production of cyclic AMP (cAMP) in response to receptor activation, determining whether it is an agonist or antagonist.
Materials:
-
CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 10 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compound (MeOPP) at various concentrations.
-
A known D2 receptor agonist (e.g., quinpirole) for antagonist mode.
-
A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
96-well or 384-well cell culture plates.
Procedure:
-
Seed the D2 receptor-expressing cells into the appropriate microplate and culture overnight.
-
For agonist mode:
-
Remove the culture medium and add assay buffer containing IBMX.
-
Incubate for a short period.
-
Add serial dilutions of the test compound (MeOPP) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
For antagonist mode:
-
Remove the culture medium and add assay buffer containing IBMX.
-
Incubate for a short period.
-
Add serial dilutions of the test compound (MeOPP).
-
Add a fixed concentration of a D2 agonist (e.g., at its EC80) and incubate for a specified time at 37°C.
-
-
Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Neurotransmitter Release Assay Using Synaptosomes[11][12][13]
This assay measures the ability of a test compound to induce the release of a neurotransmitter from presynaptic nerve terminals.
Materials:
-
Fresh brain tissue from a suitable animal model (e.g., rat striatum for dopamine release).
-
Sucrose buffer for homogenization.
-
Krebs-Ringer buffer for incubation and superfusion.
-
Radiolabeled neurotransmitter (e.g., [3H]dopamine).
-
Test compound (MeOPP) at various concentrations.
-
Superfusion system with chambers.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare synaptosomes from the brain tissue by homogenization and differential centrifugation.
-
Pre-load the synaptosomes with the radiolabeled neurotransmitter by incubating them in Krebs-Ringer buffer containing the radiolabel.
-
Transfer the loaded synaptosomes to the superfusion chambers.
-
Begin superfusion with Krebs-Ringer buffer to establish a stable baseline of neurotransmitter release.
-
Collect fractions of the superfusate at regular intervals.
-
Introduce the test compound (MeOPP) into the superfusion buffer at various concentrations.
-
Continue collecting fractions to measure any changes in neurotransmitter release.
-
At the end of the experiment, lyse the synaptosomes to determine the total amount of radiolabel remaining.
-
Quantify the radioactivity in each collected fraction and in the synaptosome lysate using a scintillation counter.
-
Express the release of the neurotransmitter as a percentage of the total synaptosomal content.
-
Plot the percentage of release against the concentration of the test compound.
Conclusion
This compound is a psychoactive compound with a complex mechanism of action centered on the modulation of serotonergic and dopaminergic systems. While the existing literature suggests a mixed profile of receptor antagonism and potential monoamine transporter inhibition, a comprehensive understanding requires more detailed quantitative data on its binding affinities and functional activities, as well as those of its primary metabolite, 4-HO-PP. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate pharmacology of MeOPP and other novel psychoactive substances. Such research is essential for a complete toxicological and pharmacological characterization, which can inform public health and regulatory decisions.
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Synthesis and characterization of 1-(4-Methoxyphenyl)piperazine hydrochloride
<Technical Guide: Synthesis and Characterization of 1-(4-Methoxyphenyl)piperazine Hydrochloride
This technical guide provides an in-depth exploration of the synthesis and characterization of this compound, a pivotal building block in contemporary drug discovery and development. The document is structured to offer not just procedural steps but a comprehensive understanding of the underlying chemical principles, from reaction mechanisms to the interpretation of analytical data. We delve into a robust synthetic methodology, leveraging the Buchwald-Hartwig amination, and detail a suite of characterization techniques essential for verifying the compound's identity, purity, and structural integrity. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, aiming to equip them with the practical knowledge and theoretical grounding necessary for the successful synthesis and analysis of this and related arylpiperazine compounds.
Introduction: The Significance of the Arylpiperazine Moiety
The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its prevalence stems from its ability to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs). Specifically, 1-(4-Methoxyphenyl)piperazine and its derivatives are integral to the development of drugs targeting the central nervous system (CNS).[1] They are known to exhibit activity as antipsychotics, antidepressants, and anxiolytics.[1] The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable to pharmaceutical formulation and handling.
The compound, with the chemical formula C11H18Cl2N2O and a molecular weight of 265.18 g/mol , is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antifungal agent Ketoconazole.[2] Its stimulant properties, comparable to amphetamines, and its interaction with serotonergic and dopaminergic systems, have also made it a subject of study in neuroscience and pharmacology.[3][4] Given its importance, a thorough understanding of its synthesis and characterization is paramount for ensuring the quality, efficacy, and safety of the final drug products.[2]
Strategic Synthesis: The Buchwald-Hartwig Amination Approach
While several synthetic routes to 1-(4-Methoxyphenyl)piperazine exist, the Buchwald-Hartwig amination stands out for its efficiency, scope, and functional group tolerance.[5] This palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[5][6]
Rationale for Method Selection
The Buchwald-Hartwig amination is preferred over classical methods like nucleophilic aromatic substitution (SNAr) due to its milder reaction conditions and broader substrate scope.[5][6] It allows for the coupling of a wide range of aryl halides and sulfonates with various amines, including the cyclic secondary amine, piperazine.[6] The choice of a palladium catalyst, in conjunction with a suitable phosphine ligand, is critical for achieving high yields and minimizing side reactions.[6]
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-chloro-4-methoxybenzene) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding 1-(4-Methoxyphenyl)piperazine and regenerating the Pd(0) catalyst.[5]
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)piperazine
This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
1-Chloro-4-methoxybenzene
-
Piperazine (anhydrous)
-
Palladium(II) acetate [Pd(OAc)2]
-
Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (ethanolic solution)
-
Diethyl ether
Procedure:
-
To a dry, argon-flushed round-bottom flask, add Pd(OAc)2, racemic-BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask and stir the mixture for a few minutes.
-
Add 1-chloro-4-methoxybenzene and anhydrous piperazine to the reaction mixture.
-
Heat the mixture to reflux under an argon atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 1-(4-Methoxyphenyl)piperazine, can be purified by column chromatography on silica gel.
Formation of the Hydrochloride Salt
-
Dissolve the purified 1-(4-Methoxyphenyl)piperazine free base in diethyl ether.
-
Slowly add a solution of hydrochloric acid in ethanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.[7]
Caption: Synthetic workflow for this compound.
Comprehensive Characterization: A Multi-Technique Approach
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include those for the methoxy group protons, the aromatic protons on the phenyl ring, and the protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.
Table 1: Expected NMR Data for this compound
| Technique | Expected Chemical Shifts (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | ~3.75 (s, 3H) | -OCH₃ |
| ~3.0-3.2 (m, 8H) | Piperazine ring protons | |
| ~6.8-7.0 (m, 4H) | Aromatic protons | |
| ¹³C NMR | ~55.8 | -OCH₃ |
| ~48.5, 50.1 | Piperazine ring carbons | |
| ~114.6, 117.7 | Aromatic carbons |
| | ~149.4, 150.7 | Aromatic carbons |
Note: Actual chemical shifts may vary depending on the solvent and instrument used.[8]
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at different wavelengths.
Table 2: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3040 | C-H stretch | Aromatic |
| 2883, 2831 | C-H stretch | Aliphatic |
| 1510 | C=C stretch | Aromatic ring |
| 1240 | C-O stretch | Aryl ether |
| 1180 | C-N stretch | Aryl amine |
Note: The presence of the hydrochloride salt may lead to broad absorptions in the 2400-2700 cm⁻¹ region due to the N-H⁺ stretch.[8]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(4-Methoxyphenyl)piperazine, the molecular ion peak [M+H]⁺ would be expected at m/z 193.13.[9] The fragmentation pattern can further help in confirming the structure.
Chromatographic Analysis
HPLC is a crucial technique for determining the purity of the synthesized compound. A reversed-phase HPLC method is typically employed.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Injection Volume | 10 µL |
The purity is determined by the area percentage of the main peak in the chromatogram. For pharmaceutical applications, a purity of ≥98% is often required.[2][10]
Caption: A multi-faceted workflow for the characterization of the synthesized compound.
Applications in Drug Development and Research
This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. Its derivatives have been investigated for their potential in treating:
-
Benign Prostatic Hyperplasia (BPH): Certain derivatives exhibit selective antagonism at α1-adrenoceptors, which can improve urinary flow.[3]
-
Psychiatric Disorders: The core structure is found in drugs for schizophrenia, depression, and anxiety, owing to its interaction with serotonin and dopamine receptors.[1]
-
Fungal Infections: It is a key building block for triazole antifungals like Ketoconazole.[2]
Safety and Handling
This compound is classified as toxic if swallowed and can cause skin and eye irritation.[3][11] It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Buchwald-Hartwig amination offers a reliable and efficient synthetic route, while a combination of spectroscopic and chromatographic techniques ensures the identity and purity of the final product. A thorough understanding of these processes is critical for researchers and drug development professionals working with this important pharmaceutical intermediate. The principles and methodologies discussed herein are not only applicable to the target compound but can also be adapted for the synthesis and analysis of a broad range of arylpiperazine derivatives, facilitating the discovery and development of new therapeutic agents.
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A Pharmacological and Toxicological Profile of 1-(4-Methoxyphenyl)piperazine Hydrochloride (pMeOPP): A Technical Guide for Researchers
Executive Summary
1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP or 4-MeOPP) is a substituted phenylpiperazine derivative that has garnered significant interest within the neuroscience and pharmacology communities.[1] Initially identified as a psychoactive component in "party pills," its utility has transitioned to that of a valuable research tool for interrogating monoaminergic systems.[2] This guide provides an in-depth analysis of the pharmacological, pharmacokinetic, and toxicological properties of pMeOPP. Its core mechanism involves a mixed interaction with serotonergic and dopaminergic pathways, acting as a monoamine reuptake inhibitor, releasing agent, and a non-selective serotonin receptor agonist.[1][2][3] A critical aspect of its profile is its metabolism, which is predominantly mediated by the polymorphic cytochrome P450 enzyme, CYP2D6, leading to significant inter-individual variability in its effects.[2][4][5] This document consolidates current knowledge, presents detailed experimental protocols, and offers insights for its application in drug discovery and development.
Introduction and Chemical Identity
Phenylpiperazines are a class of compounds characterized by a piperazine ring linked to a phenyl group. They are notable for their diverse pharmacological activities, primarily targeting central nervous system (CNS) receptors. pMeOPP, distinguished by a methoxy group at the para position of the phenyl ring, serves as a key chemical intermediate in the synthesis of pharmaceuticals, such as the antifungal agent Ketoconazole, and as a standalone tool for CNS research.[6] The hydrochloride salt form is preferred in research settings to improve stability and aqueous solubility.[1]
Chemical and Physical Properties
The fundamental properties of 1-(4-Methoxyphenyl)piperazine and its dihydrochloride salt are summarized below. The salt form exhibits significantly different physical characteristics, such as melting point and solubility, which are critical considerations for experimental design.
| Property | Value (Dihydrochloride Salt) | Value (Free Base) | Reference(s) |
| IUPAC Name | 1-(4-methoxyphenyl)piperazine;dihydrochloride | 1-(4-methoxyphenyl)piperazine | [3][7] |
| Synonyms | pMeOPP, 4-MeOPP, para-MeOPP | - | [2][3] |
| CAS Number | 38869-47-5 | 38212-30-5 | [3][8] |
| Molecular Formula | C₁₁H₁₆N₂O · 2HCl | C₁₁H₁₆N₂O | [3] |
| Molecular Weight | 265.2 g/mol | 192.26 g/mol | [2][3] |
| Appearance | White crystalline solid | Light yellow to amber crystalline solid | [3][9] |
| Melting Point | ~188-190 °C | 42-47 °C | [8][9] |
| Solubility | Soluble in PBS (10 mg/ml), DMSO (30 mg/ml) | Soluble in water, methanol, toluene | [3][9] |
Synthesis Overview
The synthesis of pMeOPP is typically achieved through well-established organic chemistry routes. A common and efficient method is the nucleophilic substitution reaction between a substituted aniline and a di-halogenated amine.
A prevalent pathway involves the reaction of p-anisidine (4-methoxyaniline) with bis(2-chloroethyl)amine.[10] This condensation reaction forms the piperazine ring. The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid in a suitable solvent, such as ethanol or ether, which facilitates precipitation of the stable, crystalline salt.[10][11]
Pharmacodynamics: Mechanism of Action
The pharmacological activity of pMeOPP is primarily defined by its multimodal interaction with monoamine neurotransmitter systems. It does not possess a single, highly selective target but rather engages with multiple components of the serotonergic and dopaminergic pathways, producing effects comparable to, but less potent than, amphetamines.[2][3]
Interaction with Monoamine Systems
pMeOPP functions as both a monoamine reuptake inhibitor and a releasing agent.[1][2] This dual action leads to an increase in the extracellular concentrations of serotonin and dopamine in the synaptic cleft. The stimulant and euphoric properties reported from anecdotal and preclinical evidence are attributed to this elevation of synaptic monoamines.[3]
Serotonergic and Dopaminergic Receptor Interactions
Pharmacokinetics: ADME Profile
The disposition of pMeOPP in the body is characterized by extensive hepatic metabolism, with the enzyme CYP2D6 playing a pivotal role. This metabolic pathway is the primary determinant of the compound's clearance and duration of action.
Metabolism: The Critical Role of CYP2D6
In vivo studies in rats and in vitro studies using human liver microsomes have conclusively identified O-demethylation as the major metabolic transformation of pMeOPP.[4][5] This reaction converts pMeOPP into its primary metabolite, 1-(4-hydroxyphenyl)piperazine (pOH-PP).[4][5][15]
Crucially, this biotransformation is catalyzed almost exclusively by Cytochrome P450 2D6 (CYP2D6).[2][4][5] This finding has profound implications for its use in research and any potential therapeutic development. CYP2D6 is a highly polymorphic enzyme, with significant variations in activity across the human population, leading to distinct phenotypes such as poor, intermediate, extensive, and ultrarapid metabolizers.[16] Consequently, the pharmacokinetic profile of pMeOPP is expected to vary dramatically between individuals, influencing both its efficacy and toxicity.
| Parameter | Value | Enzyme/System | Reference(s) |
| Apparent Kₘ | 48.34 ± 14.48 µM | cDNA-expressed human CYP2D6 | [4][5] |
| Apparent Vₘₐₓ | 5.44 ± 0.47 pmol/min/pmol CYP | cDNA-expressed human CYP2D6 | [4][5] |
| Apparent Kₘ | 204.80 ± 51.81 µM | Pooled Human Liver Microsomes (pHLM) | [4][5] |
| Apparent Vₘₐₓ | 127.50 ± 13.25 pmol/min/mg protein | Pooled Human Liver Microsomes (pHLM) | [4][5] |
| Inhibition | 98.5% inhibition of metabolite formation by 3 µM Quinidine (a specific CYP2D6 inhibitor) | Pooled Human Liver Microsomes (pHLM) | [4][5] |
Excretion
Following metabolism, the more polar hydroxylated metabolite and any remaining parent compound are eliminated from the body, primarily via renal excretion.[2]
In Vitro and In Vivo Experimental Protocols
To rigorously characterize the pharmacological profile of pMeOPP or similar compounds, standardized and validated experimental protocols are essential. The following sections detail methodologies for assessing receptor affinity and monoamine transporter inhibition.
Protocol: Radioligand Binding Assay for 5-HT₁A Receptor Affinity
This protocol provides a self-validating system to determine the binding affinity (Kᵢ) of pMeOPP for the human serotonin 1A (5-HT₁A) receptor.
Objective: To quantify the competitive displacement of a specific radioligand from the 5-HT₁A receptor by pMeOPP.
Materials:
-
Cell membranes from HEK293 cells stably expressing human 5-HT₁A receptors.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁A agonist).
-
Non-specific binding control: 5-HT (Serotonin) or WAY-100635 at a high concentration (e.g., 10 µM).
-
Test compound: 1-(4-Methoxyphenyl)piperazine HCl, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of pMeOPP in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL assay buffer, 50 µL [³H]8-OH-DPAT (at a final concentration near its K₋ value, e.g., 1 nM), and 100 µL of membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM 5-HT, 50 µL [³H]8-OH-DPAT, and 100 µL of membrane suspension. Causality Insight: This step is crucial as it measures the amount of radioligand that binds to non-receptor components (like the filter and lipids), which must be subtracted to isolate specific binding.
-
Test Compound: Add 50 µL of each pMeOPP dilution, 50 µL [³H]8-OH-DPAT, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash each filter 3-4 times with ice-cold assay buffer to remove unbound radioligand. Causality Insight: Rapid filtration and cold buffer are essential to prevent dissociation of the ligand-receptor complex during washing.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of pMeOPP.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of pMeOPP that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Toxicology and Safety Profile
The toxicological profile of pMeOPP indicates that it requires careful handling in a research setting. It is classified as an irritant and is toxic if ingested.
Acute Toxicity and Irritancy
According to Globally Harmonized System (GHS) classifications, pMeOPP presents several hazards. Researchers must use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if handling the powder form.[7][17]
| Hazard Class | GHS Classification | Hazard Statement | Reference(s) |
| Acute Oral Toxicity | Category 3 (20% notification) | H301: Toxic if swallowed | [7] |
| Skin Corrosion/Irritation | Category 2 (100% notification) | H315: Causes skin irritation | [7][17] |
| Eye Damage/Irritation | Category 2A (100% notification) | H319: Causes serious eye irritation | [7][17] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (80% notification) | H335: May cause respiratory irritation | [7][17] |
Systemic and Cellular Effects
In vivo studies in the nematode C. elegans have demonstrated concentration-dependent toxicity. The LC₅₀ for pMeOPP was determined to be 5.72 mM, and exposure led to developmental alterations and reduced locomotor activity, suggesting neurotoxic effects.[18] In mammalian systems, high doses may cause hepatotoxicity, a risk that could be exacerbated when combined with other piperazine derivatives.[1]
Safe Handling and Storage
-
Handling: Use in a well-ventilated area or fume hood. Avoid creating dust. Wear appropriate PPE as described above.[8][17]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability of stock solutions, storage at -20°C is recommended.[3][6]
Future Directions and Conclusion
1-(4-Methoxyphenyl)piperazine HCl is a compound with a well-defined, multi-target mechanism of action centered on the serotonergic and dopaminergic systems. Its primary value to researchers lies in its utility as a tool to probe monoamine transporter function and serotonin receptor signaling.
The most significant takeaway for drug development professionals is the compound's dependence on CYP2D6 for metabolism. This highlights the critical importance of early metabolic profiling in preclinical studies. Any therapeutic candidate built upon a pMeOPP scaffold would require extensive investigation into its potential for variable patient response and drug-drug interactions with other CYP2D6 substrates or inhibitors.[19]
Future research should aim to:
-
Establish a detailed receptor binding profile to quantify its affinity for a wide range of CNS targets (5-HT subtypes, dopamine, and adrenergic receptors).
-
Conduct in vivo microdialysis studies in animal models to directly measure the dose-dependent changes in extracellular serotonin and dopamine levels in specific brain regions.
-
Investigate the pharmacological activity of its primary metabolite, pOH-PP, to understand its contribution to the overall effect of the parent compound.
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1-(4-Methoxyphenyl)piperazine hydrochloride as a serotonergic and dopamine antagonist
An In-Depth Technical Guide to the Synthesis, Chemical Properties, and Neuropharmacological Profile of 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Critical Evaluation of its Role as a Serotonergic and Dopaminergic Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (pMeOPP-HCl), a notable member of the piperazine class, has been primarily characterized as a stimulant and a monoamine reuptake inhibitor and/or releaser. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and its complex interactions within the central nervous system, with a particular focus on the serotonergic and dopaminergic systems. While often broadly associated with antagonist properties, this document critically evaluates the existing scientific literature, highlighting the nuanced and sometimes contradictory pharmacological profile of pMeOPP. In contrast to its ortho- and meta-isomers, which have demonstrated clear antagonist activities at various serotonin and dopamine receptors, the evidence for pMeOPP as a direct and potent antagonist is less definitive. This guide serves as a resource for researchers by not only summarizing the known pharmacology of pMeOPP but also by providing detailed, field-proven protocols for in vitro and in vivo assays essential for the rigorous characterization of its receptor binding and functional activity. Through this lens, we aim to clarify the current understanding of pMeOPP and to provide the methodological framework for future investigations into its precise mechanisms of action.
Introduction
The substituted piperazines are a broad class of psychoactive compounds that have garnered significant interest in both recreational and research settings. Among these, 1-(4-Methoxyphenyl)piperazine (pMeOPP), also known as 4-MeOPP, has been identified as an ingredient in "party pills," often in combination with other stimulant piperazines like benzylpiperazine (BZP).[1][2] Its effects are generally described as stimulant-like, though anecdotally with less anxiety compared to similar compounds.[1][3] The primary mechanism of action for many piperazines, including pMeOPP, is understood to involve the inhibition of monoamine reuptake and/or the induction of their release, affecting neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1]
However, the broader pharmacological profile of arylpiperazines is complex, with subtle structural modifications leading to vastly different activities at various G-protein coupled receptors (GPCRs). For instance, the position of the methoxy group on the phenyl ring is a critical determinant of pharmacological activity. The ortho-isomer, 1-(2-methoxyphenyl)piperazine (oMeOPP), is a known dopamine receptor blocker and a key structural motif in many 5-HT1A receptor antagonists.[4][5] This has led to the assumption that pMeOPP may also possess antagonist properties at serotonergic and dopaminergic receptors.[6][7]
This technical guide provides a deep dive into the neuropharmacology of this compound. It is structured to provide a critical and evidence-based perspective, moving beyond anecdotal reports and generalized statements. We will first outline its synthesis and chemical characteristics. The core of this guide will then explore its interactions with the serotonergic and dopaminergic systems, presenting the current understanding of its effects on monoamine transporters. Crucially, we will critically assess the evidence for its direct receptor antagonism. To empower researchers to fill the existing gaps in our knowledge, this guide provides detailed, step-by-step protocols for state-of-the-art in vitro assays to definitively characterize the binding affinity and functional activity of compounds like pMeOPP at serotonin and dopamine receptors.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through nucleophilic aromatic substitution or cyclo-condensation reactions. A common laboratory-scale synthesis involves the reaction of 4-methoxyaniline with bis(2-chloroethyl)amine.[6] Alternatively, a one-pot synthesis can be employed where diethanolamine is reacted with p-anisidine in the presence of hydrobromic acid, followed by cyclization.[8] The free base is then converted to the more stable hydrochloride salt by bubbling hydrogen chloride gas through an anhydrous ethanol solution of the compound.[6]
The key physicochemical properties of 1-(4-Methoxyphenyl)piperazine and its hydrochloride salt are summarized in the table below. The hydrochloride salt exhibits significantly different physical properties, such as a higher melting point and altered solubility, which are important considerations for experimental design.[6][9]
| Property | 1-(4-Methoxyphenyl)piperazine (Free Base) | 1-(4-Methoxyphenyl)piperazine Dihydrochloride |
| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O · 2HCl |
| Molecular Weight | 192.26 g/mol [10] | 265.2 g/mol [7] |
| CAS Number | 38212-30-5[11] | 38869-47-5[7] |
| Appearance | - | Crystalline solid[7] |
| Melting Point | 42-47 °C[11] | ~240 °C[9] |
| Solubility | - | DMF: 5 mg/ml, DMSO: 30 mg/ml, Methanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml[7] |
A Complex Pharmacological Profile: Monoamine Releaser and Receptor Ligand
The primary mechanism of action attributed to pMeOPP is its influence on monoamine transporters, leading to an increase in the synaptic concentrations of serotonin, dopamine, and norepinephrine.[1] This action is consistent with its classification as a stimulant. However, the arylpiperazine scaffold is a privileged structure for a variety of GPCRs, suggesting that direct receptor interactions may also contribute to its overall pharmacological effects.
Interaction with the Serotonergic System
pMeOPP's interaction with the serotonergic system is multifaceted. In vitro studies have shown that it can inhibit the reuptake and induce the release of serotonin.[1] Some reports also suggest it may act as a non-selective serotonin receptor agonist.[1] This is in contrast to its ortho-isomer, oMeOPP, which is a known antagonist at certain serotonin receptors, particularly the 5-HT1A subtype.[4] This highlights the critical role of the methoxy group's position in determining the nature of the interaction with the receptor.
To definitively characterize the interaction of pMeOPP with serotonin receptors, a systematic approach involving both binding and functional assays is required.
This protocol describes a competition binding assay to determine the binding affinity (Kᵢ) of a test compound like pMeOPP for the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Kᵢ) of pMeOPP for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist radioligand).
-
Non-specific Binding Control: 5-HT (Serotonin) or another high-affinity 5-HT1A ligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge at high speed (e.g., 40,000 x g) for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + [³H]8-OH-DPAT (at a concentration close to its Kd) + assay buffer.
-
Non-specific Binding: Receptor membranes + [³H]8-OH-DPAT + excess non-labeled 5-HT (e.g., 10 µM).
-
Competition Binding: Receptor membranes + [³H]8-OH-DPAT + varying concentrations of pMeOPP (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of pMeOPP.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of pMeOPP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol determines whether pMeOPP acts as an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor like 5-HT1A.
Objective: To characterize the functional activity of pMeOPP at the 5-HT1A receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Adenylyl Cyclase Activator: Forskolin.
-
5-HT1A Agonist: 8-OH-DPAT.
-
Test Compound: this compound.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to near confluency.
-
Agonist Mode:
-
Incubate the cells with various concentrations of pMeOPP in the presence of a fixed concentration of forskolin (to stimulate cAMP production).
-
Measure the intracellular cAMP levels using the chosen assay kit. A decrease in cAMP levels indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of pMeOPP.
-
Add a fixed concentration of the agonist 8-OH-DPAT (e.g., its EC₅₀) along with forskolin.
-
Measure the intracellular cAMP levels. A rightward shift in the 8-OH-DPAT dose-response curve in the presence of pMeOPP indicates antagonist activity.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of pMeOPP to determine the EC₅₀ and Emax.
-
Antagonist Mode: Perform a Schild analysis to determine the pA₂ value, which is a measure of the antagonist's potency.[12]
-
Interaction with the Dopaminergic System
Similar to its effects on the serotonergic system, pMeOPP is known to inhibit the reuptake and promote the release of dopamine.[1] This is a key mechanism underlying its stimulant effects. The question of its direct interaction with dopamine receptors, particularly as an antagonist, remains open and requires empirical investigation. The well-established dopamine D₂ receptor antagonist properties of the ortho-isomer, oMeOPP, and its derivatives provide a strong rationale for investigating such potential in pMeOPP.[5]
This protocol is analogous to the serotonin receptor binding assay and is used to determine the binding affinity (Kᵢ) of pMeOPP for the D₂ receptor.
Objective: To determine the inhibitory constant (Kᵢ) of pMeOPP for the dopamine D₂ receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human D₂ receptor (long isoform).
-
Radioligand: [³H]Spiperone or [³H]Raclopride (D₂ receptor antagonists).
-
Non-specific Binding Control: Haloperidol or another high-affinity D₂ antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Procedure and Data Analysis: The procedure and data analysis are identical to those described for the serotonin receptor binding assay, with the substitution of the appropriate receptor source, radioligand, and non-specific binding control.
The [³⁵S]GTPγS binding assay is a powerful functional assay that directly measures the activation of G-proteins following receptor stimulation by an agonist.[3][11] It can be used to determine if a compound is an agonist, antagonist, or inverse agonist.
Objective: To assess the functional activity of pMeOPP at the D₂ receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the D₂ receptor.
-
Radiolabel: [³⁵S]GTPγS.
-
GDP.
-
D₂ Agonist: Quinpirole.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup (Antagonist Mode):
-
In a 96-well plate, add receptor membranes, a fixed concentration of GDP (e.g., 10 µM), varying concentrations of pMeOPP, and a fixed concentration of the agonist quinpirole (e.g., its EC₅₀).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, wash with ice-cold buffer, and count the radioactivity as described previously.
Data Analysis:
-
An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner.
-
Plot the percentage of inhibition against the log concentration of pMeOPP to determine the IC₅₀ value.
Visualization of Key Concepts
To aid in the understanding of the experimental workflows and the underlying biological processes, the following diagrams are provided.
Caption: Generalized workflow for in vitro characterization of a test compound.
Caption: Simplified D2 receptor signaling pathway.
Conclusion
This compound is a pharmacologically active molecule whose primary mechanism of action appears to be the inhibition of monoamine reuptake and/or induction of their release. This profile is consistent with its observed stimulant effects. The hypothesis that pMeOPP also acts as a direct antagonist at serotonin and dopamine receptors, largely inferred from the pharmacology of its ortho-isomer, is not strongly supported by direct evidence in the current scientific literature.
For researchers in drug development and neuroscience, this distinction is critical. The assumption of antagonism without empirical validation can lead to misinterpretation of experimental results. Therefore, a rigorous and systematic characterization of pMeOPP's receptor interaction profile is necessary. The detailed protocols provided in this guide for radioligand binding and functional assays offer a clear roadmap for such an investigation.
Future research should focus on generating comprehensive binding affinity data for pMeOPP across a wide range of CNS receptors and transporters. Subsequently, functional assays are essential to determine the nature of these interactions – whether they are agonistic, antagonistic, or allosteric. Such studies will not only clarify the pharmacology of pMeOPP but also contribute to a deeper understanding of the structure-activity relationships within the broader class of arylpiperazines, ultimately aiding in the design of more selective and effective therapeutic agents.
References
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Spectroscopic Characterization of 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Methoxyphenyl)piperazine hydrochloride, a compound of significant interest in medicinal chemistry and drug development.[1] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.[2] A thorough understanding of its spectroscopic signature is crucial for identity confirmation, purity assessment, and quality control in research and manufacturing settings. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural features and analytical methodologies.
Molecular Structure and Spectroscopic Overview
This compound possesses a well-defined structure amenable to detailed spectroscopic analysis. The molecule consists of a piperazine ring, a p-methoxyphenyl group, and a hydrochloride salt. Each of these components gives rise to characteristic signals in various spectroscopic techniques, allowing for unambiguous identification.
The molecular formula for the hydrochloride salt is C₁₁H₁₇ClN₂O, with a molecular weight of approximately 228.72 g/mol .[3] The free base has a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol .[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy
Experimental Protocol (Typical):
A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of 5-10 mg/mL. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS) or the residual solvent peak.
Interpretation of the ¹H NMR Spectrum:
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the piperazine ring protons, and the methoxy group protons. The protonation of one of the nitrogen atoms in the piperazine ring by HCl will lead to downfield shifts of the adjacent protons compared to the free base.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | Doublet | 2H | Aromatic protons ortho to the piperazine nitrogen |
| ~6.9 | Doublet | 2H | Aromatic protons meta to the piperazine nitrogen |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |
| ~3.4 | Broad Singlet | 4H | Piperazine protons adjacent to the phenyl group |
| ~3.2 | Broad Singlet | 4H | Piperazine protons adjacent to the protonated nitrogen |
| ~9.5 | Very Broad Singlet | 2H | N-H protons (protonated piperazine) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The broadness of the N-H and adjacent C-H signals is due to quadrupole broadening and chemical exchange.
¹³C NMR Spectroscopy
Experimental Protocol (Typical):
The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The spectrum for this compound will show signals for the aromatic carbons, the piperazine carbons, and the methoxy carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~154 | Aromatic carbon attached to the oxygen |
| ~145 | Aromatic carbon attached to the piperazine nitrogen |
| ~118 | Aromatic carbons ortho to the piperazine nitrogen |
| ~114 | Aromatic carbons meta to the piperazine nitrogen |
| ~55 | Methoxy (-OCH₃) carbon |
| ~49 | Piperazine carbons adjacent to the phenyl group |
| ~45 | Piperazine carbons adjacent to the protonated nitrogen |
Infrared (IR) Spectroscopy
Experimental Protocol (Typical):
The IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Interpretation of the IR Spectrum:
The IR spectrum reveals the presence of specific functional groups in the molecule. Key absorption bands are expected for the N-H bonds of the protonated amine, C-H bonds (aromatic and aliphatic), C-O stretching of the methoxy group, and C-N stretching.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2800 | Medium | Aliphatic C-H stretching |
| 2700-2250 | Broad, Strong | N⁺-H stretching (amine salt) |
| ~1610, ~1510 | Strong | C=C stretching (aromatic ring) |
| ~1240 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretching (aryl ether) |
| ~1180 | Medium | C-N stretching |
The broad and strong absorption in the 2700-2250 cm⁻¹ region is a characteristic feature of amine hydrochlorides.
Mass Spectrometry (MS)
Experimental Protocol (Typical):
Mass spectra can be obtained using various ionization techniques, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). For the hydrochloride salt, ESI is often preferred as it is a soft ionization technique suitable for polar and ionic compounds. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.
Interpretation of the Mass Spectrum:
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. In ESI-MS, the spectrum will typically show the molecular ion peak for the free base, [M+H]⁺, at m/z 193.13.[5] The hydrochloride is not typically observed in the gas phase.
Under EI conditions (GC-MS), the molecule will fragment in a predictable manner. The molecular ion peak ([M]⁺˙) for the free base would be observed at m/z 192.13.[5]
Table 4: Major Fragments Observed in the EI Mass Spectrum of 1-(4-Methoxyphenyl)piperazine
| m/z | Proposed Fragment Structure |
| 192 | [C₁₁H₁₆N₂O]⁺˙ (Molecular Ion) |
| 150 | [M - C₃H₆N]⁺ |
| 135 | [M - C₄H₉N]⁺ |
| 121 | [C₇H₇O]⁺ (methoxyphenyl cation) |
The fragmentation pattern provides corroborating evidence for the proposed structure.
Summary and Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum identifies the key functional groups and the presence of the hydrochloride salt, and the mass spectrum confirms the molecular weight and provides structural information through fragmentation analysis. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, analysis, and quality control of this important chemical entity.
References
[6] Fisher Scientific. SAFETY DATA SHEET: 1-(4-Methoxyphenyl)piperazine dihydrochloride. (2025-12-21). [7] Cayman Chemical. Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride). (2025-06-30). [8] MedChemExpress. This compound-SDS. (2023-10-16). [9] ChemicalBook. This compound(70849-64-8) 1H NMR. [10] Sigma-Aldrich. 1-(4-Methoxyphenyl)piperazine 97. [11] ChemicalBook. 1-(4-Methoxyphenyl)piperazine - Safety Data Sheet. (2025-02-01). [12] ChemicalBook. This compound(70849-64-8) 13C NMR. [13] mzCloud. 1 4 Methoxyphenyl piperazine. (2016-07-14). [5] PubChem. 1-(4-Methoxyphenyl)piperazine. [1] Cayman Chemical. 1-(4-Methoxyphenyl)piperazine (hydrochloride). [3] PubChem. This compound. [14] SpectraBase. 1-(4-Methoxyphenyl)piperazine form - Optional[13C NMR] - Chemical Shifts. [15] Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [16] SpectraBase. 1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR] - Chemical Shifts. [2] CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [17] Kant, R., et al. (2020). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. [4] Guidechem. 1-(4-Methoxyphenyl)piperazine 38212-30-5. [18] gsrs. This compound. [19] PubChem. 1-(2-Methoxyphenyl)piperazine. [20] ChemBK. 1-(4-Methoxyphenyl-Piperazine). (2024-04-09). [21] Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. [22] ResearchGate. (2023). Structural and spectroscopic characterization, electronic properties, and biological activity of the 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate. [23] SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [24] Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
Caption: Workflow for the spectroscopic analysis of 1-(4-Methoxyphenyl)piperazine HCl.
Caption: Proposed mass spectrometry fragmentation pathway for 1-(4-Methoxyphenyl)piperazine.
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Solubility of 1-(4-Methoxyphenyl)piperazine hydrochloride in various solvents
An In-Depth Technical Guide to the Solubility of 1-(4-Methoxyphenyl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No: 38869-47-5), a critical parameter influencing its application in pharmaceutical research and development. We delve into its physicochemical properties, present a detailed solubility profile in various solvent systems, and provide validated, step-by-step experimental protocols for both thermodynamic and kinetic solubility determination. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, offering field-proven insights to guide experimental design and interpretation.
Introduction: The Critical Role of Solubility
This compound is a derivative of piperazine with reported neurological activity, making it a compound of interest in drug discovery.[1][2] As with any active pharmaceutical ingredient (API), its aqueous solubility is a cornerstone of its developability. Poor solubility can lead to low bioavailability, hindering the transition from a promising lead compound to a viable therapeutic agent.[3] Understanding and accurately quantifying the solubility of this compound is therefore not merely a characterization step, but a foundational requirement for all subsequent research, from in vitro screening to formulation development.
This guide moves beyond a simple data sheet to explain the causality behind its solubility characteristics and the experimental choices required to measure them accurately.
Physicochemical Properties
A molecule's structure dictates its physical properties, which in turn govern its solubility. This compound is the dihydrochloride salt of a weak base, a form chosen specifically to enhance aqueous solubility compared to its free base.[4][5]
| Property | Value | Source(s) |
| Chemical Name | 1-(4-methoxyphenyl)-piperazine, dihydrochloride | [2][6] |
| Synonyms | 4-MeOPP, p-MeOPP, Paraperazine | [2][6] |
| CAS Number | 38869-47-5 | [1][2][7] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | [1] |
| Molecular Weight | 265.18 g/mol | [1] |
| Appearance | Off-white to light brown crystalline solid | [1][2][7] |
| Melting Point | 240 °C | [7] |
Comprehensive Solubility Profile
The solubility of this compound has been determined in several common solvent systems relevant to pharmaceutical research. The data clearly indicates its classification as a compound with moderate aqueous solubility that is significantly enhanced by the use of organic co-solvents.
Quantitative Solubility Data
The following table summarizes the experimentally determined solubility values in key solvents. The use of Dimethyl Sulfoxide (DMSO) as a co-solvent is a common strategy to achieve higher stock concentrations for biological assays.[4]
| Solvent System | Solubility | Molar Equivalent | Source |
| DMSO | 30 mg/mL | ~113.13 mM | [2] |
| DMSO | 25 mg/mL | ~94.28 mM | [1] |
| PBS (pH 7.2) | 10 mg/mL | ~37.71 mM | [2] |
| DMF | 5 mg/mL | ~18.86 mM | [2] |
| Methanol | 1 mg/mL | ~3.77 mM | [2] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | ≥ 9.43 mM | [1] |
| 10% DMSO in Saline (w/ 20% SBE-β-CD) | ≥ 2.5 mg/mL | ≥ 9.43 mM | [1] |
Note: Solubility values can vary slightly between suppliers due to differences in crystalline form (polymorphism) and experimental conditions. The values for DMSO show good agreement between sources.
Factors Influencing Solubility
-
pH: As the salt of a weak base, the compound's solubility in aqueous media is expected to be pH-dependent. Solubility will be highest in acidic conditions (pH < pKa) where the piperazine nitrogens are fully protonated, and decrease as the pH increases.
-
Temperature: For most solids, solubility increases with temperature.[8] This principle is fundamental to purification by recrystallization.
-
Co-solvents: The data unequivocally shows that water-miscible organic solvents like DMSO dramatically increase solubility.[4] This is crucial for preparing concentrated stock solutions for in vitro assays, though care must be taken to ensure the final solvent concentration is not cytotoxic.[4]
-
Complexation: The use of agents like SBE-β-CD (Sulfobutylether-β-cyclodextrin) can enhance aqueous solubility by forming inclusion complexes that encapsulate the hydrophobic portions of the drug molecule.[1][4]
Experimental Protocols for Solubility Determination
Accurate solubility measurement requires robust and validated methodologies. The choice between determining thermodynamic or kinetic solubility depends on the stage of drug development.[9] Thermodynamic solubility is the true equilibrium value and is preferred for formulation, while kinetic solubility is a higher-throughput method often used in early discovery.[9]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility and is considered the gold standard for its accuracy.[10][11] The core principle is to allow a surplus of the solid compound to equilibrate with the solvent over a defined period, ensuring saturation.[10][11]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., PBS pH 7.2) in a sealed, inert container (e.g., glass vial). The excess solid is critical to ensure equilibrium is reached with the solid phase.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The time required to reach equilibrium should be predetermined, but 24-48 hours is typical.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to avoid contamination with solid particles.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase or solvent.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility via Nephelometry
This high-throughput method measures the concentration at which a compound precipitates when an organic stock solution is added to an aqueous buffer.[9] It is an estimation of solubility under non-equilibrium conditions.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Assay Preparation: Add the aqueous buffer of interest (e.g., PBS pH 7.4) to the wells of a microplate.
-
Titration: Gradually add small aliquots of the DMSO stock solution to the aqueous buffer. The process is typically automated to ensure consistency.
-
Precipitation Detection: Monitor the solution for the formation of a precipitate. This is commonly detected by nephelometry, which measures light scattering caused by suspended particles.[3] The point at which light scattering increases significantly above background is the kinetic solubility limit.
-
Data Analysis: The concentration of the compound at the precipitation point is calculated based on the dilution of the stock solution.
Caption: Workflow for Kinetic Solubility Determination.
Practical Application: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that solubility is temperature-dependent.[12] The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, allowing pure crystals to form upon cooling while impurities remain in the mother liquor.[12]
General Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent system. For this compound, an ethanol/water mixture can be effective.[13] The goal is to find a system where the compound is highly soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves. Adding too much solvent will reduce the final yield.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Caption: General Process for Purification by Recrystallization.
Conclusion
This compound exhibits moderate solubility in aqueous buffers, which can be significantly enhanced through the use of organic co-solvents like DMSO or formulation with complexing agents. Its solubility profile makes it amenable to standard laboratory practices for both in vitro and early-stage formulation work. The protocols detailed in this guide provide a robust framework for researchers to accurately determine its solubility, a critical step for ensuring data quality and advancing drug development efforts. Adherence to these validated methods will enable consistent and reliable characterization, supporting the successful application of this compound in scientific research.
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An In-Depth Technical Guide to the Safe Handling of 1-(4-Methoxyphenyl)piperazine Hydrochloride
Introduction: 1-(4-Methoxyphenyl)piperazine hydrochloride (CAS No: 38869-47-5), also known as 4-MeOPP, is a piperazine derivative utilized in various research and drug development applications.[1][2][3] As with any laboratory chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of research personnel and the integrity of experimental work. This guide provides a detailed overview of the safety, handling, and emergency procedures for this compound, grounded in established Material Safety Data Sheet (MSDS) information and best practices.
Hazard Identification & GHS Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[4] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][4] The toxicological properties have not been fully investigated, underscoring the need for cautious handling.[5]
The GHS classification provides a standardized framework for understanding these hazards. The consensus classification from multiple safety data sheets is summarized below.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][2][6] |
| Serious Eye Damage/Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][2][6] |
Note: Some sources report an Acute Toxicity, Oral (Category 3, H301: Toxic if swallowed) classification, which would necessitate a GHS06 (Skull and Crossbones) pictogram and a "Danger" signal word.[6] Given this potential, users should handle the compound with a high degree of caution, assuming it may be harmful or toxic if ingested.
Core Safety Protocols & Personal Protective Equipment (PPE)
A proactive approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating the risks identified above.
Engineering Controls
The primary engineering control for handling this solid compound is to minimize dust generation and inhalation.[5]
-
Ventilation: All handling of this compound powder must be performed in a well-ventilated area.[1][4][5] A certified chemical fume hood is the recommended engineering control to keep airborne concentrations low and protect the user from respiratory exposure.[1][5]
Personal Protective Equipment (PPE) Ensemble
A complete PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 or European Standard EN166 specifications are required to protect against dust particles and potential splashes.[5]
-
Skin Protection: Wear a flame-resistant lab coat, fully buttoned, to protect skin and personal clothing.[7] Appropriate protective gloves, such as disposable nitrile gloves, must be worn to prevent skin contact.[4][5] Gloves should be inspected for integrity before use and replaced immediately if contaminated or damaged.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask) is required to prevent inhalation of the irritant powder.[5][8]
Step-by-Step PPE Protocol (Donning & Doffing)
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The causality is clear: donning proceeds from least to most contaminated, while doffing is the reverse to keep contaminants away from the user.
Caption: PPE Donning and Doffing Workflow Diagram.
Standard Operating Procedures for Handling & Storage
Safe Handling Workflow
Adherence to a systematic workflow minimizes the risk of exposure and accidental release.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the designated, sealed waste container.
-
Weighing: Tare the balance with a weigh boat inside the fume hood. Carefully transfer the required amount of this compound powder, avoiding any actions that could create dust.
-
Transfer & Solubilization: If preparing a solution, add the solvent to the receiving vessel first, then slowly add the weighed powder to the solvent to prevent aerosolization.
-
Post-Handling: Clean all equipment and the work surface thoroughly. Decontaminate spatulas and other reusable items. Dispose of all contaminated disposables (gloves, weigh boats) in the designated hazardous waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and completing work.[4][5]
Storage Requirements
Proper storage is crucial for maintaining the chemical's stability and ensuring safety.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][9]
-
Container: Keep the container tightly closed when not in use to prevent moisture absorption and potential contamination.[5][9]
-
Security: The container should be stored in a locked cabinet or area to restrict access to authorized personnel only.[1][9]
Emergency Procedures & First Aid
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
Accidental Release (Spill) Response
The immediate priority is to contain the spill and prevent exposure.
Caption: Emergency Spill Response Workflow.
Detailed Spill Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1][9]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
PPE: Don the full PPE ensemble as described in Section 2, including respiratory protection.
-
Containment: Clean up spills immediately.[5] Sweep up the solid material and place it into a suitable, clean, dry, and closed container for disposal.[4][5][9] Avoid actions that generate dust.[5][9]
-
Decontamination: After removing the bulk material, decontaminate the surface according to your institution's protocols.
-
Disposal: Seal the waste container and label it clearly as hazardous waste for proper disposal.
First-Aid Measures
In case of exposure, immediate action is required. Always show the Safety Data Sheet to the attending medical professional.[9]
-
Inhalation: Remove the individual from the exposure source to fresh air immediately.[1][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Seek medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][5]
-
Ingestion: If the victim is conscious and alert, wash out their mouth with water.[1][5] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1][5]
Toxicological & Physical Properties
Toxicological Summary
-
Acute Effects: The primary known acute effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][2] Ingestion may be toxic.[6]
-
Chronic Effects: No information was found regarding the long-term or chronic effects of exposure.[5]
-
Carcinogenicity: This product is not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.[1][2][6]
Physical & Chemical Properties
| Property | Value |
| Appearance | Solid, light brown powder[5] |
| CAS Number | 38869-47-5[1] |
| Molecular Formula | C₁₁H₁₆N₂O · 2HCl[3] |
| Molecular Weight | 265.2 g/mol [3] |
| Melting Point | 240 °C[1] |
| Flash Point | 161.8 °C[1] |
| Stability | Stable under recommended storage conditions[5][9] |
Disposal Considerations
Unused material and its container must be disposed of as hazardous waste.[10] Chemical waste generators must adhere to federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[5][10] Do not allow the product to enter drains or water courses.[1][9]
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Biological activity and in vitro screening of 1-(4-Methoxyphenyl)piperazine hydrochloride
An In-Depth Technical Guide to the Biological Activity and In Vitro Screening of 1-(4-Methoxyphenyl)piperazine Hydrochloride
Introduction
This compound, commonly referred to as p-MeOPP or 4-MeOPP, is a substituted piperazine derivative that has garnered significant attention in pharmacological research.[1][2] As a member of the piperazine class, it is recognized for its potent interactions with central nervous system targets, particularly monoamine neurotransmitter systems.[1][3] Its complex pharmacological profile, characterized by interactions with multiple receptor types, makes it a valuable tool for neuroscience research and a scaffold of interest in drug discovery.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the biological activities of this compound. It moves beyond a simple recitation of facts to offer a field-proven framework for its in vitro characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rigorously evaluate this and similar compounds. We will delve into its mechanism of action and present a logical, tiered approach to in vitro screening, from initial target engagement to functional and safety profiling.
Section 1: Physicochemical Profile and Structural Context
A thorough understanding of a compound's physical and chemical properties is the bedrock of reliable and reproducible in vitro research. The hydrochloride salt form of 1-(4-Methoxyphenyl)piperazine is typically used in experimental settings to enhance its stability and aqueous solubility, ensuring consistent concentrations in biological assays.[1]
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)piperazine;hydrochloride | [1][4] |
| Common Synonyms | p-MeOPP, 4-MeOPP, 1-(para-Methoxyphenyl)piperazine HCl | [2][5] |
| CAS Number | 38869-47-5 (dihydrochloride); 84145-43-7 (monohydrochloride) | [2][6] |
| Molecular Formula | C₁₁H₁₆N₂O · xHCl | [2][4] |
| Molecular Weight | 228.72 g/mol (monohydrochloride) | [4] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/ml; DMSO at 30 mg/ml | [2] |
From a structural standpoint, the key features of p-MeOPP are the piperazine ring, a common pharmacophore, and the methoxy-substituted phenyl group. The methoxy group at the para position is an electron-donating group that significantly influences the molecule's electronic properties and, consequently, its interaction with receptor binding sites.[1] For instance, this substitution is known to enhance its affinity for certain serotonin receptors compared to analogs with electron-withdrawing groups.[1]
Section 2: Unraveling the Multifaceted Mechanism of Action
This compound does not exhibit a "single-target" mechanism. Instead, its biological effects arise from a complex interplay with several key neurotransmitter systems. This multi-target profile is crucial to understanding its stimulant and psychotropic properties.[1][2]
Primary Engagement: The Serotonin System
The most prominent activity of p-MeOPP is its role as a non-selective serotonin (5-HT) receptor agonist.[1] It also functions as an inhibitor of monoamine reuptake and a releasing agent, further amplifying its impact on serotonergic signaling.[1]
-
5-HT₁ Receptor Family: The compound shows notable activity as a 5-HT₁B agonist.[1] The 4-methoxy substitution also enhances its affinity for 5-HT₁A receptors, a key target for anxiolytic and antidepressant medications.[1]
-
5-HT₂ Receptor Family: p-MeOPP interacts with 5-HT₂A receptors.[7] This receptor subtype, which is Gq-protein coupled, is a primary target for many psychoactive substances and atypical antipsychotics.[8][9] Its activation triggers a downstream signaling cascade via phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which culminates in the release of intracellular calcium.[8]
Secondary Engagement: Dopamine and Adrenergic Systems
Beyond its profound effects on the serotonin system, p-MeOPP also interacts with other critical CNS receptors:
-
Dopaminergic Antagonism: The compound exhibits dopamine antagonistic properties, with a high affinity for the D₂ receptor subtype.[1][2][7] This dual action on both serotonin and dopamine systems is a hallmark of many atypical antipsychotic drugs and contributes to its complex pharmacological profile.
-
α₁-Adrenoceptor Antagonism: Research has demonstrated that p-MeOPP and its derivatives can act as selective antagonists at α₁-adrenoceptors.[1] This activity is therapeutically relevant for conditions such as benign prostatic hyperplasia (BPH), where blocking these receptors can alleviate urinary symptoms.[1]
Section 3: A Validated Framework for In Vitro Screening
To comprehensively characterize a compound like p-MeOPP, a tiered screening approach is essential. This ensures a logical progression from confirming target interaction to understanding functional outcomes and assessing potential liabilities. The causality behind this workflow is to use resource-intensive and complex assays only on compounds that have shown promise in simpler, high-throughput primary screens.
Section 4: Tier 1 - Receptor Binding Affinity Assays
Causality: The first and most fundamental question is whether the compound physically interacts with the intended molecular targets. Radioligand binding assays are the gold standard for confirming this target engagement and quantifying the affinity of the interaction.[10][11] We use a competition format, which is highly adaptable for high-throughput screening (HTS).[12]
Protocol: High-Throughput Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of p-MeOPP for the human 5-HT₂A receptor using a 96-well format.[12]
Principle: The assay measures the ability of unlabeled p-MeOPP to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin) for binding to the 5-HT₂A receptor.[12] The concentration of p-MeOPP that inhibits 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Step-by-Step Methodology:
-
Receptor Source Preparation:
-
Use commercially available cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing a high density of the recombinant human 5-HT₂A receptor.
-
Thaw membranes on ice and dilute to a predetermined optimal concentration (e.g., 5-10 µg protein/well) in ice-cold Assay Buffer.[12] The optimal concentration should yield a robust signal-to-noise ratio while binding less than 10% of the total added radioligand to avoid ligand depletion.[11]
-
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]ketanserin diluted in Assay Buffer to a final concentration at or near its dissociation constant (Kd), typically 1-2 nM.[12]
-
Test Compound: Prepare a serial dilution of this compound in Assay Buffer, typically from 10 µM down to 0.1 nM in 10-point, half-log steps.
-
Non-Specific Binding (NSB) Control: A high concentration of a known, non-radiolabeled 5-HT₂A ligand (e.g., 10 µM ketanserin) to define maximal displacement.[13]
-
Total Binding Control: Assay Buffer without any competing compound.
-
-
Assay Procedure (96-well plate):
-
To each well, add 50 µL of the appropriate solution: Assay Buffer (Total Binding), NSB Control, or p-MeOPP dilution.
-
Add 50 µL of the diluted [³H]ketanserin solution to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to all wells. Final volume is 200 µL.
-
Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.[13]
-
-
Separation and Quantification:
-
Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) with 0.5% polyethyleneimine for at least 2 hours to reduce non-specific binding of the radioligand to the filter.[12]
-
Rapidly terminate the incubation by harvesting the contents of the assay plate onto the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove residual unbound radioactivity.
-
Dry the filter plate completely (e.g., 2 hours at 50°C).[12]
-
Add scintillation cocktail to each well and quantify the bound radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding DPM) - (NSB DPM).
-
Plot the percentage of specific binding against the log concentration of p-MeOPP.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Hypothetical Binding Profile
| Target Receptor | Radioligand Used | Ki (nM) for p-MeOPP |
| 5-HT₂A | [³H]ketanserin | 75 |
| Dopamine D₂ | [³H]spiperone | 150 |
| α₁-Adrenergic | [³H]prazosin | 210 |
Section 5: Tier 2 - Cellular Functional Assays
Causality: A binding affinity value (Ki) tells us how tightly a compound binds, but not what it does upon binding. It could be an activator (agonist), a blocker (antagonist), or have no effect. Functional assays are critical for elucidating this pharmacological nature.[14] For Gq-coupled receptors like 5-HT₂A, measuring downstream intracellular calcium mobilization is a direct and robust method to assess functional activity.[8]
Protocol: FLIPR-Based Calcium Mobilization Assay
Principle: Cells stably expressing the 5-HT₂A receptor are pre-loaded with a calcium-sensitive fluorescent dye. Activation of the Gq pathway by an agonist (like serotonin or p-MeOPP) triggers the release of calcium from intracellular stores, causing a rapid increase in fluorescence that can be measured in real-time.[8] An antagonist will block the fluorescence increase induced by a known agonist.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human 5-HT₂A receptor in appropriate media.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage from the cells).
-
Aspirate the culture medium from the cell plate and add the dye loading buffer.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of p-MeOPP and a reference agonist (e.g., serotonin) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For antagonist mode, prepare dilutions of p-MeOPP and a fixed concentration of the reference agonist (at its EC₈₀ concentration).
-
-
Measurement:
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of liquid addition and kinetic fluorescence reading.
-
Place both the cell plate and the compound plate into the instrument.
-
Establish a stable baseline fluorescence reading for several seconds.
-
The instrument automatically injects the compound into the wells and immediately begins recording the change in fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
Agonist Mode: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of p-MeOPP to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).
-
Antagonist Mode: Plot the inhibition of the reference agonist's response against the log concentration of p-MeOPP to calculate the IC₅₀.
-
Section 6: Tier 3 - Cytotoxicity and Cell Viability Assessment
Causality and Trustworthiness: A potent compound is not useful if it is toxic. This final tier is a self-validating step to assess the compound's therapeutic window.[15] We must determine if the concentrations required for biological activity are safely separated from those that cause cell death. A simple, robust metabolic assay like the resazurin assay is ideal for this purpose.[16]
Protocol: Resazurin (AlamarBlue) Cell Viability Assay
Principle: Resazurin is a cell-permeable, non-toxic, and non-fluorescent blue dye. In viable, metabolically active cells, intracellular reductases convert resazurin into the highly fluorescent pink product, resorufin. The amount of fluorescence is directly proportional to the number of living cells.[17]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a relevant cell line (e.g., HepG2 for general toxicity, or SH-SY5Y for neuronal toxicity) into a 96-well plate at a pre-determined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of p-MeOPP in culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a "vehicle only" control and a "no cells" background control.
-
Incubate for a relevant period, typically 24, 48, or 72 hours.
-
-
Assay Procedure:
-
Add resazurin reagent to each well to a final concentration of ~10% of the total volume.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to give a strong signal without saturating the detector.
-
-
Measurement:
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell wells) from all other readings.
-
Express the data as a percentage of the vehicle control (100% viability).
-
Plot the percent viability against the log concentration of p-MeOPP and use non-linear regression to calculate the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Data Synthesis: Integrated Activity and Safety Profile
Summarizing all quantitative data allows for at-a-glance assessment and calculation of a key drug development metric: the Selectivity Index.
| Parameter | Value (nM) | Description |
| Ki (5-HT₂A) | 75 | Binding affinity at the primary target. |
| EC₅₀ (5-HT₂A) | 120 | Functional potency as an agonist. |
| CC₅₀ (HepG2) | 15,000 | Concentration causing 50% cytotoxicity. |
| Selectivity Index | 125 | Calculated as CC₅₀ / EC₅₀. A higher value is better. |
Conclusion
This compound is a pharmacologically complex molecule whose effects are mediated through interactions with multiple neurotransmitter receptors, most notably those in the serotonin and dopamine systems. Its profile as a multi-target ligand makes it a compelling subject for neuropharmacological investigation.
A rigorous and logically structured in vitro screening cascade is paramount for the proper characterization of such compounds. By progressing from high-throughput binding assays to confirm target engagement, through cellular functional assays to determine the mechanism of action, and finally to cytotoxicity assays to assess the safety window, researchers can build a comprehensive and reliable profile. This systematic approach not only ensures scientific integrity but also provides the critical data needed to make informed decisions in the early stages of drug discovery and development. The methodologies detailed in this guide provide a robust framework for advancing our understanding of p-MeOPP and other novel psychoactive compounds.
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1-(4-Methoxyphenyl)piperazine Hydrochloride: A Cornerstone Intermediate in Modern Drug Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Core Molecular Profile and Strategic Importance
1-(4-Methoxyphenyl)piperazine hydrochloride is a disubstituted piperazine derivative. Its structure is deceptively simple, yet it embodies a highly strategic combination of features that make it an invaluable precursor, particularly in the synthesis of neurologically active agents. The molecule consists of two key components:
-
The Piperazine Ring: A six-membered heterocycle containing two nitrogen atoms at opposite positions. The secondary amine (NH) group provides a reactive nucleophilic site, which is the primary handle for subsequent chemical modifications.
-
The 4-Methoxyphenyl Group: An electron-donating methoxy-substituted aromatic ring attached to one of the piperazine nitrogens. This moiety is a common pharmacophore in many centrally active compounds, recognized by various receptors, particularly serotonin receptors.[1]
The compound is most commonly supplied as a hydrochloride salt (mono- or dihydrochloride), which enhances its stability, crystallinity, and solubility in certain solvents, making it easier to handle and store compared to the free base.[2][3] Its primary role is as a nucleophilic building block, enabling the construction of more complex molecules through the formation of new carbon-nitrogen bonds.
Physicochemical and Safety Data
A thorough understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe use in any synthetic protocol.
| Property | Value | Source(s) |
| Chemical Name | 1-(4-methoxyphenyl)-piperazine, hydrochloride | [4][5] |
| Synonyms | 4-MeOPP, p-MeOPP, 1-(p-Anisyl)piperazine HCl | [3][6] |
| CAS Number | 38869-47-5 (dihydrochloride) | [3][4] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O (dihydrochloride) | [5][7] |
| Molecular Weight | 265.18 g/mol (dihydrochloride) | [5][7] |
| Appearance | Off-white to light brown solid | [5][7] |
| Melting Point | ~240 °C | [4] |
| Solubility | Soluble in DMSO, PBS (pH 7.2); sparingly in Methanol | [3] |
Safety and Handling Summary:
This compound is classified as a hazardous substance.[4][8][9]
-
Hazards: Causes serious skin and eye irritation.[4][8][9] May cause respiratory irritation.[4][9]
-
Precautionary Measures: Handle in a well-ventilated area.[4][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][8] Avoid breathing dust.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]
Section 2: Synthesis of the Intermediate
The industrial and laboratory-scale synthesis of 1-(4-methoxyphenyl)piperazine is well-established, with several efficient routes available. A common and robust approach involves the direct N-arylation of piperazine, often utilizing a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[11][12] This method offers high yields and broad functional group tolerance.
An alternative "one-pot" method can be employed, starting from diethanolamine and p-anisidine, which avoids the isolation of potentially hazardous intermediates.
Illustrative Synthetic Workflow: Buchwald-Hartwig Approach
This workflow outlines a modern approach to synthesizing the free base, which is then converted to the hydrochloride salt.
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Methodological & Application
Application Notes & Protocol: In Vivo Administration of 1-(4-Methoxyphenyl)piperazine Hydrochloride in Rodent Models
Introduction: Unraveling Serotonergic Pathways with 1-(4-Methoxyphenyl)piperazine
1-(4-Methoxyphenyl)piperazine hydrochloride, also known by synonyms such as pMeOPP or 4-MeOPP, is a substituted piperazine derivative of significant interest in neuropharmacological research.[1][2][3] Its primary value lies in its activity within monoamine neurotransmitter systems, where it functions as a non-selective serotonin receptor agonist and influences dopamine pathways.[1][2] This compound serves as a critical tool for investigating the complex role of the serotonin system in various neurological and psychiatric processes.[1]
The in vivo metabolism of pMeOPP has been studied in rats, with the primary metabolic pathway being O-demethylation to 1-(4-hydroxyphenyl)piperazine.[4] In humans, this process is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[3][4] Given its mechanism, pMeOPP is frequently employed in rodent models to probe the behavioral and physiological outcomes of serotonergic modulation, making standardized and reproducible administration protocols essential for generating high-quality, translatable data.
This guide provides a comprehensive framework for the preparation and in vivo administration of this compound in mouse and rat models, emphasizing scientific integrity, ethical considerations, and field-proven best practices.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to successful experimental design. The hydrochloride salt form is typically used to enhance stability and aqueous solubility.[1]
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)piperazine;hydrochloride | [1][5] |
| Synonyms | pMeOPP, 4-MeOPP, para-MeOPP | [2][3][6] |
| CAS Number | 38869-47-5 (dihydrochloride) | [2][7] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O (dihydrochloride) | [7] |
| Molecular Weight | 265.18 g/mol (dihydrochloride) | [7] |
| Appearance | Off-white to light brown solid | [7] |
| Storage | Store solid at -20°C for long-term stability (≥ 5 years) | [2][8] |
| Solubility | PBS (pH 7.2): 10 mg/mLDMSO: 30 mg/mLMethanol: 1 mg/mL | [2] |
Experimental Design: The Causality Behind Methodological Choices
The design of an in vivo study requires careful consideration of multiple factors that can profoundly influence experimental outcomes. The choices made are not arbitrary but are grounded in the pharmacokinetics of the compound and the specific biological question being addressed.
Rationale for Model and Route Selection
The choice between mice and rats, and the selection of a specific administration route, depends on the study's objective.
-
Animal Model: Mice are often used for high-throughput screening and genetic knockout studies, while rats may be preferred for behavioral studies requiring more complex tasks or for pharmacokinetic studies due to their larger size, which facilitates repeated blood sampling.
-
Route of Administration: The rate of absorption and bioavailability varies significantly between routes.[9]
-
Intraperitoneal (IP): Offers rapid systemic absorption, bypassing the gastrointestinal tract and first-pass metabolism. It is a common route for systemic drug effect studies.[9]
-
Oral Gavage (PO): Necessary when modeling human oral consumption or when studying the effects of first-pass metabolism.[10][11]
-
Intravenous (IV): Provides 100% bioavailability and immediate onset of action, ideal for precise pharmacokinetic studies.
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IP or IV routes.
-
Vehicle Formulation: Ensuring Compound Delivery and Stability
The vehicle, or solvent system, used to dissolve and administer the compound is critical. An ideal vehicle should be non-toxic and biologically inert.[12]
-
Aqueous Solutions: Given its solubility in PBS (10 mg/mL), sterile saline or PBS (pH 7.2) is the preferred vehicle for this compound.[2] This minimizes potential confounding effects from organic solvents.
-
Co-Solvent Systems: For higher concentrations or different formulations, co-solvents may be necessary. A common system involves dissolving the compound in a small amount of DMSO (e.g., 10%) and then diluting it to the final volume with a vehicle like corn oil or a solution of 20% SBE-β-CD in saline.[13] It is crucial to ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
Dose Determination: The Importance of Dose-Response Studies
Anecdotal reports suggest oral doses in humans are between 120-200 mg.[3] However, for rodent studies, a dose-response study is imperative to establish the effective and non-toxic range for the specific model and behavioral endpoint. Doses for similar piperazine derivatives like m-CPP have been studied in rodents, often in the range of 1-10 mg/kg, which can serve as a starting point for dose-finding experiments.[14][15] The maximum volume administered must adhere to institutional guidelines, typically not exceeding 10 mL/kg for IP and oral routes in mice and rats.[10][16][17]
Visualization of Experimental Workflow
The following diagram outlines the logical flow of a typical in vivo study involving this compound administration.
Caption: pMeOPP acts as an agonist at pre- and postsynaptic 5-HT receptors.
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University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]
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Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]
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Ligneul, R., et al. (2021). In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging. PubMed Central. Retrieved from [Link]
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NTNU. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]
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Pellegrino-Coppola, D., et al. (2021). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. PubMed Central. Retrieved from [Link]
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Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. Retrieved from [Link]
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Zimecki, M., et al. (2013). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. PubMed. Retrieved from [Link]
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Singh, V. P., et al. (2023). Activation of 5-HT1A Receptors Normalizes the Overexpression of Presynaptic 5-HT1A Receptors and Alleviates Diabetic Neuropathic Pain. MDPI. Retrieved from [Link]
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Maillet, A., et al. (2025). Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. Neuropharmacology. Retrieved from [Link]
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Herian, A. M., et al. (2009). MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed. Retrieved from [Link]
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Greenblatt, M., & Mirvish, S. (1973). Dose-response studies with concurrent administration of piperazine and sodium nitrite to strain A mice. Journal of the National Cancer Institute. Retrieved from [Link]
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Benfenati, E., et al. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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Kalus, O., et al. (1992). A dose-response study of intravenous m-chlorophenylpiperazine in normal subjects. Psychopharmacology. Retrieved from [Link]
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Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. PubMed. Retrieved from [Link]
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Kung, H. F., et al. (1994). In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine, p-MPPI, to 5-HT1A receptors in rat brain. Synapse. Retrieved from [Link]
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Liu, X., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC. Retrieved from [Link]
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Application Notes & Protocols: Investigating 1-(4-Methoxyphenyl)piperazine Hydrochloride in Cell Culture Models
Section 1: Introduction and Compound Profile
1-(4-Methoxyphenyl)piperazine hydrochloride, also known by synonyms such as p-MeOPP or 4-MeOPP, is a substituted piperazine derivative with significant activity within the central nervous system.[1][2] Initially identified as an ingredient in "party pills" for its stimulant and euphoric effects, its unique interaction with monoamine neurotransmitter systems has made it a valuable tool for in vitro research.[2][3] This guide provides a comprehensive overview of its mechanism, outlines key cell culture applications, and delivers detailed protocols for its use in neuroscience and oncology research settings.
As a research chemical, it primarily serves as a probe to investigate serotonergic and dopaminergic signaling pathways.[3] Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it suitable for cell culture experiments.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-methoxyphenyl)piperazine;hydrochloride | [4] |
| Synonyms | 4-MeOPP, p-MeOPP, para-MeOPP | [1] |
| CAS Number | 38869-47-5 (dihydrochloride); 84145-43-7 (monohydrochloride) | [1][4] |
| Molecular Formula | C₁₁H₁₆N₂O · xHCl | [1] |
| Formula Weight | 228.72 g/mol (monohydrochloride); 265.2 g/mol (dihydrochloride) | [1][4] |
| Appearance | Crystalline solid / Off-White Powder | [1][5] |
| Storage | -20°C, protect from light and moisture | [1][6] |
| Solubility | DMSO: ~30 mg/mL; PBS (pH 7.2): ~10 mg/mL | [1] |
Mechanism of Action
This compound exhibits a mixed mechanism of action, primarily targeting serotonin (5-HT) and dopamine neurotransmitter systems.[1][3] It functions as a non-selective serotonin receptor agonist and is also reported to inhibit the reuptake and induce the release of monoamine neurotransmitters, a mode of action that shares characteristics with amphetamines, albeit with lower potency.[2][3] The 4-methoxy substitution on the phenyl ring is believed to enhance its affinity for 5-HT₁A receptors compared to other halogenated analogs.[3] In vivo, it is metabolized by the cytochrome P450 enzyme CYP2D6 to an active metabolite, para-hydroxyphenylpiperazine.[2][3]
Section 2: Core Applications in Cell-Based Research
The compound's ability to modulate key neurological pathways makes it a versatile tool. Below are two primary applications in cell culture.
Application in Neuroscience Research
Given its defined action on serotonergic and dopaminergic receptors, p-MeOPP is an excellent candidate for studying neurotransmitter signaling, receptor pharmacology, and the cellular basis of psychoactive substance effects.
-
Rationale: Researchers can use p-MeOPP to activate serotonin receptors and study downstream signaling events, such as changes in cyclic AMP (cAMP) levels, calcium mobilization, or receptor internalization. It can also be used in neurotransmitter uptake assays to characterize its inhibitory profile.
-
Common Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Expresses dopamine receptors and transporters, suitable for studying dopaminergic signaling and uptake.
-
PC12 (Rat Pheochromocytoma): A classic model for neuronal differentiation and monoamine research.
-
HEK293 or CHO cells: Can be transiently or stably transfected to express specific receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, D₂) for isolated pharmacological characterization.
-
Application in Oncology & Cytotoxicity Screening
While primarily known for its neural activity, emerging evidence on related piperazine structures and similar compounds suggests potential anti-proliferative effects.[7] For instance, a compound identified as MPP dihydrochloride has demonstrated the ability to induce apoptosis and decrease cell viability in endometrial cancer cells (RL95-2) with an IC₅₀ of approximately 20 µM.[8] This suggests that the 1-(4-Methoxyphenyl)piperazine scaffold could be explored for its cytotoxic potential against various cancer cell lines.
-
Rationale: The compound can be screened against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. Follow-up studies can then elucidate the mechanism, such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways like ERα phosphorylation.[8]
-
Common Cell Lines:
-
RL95-2 (Human Endometrial Carcinoma): As a reference from related compound studies.[8]
-
MCF-7 (Human Breast Adenocarcinoma, ER-positive): To investigate effects on hormone-dependent cancers.
-
MDA-MB-231 (Human Breast Adenocarcinoma, Triple-Negative): To assess activity independent of ER, PR, and HER2.
-
HeLa (Human Cervical Cancer): A robust and widely used line for general cytotoxicity screening.
-
Section 3: Detailed Experimental Protocols
Scientist's Note: The hydrochloride salt form of this compound is generally stable. However, repeated freeze-thaw cycles of stock solutions should be avoided. Aliquot stock solutions into single-use volumes for long-term storage at -20°C or -80°C.
Protocol: Preparation of Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution in an organic solvent and subsequent dilution into aqueous media for cell treatment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare 30 mM DMSO Stock:
-
Tare a sterile microcentrifuge tube. Add a small amount (e.g., 5 mg) of 1-(4-Methoxyphenyl)piperazine dihydrochloride (FW: 265.2 g/mol ) and record the exact weight.
-
Calculate the required volume of DMSO. For 5 mg, the volume is: (5 mg / 265.2 mg/mmol) / 30 mmol/L = 0.00063 L = 630 µL.
-
Add the calculated volume of DMSO to the tube. Vortex thoroughly until the solid is completely dissolved. This is your high-concentration primary stock.
-
-
Storage: Aliquot the primary stock into smaller, single-use volumes (e.g., 20 µL) and store at -20°C for up to one year or -80°C for up to two years.[6]
-
Prepare Aqueous Working Solutions:
-
On the day of the experiment, thaw an aliquot of the primary stock.
-
Prepare an intermediate stock by diluting the 30 mM primary stock in serum-free medium. For example, to make a 1 mM intermediate stock, dilute 10 µL of 30 mM stock into 290 µL of medium.
-
Further dilute this intermediate stock to create the final working concentrations for treating cells. Ensure the final DMSO concentration in the cell culture wells is consistent across all treatments and does not exceed 0.5%, as higher concentrations can be cytotoxic.
-
Protocol: Cell Viability Assessment by MTT Assay
This protocol provides a method to determine the effect of this compound on the metabolic activity of adherent cancer cells, serving as an indicator of cell viability.
Materials:
-
Adherent cells of choice (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Sterile 96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your intermediate stock. A common concentration range for screening is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate treatment or control solution.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Return the plate to the incubator for 3-4 hours.
-
Rationale: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the crystals.[10]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + DMSO, no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line Type | Suggested Concentration Range | Rationale |
| Cytotoxicity Screening | Cancer Cell Lines | 0.1 µM - 100 µM | Broad range to establish a dose-response curve and determine an approximate IC₅₀.[8] |
| Receptor Binding | Transfected Cells | 1 nM - 10 µM | To determine binding affinity (Ki) without causing overt cytotoxicity. |
| Functional Assays (e.g., cAMP) | Neuronal / Transfected | 10 nM - 30 µM | To measure functional agonism or antagonism across a physiological response range. |
Section 4: Visualizations
Diagram 1: Hypothesized Signaling Pathway
This diagram illustrates the primary mechanism of action of 1-(4-Methoxyphenyl)piperazine (p-MeOPP) on neuronal cells.
Caption: p-MeOPP interaction with dopaminergic and serotonergic systems.
Diagram 2: Experimental Workflow for MTT Assay
This diagram outlines the key steps of the cell viability protocol.
Caption: Step-by-step workflow for the MTT cell viability assay.
Section 5: References
-
1-(4-Methoxyphenyl)piperazine (hydrochloride) - Cayman Chemical. --INVALID-LINK--
-
1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 - Home Sunshine Pharma. --INVALID-LINK--
-
This compound|RUO - Benchchem. --INVALID-LINK--
-
MPP dihydrochloride | ER Modulator | MedChemExpress. --INVALID-LINK--
-
This compound (Synonyms - MedchemExpress.com. --INVALID-LINK--
-
This compound | C11H17ClN2O | CID 12201197 - PubChem. --INVALID-LINK--
-
1-(4-Methoxyphenyl)piperazine 97 38212-30-5 - Sigma-Aldrich. --INVALID-LINK--
-
1-(4-Methoxyphenyl)piperazine | CAS 38212-30-5 | SCBT - Santa Cruz Biotechnology. --INVALID-LINK--
-
Protocol for Cell Viability Assays - BroadPharm. --INVALID-LINK--
-
1-(4-Methoxyphenyl)piperazine (hydrochloride) - RNA Cell Therapy. --INVALID-LINK--
-
MMPP | Anti-Inflammatory Agent - MedchemExpress.com. --INVALID-LINK--
-
Application Notes and Protocols for Cell Viability Assays with Compound Z - Benchchem. --INVALID-LINK--
-
1-(4-Methoxyphenyl)piperazine (hydrochloride) - Proka GENOMICS. --INVALID-LINK--
-
para-Methoxyphenylpiperazine - Wikipedia. --INVALID-LINK--
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. --INVALID-LINK--
-
1-(4-Methoxyphenyl)piperazine-Changzhou Kangte Pharmtech co., LTD - 康特医药. --INVALID-LINK--
-
1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem. --INVALID-LINK--
-
1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed. --INVALID-LINK--
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed. --INVALID-LINK--
-
New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. --INVALID-LINK--
-
1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed. --INVALID-LINK--
-
Neurogenic dural protein extravasation induced by meta-chlorophenylpiperazine (mCPP) involves nitric oxide and 5-HT2B receptor activation - PubMed. --INVALID-LINK--
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- 5. 1-(4-Methoxyphenyl)piperazine-Changzhou Kangte Pharmtech co., LTD [kangtepharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes & Protocols: Characterizing GPCR Interactions with 1-(4-Methoxyphenyl)piperazine hydrochloride in Radioligand Binding Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP) in radioligand binding assays. We delve into the compound's mechanism of action, its receptor binding profile, and present detailed, field-proven protocols for competitive and saturation binding assays. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. Visual workflows and data presentation tables are included to facilitate understanding and implementation.
Introduction to 1-(4-Methoxyphenyl)piperazine (pMeOPP)
1-(4-Methoxyphenyl)piperazine, often abbreviated as pMeOPP or 4-MeOPP, is a substituted piperazine derivative recognized for its stimulant-like properties.[1][2] Its primary value in a research context lies in its interaction with central nervous system (CNS) neurotransmitter systems. Specifically, pMeOPP exhibits a mixed mechanism of action, engaging with both serotonergic and dopaminergic receptors, making it a valuable pharmacological tool.[1][3]
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, offering high sensitivity and robustness.[4][5][6] In this context, pMeOPP hydrochloride serves as an unlabeled competitor ligand to characterize receptor binding sites, determine the binding affinity (Ki) of novel compounds, and elucidate the pharmacology of serotonin and dopamine receptor subtypes. Its hydrochloride salt form ensures stability and enhances solubility in aqueous buffers used for these assays.[1]
Mechanism of Action and Receptor Binding Profile
pMeOPP's pharmacological effects are rooted in its ability to bind to several G-protein coupled receptors (GPCRs). Its profile is characterized by a notable affinity for serotonin (5-HT) receptors and, to a lesser extent, dopamine (D) receptors.
Primary Molecular Targets: The compound has been shown to interact with multiple receptor subtypes, including:
-
Serotonin 5-HT1A and 5-HT2A Receptors: Arylpiperazine moieties are classic pharmacophores for high-affinity 5-HT1A ligands.[7][8]
-
Serotonin 5-HT7 Receptor: Some related methoxyphenyl)phenyl]piperazine analogs show potent antagonism at this receptor.[9]
-
Dopamine D2 and D3 Receptors: The piperazine scaffold is also common in dopamine receptor ligands.[10][11][12]
The binding affinities (Ki), which represent the equilibrium dissociation constant of the inhibitor-receptor complex, quantify the potency of pMeOPP at these targets. A lower Ki value indicates a higher binding affinity.
Table 1: Representative Receptor Binding Profile for Arylpiperazine Scaffolds
| Receptor Target | Reported Affinity (Ki) | Comments |
|---|---|---|
| Serotonin 5-HT1A | High (Sub-nanomolar to low nanomolar range for many analogs) | The 1-(methoxyphenyl)piperazine moiety is a well-established high-affinity ligand for this receptor.[7][8] |
| Serotonin 5-HT2A | Moderate | Typically exhibits lower affinity compared to 5-HT1A.[10] |
| Serotonin 5-HT7 | Moderate to High | Affinity is highly dependent on the specific analog structure.[9] |
| Dopamine D2 | Moderate to High | Many antipsychotic drugs with this scaffold target D2 receptors.[10][11] |
| Dopamine D3 | High | Some analogs show high preference for the D3 subtype over D2.[12] |
| α1-Adrenergic | Moderate to High | Off-target binding at adrenergic receptors is common for this class of compounds and must be considered.[8][10] |
Note: Specific Ki values for pMeOPP can vary based on experimental conditions, tissue/cell preparation, and the radioligand used. The table reflects general affinities for the broader class of methoxyphenyl-piperazine compounds.
Downstream Signaling: The 5-HT1A Receptor Example
As a primary target, the 5-HT1A receptor provides an excellent example of the downstream consequences of ligand binding. The 5-HT1A receptor is canonically coupled to inhibitory G-proteins (Gi/o).[13][14] Upon activation by an agonist, the G-protein dissociates, initiating a signaling cascade that ultimately leads to a decrease in neuronal excitability.
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase (AC): The Gαi subunit inhibits AC, reducing the conversion of ATP to cyclic AMP (cAMP).[15][16]
-
Reduction in PKA Activity: Lower cAMP levels lead to decreased activation of Protein Kinase A (PKA).[16]
-
Modulation of Ion Channels: The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated Ca2+ channels, reducing calcium influx.[13][14]
Protocol: Competitive Radioligand Binding Assay
This protocol details the methodology to determine the binding affinity (Ki) of this compound for a specific receptor (e.g., human 5-HT1A) expressed in a cell membrane preparation.
Principle
A competitive binding assay measures the ability of an unlabeled test compound (pMeOPP) to displace a specific, high-affinity radioligand from its receptor.[4][17] A fixed concentration of radioligand and receptor preparation is incubated with increasing concentrations of pMeOPP. The concentration of pMeOPP that displaces 50% of the specific binding of the radioligand is the IC50. This value is then converted to the Ki using the Cheng-Prusoff equation.[18][19]
Experimental Workflow Diagram
Materials and Reagents
-
Test Compound: this compound (pMeOPP), dissolved in appropriate vehicle (e.g., DMSO, then assay buffer) to create a stock solution.
-
Radioligand: e.g., [³H]8-OH-DPAT for 5-HT1A receptors. Final concentration should be approximately at its Kd value.
-
Receptor Source: Membrane homogenate from cells (e.g., HEK293, CHO) stably expressing the human 5-HT1A receptor, or from brain tissue (e.g., rat hippocampus).[20]
-
Non-Specific Binding (NSB) Ligand: A high concentration (100-1000x Ki) of a known, unlabeled ligand for the target receptor (e.g., 10 µM Serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, cell harvester, glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3% PEI), liquid scintillation counter, scintillation cocktail.
Step-by-Step Protocol
-
Preparation: Thaw the membrane homogenate on ice. Dilute to the desired protein concentration (e.g., 50-120 µg protein/well for tissue) in ice-cold assay buffer.[20] Prepare a serial dilution of pMeOPP (e.g., 11 concentrations from 0.01 nM to 10 µM).
-
Assay Setup (in a 96-well plate, final volume 250 µL):
-
Total Binding (TB): 150 µL membranes + 50 µL assay buffer + 50 µL radioligand.
-
Non-Specific Binding (NSB): 150 µL membranes + 50 µL NSB ligand + 50 µL radioligand.
-
pMeOPP Competition: 150 µL membranes + 50 µL of pMeOPP dilution + 50 µL radioligand.
-
Note: Perform all conditions in duplicate or triplicate.[21]
-
-
Incubation: Gently agitate the plate and incubate at 30°C for 60 minutes to allow the binding to reach equilibrium.[20]
-
Termination: Terminate the reaction by rapid vacuum filtration onto the pre-soaked filter mat using a cell harvester.
-
Washing: Quickly wash the filters 4 times with ice-cold wash buffer to remove unbound radioligand.[20]
-
Counting: Dry the filter mat (e.g., 30 min at 50°C). Place the mat in a sample bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM values for each condition.
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
-
Generate Displacement Curve:
-
For each concentration of pMeOPP, calculate the % specific binding: (% SB) = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.
-
Plot % specific binding versus the log concentration of pMeOPP.
-
Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in software like GraphPad Prism to determine the IC50 value.
-
-
Calculate Ki using the Cheng-Prusoff Equation: The Cheng-Prusoff equation corrects the IC50 value for the concentration and affinity of the radioligand used in the assay, providing the true inhibitory constant (Ki) for the test compound.[18][19][22]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki: The binding affinity of the test compound (pMeOPP). This is the value you are solving for.
-
IC50: The concentration of pMeOPP that displaces 50% of the specific radioligand binding, determined from your curve fit.
-
[L]: The molar concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor (must be determined independently via a saturation binding assay).
-
Protocol: Saturation Radioligand Binding Assay
This protocol is used to determine two key parameters for a specific radioligand at a given receptor: its binding affinity (Kd) and the total receptor density in the sample (Bmax).[4][23][24]
Principle
Increasing concentrations of a radioligand are incubated with a fixed amount of receptor preparation. Binding will increase until all specific binding sites are occupied (saturated). A parallel experiment is run in the presence of a high concentration of an unlabeled competitor (like pMeOPP) to occupy all specific sites; the binding measured under these conditions is non-specific. Subtracting non-specific from total binding yields the specific binding, which can be plotted to determine Kd and Bmax.[23][25][26]
Experimental Workflow Diagram
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- 9. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]
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- 22. m.youtube.com [m.youtube.com]
- 23. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 25. researchgate.net [researchgate.net]
- 26. biophysics-reports.org [biophysics-reports.org]
Application Note & Protocols: Quantitative Analysis of 1-(4-Methoxyphenyl)piperazine Hydrochloride by HPLC-UV and GC-MS
Abstract
This comprehensive guide provides detailed analytical methods for the precise quantification of 1-(4-Methoxyphenyl)piperazine hydrochloride, a substituted piperazine derivative of significant interest in pharmaceutical and neuroscience research. We present two robust, validated chromatographic techniques: a direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. This document serves as a practical resource for researchers, analytical scientists, and drug development professionals, offering step-by-step protocols, method validation insights, and the scientific rationale behind procedural choices, all grounded in authoritative pharmacopeial and regulatory standards.
Introduction and Analyte Overview
1-(4-Methoxyphenyl)piperazine, also known as 4-MeOPP or pMPP, is a piperazine derivative with recognized activity on neurotransmitter systems.[1][2] Its accurate quantification in active pharmaceutical ingredients (APIs), formulated products, and research samples is critical for quality control, stability studies, and pharmacological assessment. The compound is typically supplied as a hydrochloride salt to improve its stability and aqueous solubility.[1]
Chemical & Physical Properties:
-
Chemical Formula: C₁₁H₁₆N₂O · xHCl
-
Appearance: Crystalline solid[2]
-
Solubility: Soluble in water, methanol, and DMSO[2]
-
Stability: Stable under standard temperature and pressure.[3][4]
-
Key Spectroscopic Feature: The presence of the methoxyphenyl group provides a distinct chromophore, with UV absorbance maxima (λmax) at approximately 241 nm and 294 nm, which is fundamental for the HPLC-UV method.[2]
This guide details two complementary analytical approaches:
-
HPLC-UV: A straightforward and robust method ideal for routine quality control, leveraging the analyte's intrinsic UV absorbance. It is well-suited for analyzing the non-volatile hydrochloride salt directly.
-
GC-MS: A highly sensitive and specific method, particularly valuable for complex matrices or when confirmative identification is required. This technique necessitates a chemical derivatization step to enhance the analyte's volatility for gas-phase analysis.
Part I: High-Performance Liquid Chromatography (HPLC-UV) Method
Principle and Rationale
This method employs reversed-phase chromatography, an industry-standard technique for separating moderately polar compounds.[5] The analyte is partitioned between a non-polar stationary phase (C18) and a polar mobile phase. The methoxyphenyl chromophore allows for direct quantification using a UV detector without derivatization.[2] This approach prioritizes efficiency, robustness, and ease of use for routine analysis. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7]
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, online degasser, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector (Shimadzu, Agilent, Waters, or equivalent).
-
Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid, Purified Water.
-
Reference Standard: this compound, certified purity.
2.2.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60 v/v) | Provides good peak shape and retention time for the analyte. The acidic buffer suppresses the ionization of the secondary amine, reducing peak tailing. |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | The C18 stationary phase offers excellent hydrophobic retention for the aromatic ring of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 241 nm | Corresponds to a primary absorbance maximum (λmax) of the analyte, providing high sensitivity.[2] |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential impurities. |
2.2.3. Solution Preparation
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase (Acetonitrile:Buffer, 40:60).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution (50 µg/mL): Accurately weigh a quantity of the sample powder equivalent to about 25 mg of the active ingredient into a 50 mL volumetric flask. Add approximately 30 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter before injection.
2.2.4. System Suitability and Analysis Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in pharmacopeias like the USP General Chapter <621>.[8][9]
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Verify the system suitability parameters against the acceptance criteria.
| System Suitability Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Symmetry) | 0.8 – 1.8 | Ensures peak symmetry, which is critical for accurate integration.[10][11] |
| RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system.[12] |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column separation. |
-
Once system suitability is established, inject the prepared sample solutions for analysis. Quantification is typically performed using an external standard calibration curve.
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for 1-(4-Methoxyphenyl)piperazine HCl.
Method Validation Summary (ICH Q2(R2))
A summary of typical validation results for this method is presented below. All validation protocols should adhere to ICH guidelines.[13][14]
| Validation Parameter | Typical Acceptance Criteria | Result |
| Specificity | No interference at analyte retention time from blank/placebo. | Complies |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range | 10 - 75 µg/mL (20% to 150% of test conc.) | Complies |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | < 1.0% |
| LOD / LOQ | S/N ≥ 3 / S/N ≥ 10 | ~0.1 µg/mL / ~0.3 µg/mL |
| Robustness | RSD ≤ 2.0% for small variations in pH, flow rate, etc. | Complies |
Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Rationale
GC-MS offers unparalleled specificity and sensitivity. However, this compound is non-volatile due to its salt form and polar nature. Therefore, a critical derivatization step is required to convert the analyte into a volatile, thermally stable derivative suitable for GC analysis.[15] This protocol uses acylation with trifluoroacetic anhydride (TFAA), which reacts with the secondary amine of the piperazine ring.[16] The resulting derivative exhibits excellent chromatographic properties. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity by monitoring characteristic fragment ions of the analyte.
Experimental Protocol: GC-MS
3.2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph with a split/splitless injector coupled to a mass selective detector (Agilent, Shimadzu, Thermo Fisher, or equivalent).
-
Analytical Column: 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: Ethyl Acetate (GC grade), Trifluoroacetic Anhydride (TFAA), Sodium Hydroxide (NaOH), Purified Water.
-
Reference Standard: this compound.
3.2.2. GC-MS Conditions
| Parameter | Condition | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | The temperature program separates the derivatized analyte from solvent and potential by-products. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and identification. |
| Acquisition Mode | SIM: m/z 150, 192, 288 (Quantifier: 192) | Monitoring specific ions increases sensitivity and reduces matrix interference. These ions are characteristic fragments of the TFAA-derivatized analyte. |
3.2.3. Sample Preparation and Derivatization This procedure must be performed in a well-ventilated fume hood.
-
Free-Basing: Prepare an aqueous solution of the sample/standard containing approximately 100 µg of the analyte. Add 1M NaOH dropwise until the pH is >10 to convert the hydrochloride salt to the free base.
-
Extraction: Extract the aqueous solution twice with 2 mL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Evaporation: Combine the organic (upper) layers and evaporate to complete dryness under a gentle stream of nitrogen at 40 °C. It is crucial to remove all water, as it will quench the derivatizing reagent.[15]
-
Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[16] Cap the vial tightly and heat at 70 °C for 20 minutes in a heating block.
-
Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the dry residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS injection.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow, highlighting the critical derivatization step.
Method Validation Summary (ICH Q2(R2))
| Validation Parameter | Typical Acceptance Criteria | Result |
| Specificity | No interference at analyte retention time and m/z channels. | Complies |
| Linearity (R²) | ≥ 0.998 | > 0.998 |
| Range | 0.1 - 10 µg/mL | Complies |
| Accuracy (% Recovery) | 95.0% - 105.0% | 96.8% - 103.2% |
| Precision (RSD) | Repeatability: ≤ 5.0%; Intermediate: ≤ 5.0% | < 3.0% |
| LOD / LOQ | S/N ≥ 3 / S/N ≥ 10 | ~0.01 µg/mL / ~0.03 µg/mL |
| Robustness | RSD ≤ 5.0% for small variations in oven ramp, etc. | Complies |
Comparative Summary of Methods
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Reversed-Phase Liquid Chromatography | Gas Chromatography with Mass Spectrometry |
| Sample Prep | Simple dissolution and filtration | Multi-step: Extraction, evaporation, derivatization |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass fragmentation) |
| Sensitivity | Moderate (LOQ ~0.3 µg/mL) | High (LOQ ~0.03 µg/mL) |
| Throughput | High | Low to moderate |
| Best For | Routine QC, assay, purity testing of known material. | Trace analysis, complex matrices, identity confirmation. |
Conclusion
Both the HPLC-UV and GC-MS methods presented provide reliable and accurate means for the quantification of this compound. The choice of method should be guided by the specific analytical requirements, such as the required sensitivity, sample matrix complexity, and the need for structural confirmation. The HPLC-UV method stands out for its simplicity and efficiency, making it ideal for routine quality control environments. Conversely, the GC-MS method offers superior sensitivity and specificity, establishing it as the preferred technique for trace-level determination or unequivocal identification in forensic and research applications. Adherence to the detailed protocols and validation principles outlined in this guide will ensure the generation of high-quality, defensible analytical data.
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Application Notes and Protocols for 1-(4-Methoxyphenyl)piperazine hydrochloride in Neuroscience and Psychopharmacology Research
Abstract
1-(4-Methoxyphenyl)piperazine hydrochloride, also known as pMeOPP or 4-MeOPP, is a substituted piperazine derivative that has garnered significant interest within the neuroscience and psychopharmacology research communities. Its utility stems from its complex interaction with central monoamine neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.[1][2] This compound acts as a non-selective serotonin receptor agonist, a monoamine reuptake inhibitor, and a releasing agent, making it a valuable pharmacological tool for investigating the neural underpinnings of mood, anxiety, and psychostimulation.[1] This document provides an in-depth guide to the application of this compound, detailing its mechanism of action, core research applications, and validated experimental protocols for both in vivo and in vitro studies.
Introduction and Scientific Context
Substituted piperazines represent a class of psychoactive compounds known for their stimulant and euphoric properties, often compared to amphetamines.[3] 1-(4-Methoxyphenyl)piperazine (pMeOPP) is distinguished by the methoxy group on its phenyl ring, which modulates its pharmacological profile.[1] As the hydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous solutions, facilitating its use in experimental settings.[1]
Research involving pMeOPP and its analogs, such as m-chlorophenylpiperazine (mCPP), is critical for several reasons:
-
Probing Serotonergic Function: Its activity across multiple serotonin (5-HT) receptor subtypes allows for the dissection of the 5-HT system's role in complex behaviors and neurological processes.[1][4][5]
-
Developing Animal Models: Related compounds are effectively used to induce anxiety-like states in rodents, providing robust models for screening novel anxiolytic agents.[6][7]
-
Understanding Drug Abuse Mechanisms: Its stimulant properties, believed to involve both serotonergic and dopaminergic systems, offer a model for studying the neurobiology of addiction and psychostimulant effects.[1][3]
-
Therapeutic Lead Discovery: The piperazine scaffold is a "privileged structure" found in numerous FDA-approved drugs for psychiatric disorders, making its derivatives, including pMeOPP, objects of interest in drug development for depression and anxiety.[8][9]
Mechanism of Action: A Multi-Target Profile
The pharmacological activity of 1-(4-Methoxyphenyl)piperazine is multifaceted, primarily characterized by its interaction with serotonin and dopamine systems.
Primary Pharmacodynamics:
-
Serotonin (5-HT) Receptor Agonism: pMeOPP acts as a non-selective agonist at serotonin receptors. The N-(methoxyphenyl)piperazine fragment is crucial for binding to serotonergic receptors, particularly the 5-HT1A subtype, which is a key target in antidepressant and anxiolytic drug development.[1][4] Derivatives of this structure have also demonstrated activity at 5-HT2A/C and 5-HT7 receptors.[4][5][10]
-
Monoamine Reuptake Inhibition and Release: Like other psychoactive piperazines, pMeOPP has been found to inhibit the reuptake and stimulate the release of monoamine neurotransmitters, including serotonin and dopamine.[1][11] This dual action contributes significantly to its stimulant-like effects.
Metabolism: The primary metabolic pathway for pMeOPP in both rats and humans involves O-demethylation by the cytochrome P450 enzyme CYP2D6.[1][11][12] This process converts pMeOPP into its active metabolite, 1-(4-hydroxyphenyl)piperazine (4-HO-PP).[12] The polymorphic nature of CYP2D6 suggests that the pharmacokinetic and pharmacodynamic effects of pMeOPP can vary significantly between individuals.[12]
Visualizing the Signaling Pathway
The diagram below illustrates the proposed mechanism of action for pMeOPP at a serotonergic synapse.
Caption: Proposed mechanism of pMeOPP at the serotonergic synapse.
Core Research Applications
Probing Serotonergic Pathways in Anxiety and Depression
The anxiogenic (anxiety-producing) and antidepressant-like effects of piperazine derivatives are well-documented. While the related compound mCPP is often used to induce anxiety in animal models, derivatives of (methoxyphenyl)piperazine are explored for their antidepressant potential.[4][5][6]
-
Anxiety Research: pMeOPP can be used to investigate the role of specific 5-HT receptors in anxiety-like behaviors. By administering pMeOPP to rodents and observing their behavior in validated tests like the Elevated Plus Maze, researchers can elucidate the neural circuits of anxiety.[13][14]
-
Depression Research: The structural similarity of pMeOPP to compounds with known antidepressant-like activity makes it a valuable tool for screening and mechanistic studies.[5][15] Its effects can be evaluated using models such as the Forced Swim Test or Tail Suspension Test to identify potential therapeutic actions mediated by the serotonergic system.[8]
Investigating Psychostimulant Effects and Neurotransmitter Dynamics
pMeOPP exhibits stimulant properties comparable to amphetamines, making it a relevant compound for studying the mechanisms of psychostimulation and drug abuse.[3] Research applications include:
-
Locomotor Activity: Measuring changes in spontaneous movement in rodents following pMeOPP administration to quantify its stimulant effects.[1]
-
Neurochemical Analysis: Using techniques like in vivo microdialysis to measure real-time changes in extracellular levels of dopamine and serotonin in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) after pMeOPP administration.
Experimental Protocols and Methodologies
A. Compound Preparation and Handling
-
Safety Precautions: this compound is classified as toxic if ingested and can cause skin and eye irritation.[1] Always handle the compound in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Storage: For long-term stability, store the solid compound at -20°C.[3][16] Stock solutions can also be stored at -20°C for up to one year.[16]
-
Solubilization for In Vivo Use: this compound is soluble in Phosphate-Buffered Saline (PBS, pH 7.2) at concentrations up to 10 mg/mL.[3] For intraperitoneal (i.p.) injections in rodents, prepare fresh solutions daily. Vortex thoroughly to ensure complete dissolution.
B. Protocol 1: Assessment of Anxiolytic/Anxiogenic-Like Effects in Mice using the Elevated Plus Maze (EPM)
This protocol is designed to assess anxiety-like behavior, a state that can be modulated by serotonergic agents.[13][14]
-
Principle: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms, whereas anxiogenic compounds have the opposite effect.[14]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Prepare the this compound solution in sterile PBS (pH 7.2). A dose range of 1-5 mg/kg is a typical starting point for piperazine derivatives.[7][17] Include a vehicle control group (PBS only) and a positive control group (e.g., Diazepam, 1-2 mg/kg).
-
Administer the compound or vehicle via i.p. injection 30 minutes prior to testing.
-
Place the mouse at the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead video camera.
-
Use automated tracking software (or manual scoring) to quantify the following parameters:
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
-
After each trial, clean the maze thoroughly with 70% ethanol to eliminate olfactory cues.
-
-
Data Analysis: Calculate the percentage of open arm entries (Open Entries / Total Entries) * 100 and the percentage of time spent in the open arms (Time in Open / Total Time) * 100. Analyze data using ANOVA followed by post-hoc tests to compare between treatment groups.
Workflow for In Vivo Behavioral Studies
Caption: General workflow for conducting in-vivo behavioral experiments.
C. Protocol 2: Assessment of Antidepressant-Like Effects in Mice using the Tail Suspension Test (TST)
This protocol is a widely used screening tool for compounds with potential antidepressant activity.[5]
-
Principle: When placed in an inescapable, moderately stressful situation (suspended by the tail), mice will alternate between periods of struggling and immobility. Antidepressant compounds are known to reduce the duration of immobility.
-
Apparatus: A suspension chamber that allows the mouse to hang freely without touching any surfaces.
-
Procedure:
-
Follow steps 1-3 from the EPM protocol for animal habituation and drug administration. A positive control such as Imipramine (5-10 mg/kg) or Fluoxetine is recommended.[5][15]
-
Securely attach adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Pass the free end of the tape through a hook or suspension bar so that the animal hangs clear of all surfaces.
-
The test duration is typically 6 minutes. Video record the session.
-
Score the total duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of any limb or body movement, except for those required for respiration.
-
-
Data Analysis: Compare the mean immobility time across all treatment groups using one-way ANOVA and appropriate post-hoc tests. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
D. Protocol 3: In Vitro Radioligand Receptor Binding Assay (General Methodology)
This protocol outlines the general steps to determine the binding affinity (Ki) of pMeOPP for a specific neurotransmitter receptor, such as the 5-HT1A receptor.[18][19][20]
-
Principle: This is a competitive binding assay. A tissue preparation containing the receptor of interest is incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (pMeOPP). The ability of pMeOPP to displace the radioligand from the receptor is measured, from which its inhibitory constant (Ki) can be calculated.
-
Materials:
-
Brain tissue homogenate (e.g., hippocampus for 5-HT1A receptors) or cell lines expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]8-OH-DPAT).
-
Unlabeled test compound (pMeOPP).
-
Assay buffer.
-
Scintillation counter and vials.
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of a known unlabeled ligand (to saturate all specific binding sites).
-
Competitive Binding: Membrane preparation + Radioligand + increasing concentrations of pMeOPP.
-
-
Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of pMeOPP.
-
Use non-linear regression analysis (e.g., Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of pMeOPP that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparison.
Table 1: Comparative Binding Affinities (Ki, nM) of Methoxyphenylpiperazine Derivatives at Key Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | D2 | α1-adrenergic | Reference |
| 1-(2-methoxyphenyl)piperazine derivative (HBK-15) | <1 | - | - | 34 | - | - | [5] |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | Low-Mod | Low-Mod | - | - | High | Variable | [18] |
| NAN-190 (a 1-(2-methoxyphenyl)piperazine analog) | 0.6 | - | - | - | - | 0.8 | [20] |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine | 476 | - | - | 2.6 | - | - | [10] |
| m-chlorophenylpiperazine (mCPP) | ~360-1300 | ~360-1300 | ~360-1300 | - | >2500 | >2500 | [21] |
Note: This table presents data for various derivatives to illustrate the pharmacological space. The exact Ki for 1-(4-Methoxyphenyl)piperazine may vary and should be determined experimentally.
Conclusion
This compound is a versatile and potent pharmacological tool for researchers in neuroscience and psychopharmacology. Its mixed action on serotonin and dopamine systems provides a unique profile for dissecting the complex neurocircuitry of mood and behavior. By employing the validated protocols and methodologies outlined in these application notes, researchers can effectively utilize this compound to advance our understanding of serotonergic signaling in both normal and pathological brain states, and to aid in the discovery of novel therapeutics for psychiatric disorders.
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- 20. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 1-(4-Methoxyphenyl)piperazine Hydrochloride in Animal Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the calculation of dosages and administration of 1-(4-Methoxyphenyl)piperazine hydrochloride (also known as p-MeOPP) in preclinical animal studies. This document emphasizes scientific integrity, providing rationales for experimental choices and detailed, self-validating protocols.
Introduction to this compound
This compound is a piperazine derivative with recognized activity within the central nervous system. It is known to interact with monoamine neurotransmitter systems, exhibiting properties of a non-selective serotonin receptor agonist and a monoamine reuptake inhibitor.[1] Its stimulant and euphoric properties have been noted, drawing comparisons to amphetamines.[2] In preclinical research, it serves as a tool to investigate serotonergic and dopaminergic pathways.[1] The compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1]
Chemical and Physical Properties:
| Property | Value |
| Synonyms | p-MeOPP, 4-MeOPP, 1-(p-Methoxyphenyl)piperazine |
| Molecular Formula | C₁₁H₁₇ClN₂O[3] |
| Molecular Weight | 228.72 g/mol [3] |
| Form | Solid[4] |
| Melting Point | 42-47 °C[3] |
Foundational Principles of Dosage Calculation in Animal Studies
The translation of drug dosages from in vitro studies or human data to animal models is a critical step in preclinical research. A common misconception is to scale doses based solely on body weight, which can lead to inaccurate and potentially toxic or ineffective dosing.[5] The more scientifically sound approach is allometric scaling, which considers the differences in metabolic rates and body surface area between species.[5][6]
Allometric Scaling: From Theory to Practice
Allometry is the study of how the characteristics of an organism change with size.[6] In pharmacology, it is based on the principle that many physiological processes, including drug clearance, scale with body size in a predictable manner.[6] The Human Equivalent Dose (HED) can be calculated from an animal dose using conversion factors based on body surface area.[5]
Allometric Scaling Conversion Factors (Km):
To convert a dose from one species to another (e.g., human to rat), the following formula can be used:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
Source: Data compiled from publicly available allometric scaling tables.[7]
For example, to convert a hypothetical human dose of 1 mg/kg to a rat-equivalent dose:
Rat Dose = 1 mg/kg × (37 / 6) ≈ 6.2 mg/kg
This principle is crucial for establishing a starting dose range in your animal experiments, especially when extrapolating from human data or when transitioning between different animal species.[8]
Caption: A simplified workflow for allometric scaling.
Dosage Considerations for this compound
While there is a lack of extensive public data on specific doses of this compound for various behavioral endpoints, we can infer a starting dose range from studies on structurally and functionally similar piperazine derivatives.
Reported Dosages of Similar Piperazine Compounds in Rodent Studies:
| Compound | Species | Dose Range (mg/kg) | Route | Observed Effects | Reference |
| m-Chlorophenylpiperazine (m-CPP) | Rat | 0.3 - 10 | i.p. | Suppression of locomotor activity, effects on monoamine metabolism | [9] |
| m-Chlorophenylpiperazine (m-CPP) | Rat | 2.4 (ED50) | i.p. | Blocked conditioned avoidance responding | [10] |
| ortho-Methoxyphenylpiperazine (OMPP) | Rat | 5.6 (ED50) | i.p. | Blocked conditioned avoidance responding | [10] |
| Piperazine Derivative (D2) | Rat | 3 and 5 | p.o. | Neuroprotective effects against AlCl₃-induced toxicity | [11] |
| 1-(4-methoxy-2-methylphenyl)piperazine | Mouse | Not specified | i.p. | Modified memory acquisition and formation | [12] |
Based on this data, a reasonable starting dose range for exploratory studies with this compound in rats and mice would be 1 to 10 mg/kg administered intraperitoneally (i.p.) or orally (p.o.). It is imperative to conduct pilot studies with a small number of animals to determine the optimal dose for the desired biological effect and to assess for any adverse reactions.
Preparation of Dosing Solutions
The hydrochloride salt form of 1-(4-Methoxyphenyl)piperazine is used to enhance its stability and solubility in aqueous solutions.[4] Proper preparation of the dosing solution is critical for accurate and reproducible results.
Solubility Data:
| Solvent | Solubility |
| DMSO | 30 mg/mL[8] |
| PBS (pH 7.2) | 10 mg/mL[8] |
| DMF | 5 mg/mL[8] |
| Methanol | 1 mg/mL[8] |
Vehicle Selection
The choice of vehicle is crucial and depends on the intended route of administration and the solubility of the compound. For parenteral routes, solutions should be sterile, isotonic, and have a pH close to physiological levels (pH 7.4).
-
For Intraperitoneal (i.p.) or Intravenous (i.v.) Injection: Sterile phosphate-buffered saline (PBS) at pH 7.2 is a suitable vehicle given the compound's solubility of 10 mg/mL.[8] If higher concentrations are needed, a co-solvent system may be necessary. A common approach for compounds with limited aqueous solubility is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a sterile aqueous vehicle such as saline or PBS.[7] However, the final concentration of the organic solvent should be minimized to avoid vehicle-induced toxicity.
-
For Oral Gavage (p.o.): An aqueous vehicle like sterile water or a 0.5% methylcellulose solution is often used. Given the solubility in PBS, an aqueous solution is likely feasible for many dose levels.
Caption: A decision-making workflow for selecting an appropriate vehicle.
Protocol for Preparing a 1 mg/mL Dosing Solution in PBS
This protocol is for the preparation of a 10 mL stock solution for i.p. injection.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe and needle for administration
Procedure:
-
Weigh out 10 mg of this compound and place it into the sterile 15 mL conical tube.
-
Add 10 mL of sterile PBS (pH 7.2) to the conical tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile container or directly into the administration syringes. This step is critical for parenteral administration to ensure sterility.
-
The final concentration of the dosing solution is 1 mg/mL.
Animal Administration Protocols
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Personnel should be properly trained in the administration techniques.
Intraperitoneal (i.p.) Injection in Mice
Maximum Injection Volumes for Mice:
| Body Weight (g) | Maximum i.p. Injection Volume (mL) |
| 20 | 0.2 |
| 25 | 0.25 |
| 30 | 0.3 |
Note: These are general guidelines; always refer to your institution's specific IACUC guidelines.
Protocol:
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle.
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Oral Gavage (p.o.) in Rats
Maximum Gavage Volumes for Rats:
| Body Weight (g) | Maximum Oral Gavage Volume (mL) |
| 200 | 2.0 |
| 250 | 2.5 |
| 300 | 3.0 |
Note: These are general guidelines; always refer to your institution's specific IACUC guidelines.
Protocol:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the solution at a steady pace.
-
Slowly withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
Safety and Handling
This compound may cause skin and eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. Handle the compound in a well-ventilated area or a chemical fume hood.
Conclusion
This guide provides a framework for the rational design and execution of animal studies involving this compound. The principles of allometric scaling, careful vehicle selection, and appropriate administration techniques are paramount for obtaining reliable and reproducible data. Researchers are strongly encouraged to conduct pilot studies to determine the optimal dosage for their specific experimental paradigm.
References
-
Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development? Retrieved from [Link]
- Drug Development Research. (2014). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. Drug Development Research, 75(2), 59-67.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.
-
NIH. (n.d.). Murine Pharmacokinetic Studies. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]
-
Barn World. (2024, February 4). Can Animal Scales Help with Dosage Calculations for Medications? Retrieved from [Link]
- S. J. Peroutka, S. H. Snyder. (1981). Block of Conditioned Avoidance Responding in the Rat by Substituted Phenylpiperazines. Journal of Pharmacology and Experimental Therapeutics, 216(1), 222-228.
- Xenobiotica. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-92.
- Meena, P., Manral, A., Saini, V., & Tiwari, M. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity Research, 27(3), 314-327.
-
ChemBK. (2024, April 9). 1-(4-Methoxyphenyl-Piperazine). Retrieved from [Link]
- Invernizzi, R., Cotecchia, S., De Blasi, A., Mennini, T., Pataccini, R., & Samanin, R. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats.
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- 3. N-o-Methoxyphenylpiperazine: a simple blocker of dopaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: The Use of 1-(4-Methoxyphenyl)piperazine hydrochloride as a Reference Standard in Forensic Analysis
Introduction: The Analytical Challenge of Novel Psychoactive Substances
The landscape of forensic toxicology is continually challenged by the emergence of Novel Psychoactive Substances (NPS). Among these, synthetic piperazine derivatives have gained prominence as recreational drugs, often marketed as alternatives to controlled substances like MDMA. 1-(4-Methoxyphenyl)piperazine (p-MeOPP) is a notable member of this class, exhibiting stimulant and euphoric properties.[1] Its presence in forensic casework necessitates robust and reliable analytical methods for its unambiguous identification and accurate quantification.
The cornerstone of any legally defensible analytical method is the use of a well-characterized, high-purity reference standard. This application note provides a comprehensive guide for researchers, forensic scientists, and drug development professionals on the use of 1-(4-Methoxyphenyl)piperazine hydrochloride as a reference standard. We will detail its application in validated analytical protocols using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold-standard techniques in modern forensic laboratories.[2][3]
Analyte Information: this compound
A thorough understanding of the reference material's properties is fundamental to its correct use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-(4-methoxyphenyl)-piperazine, dihydrochloride | [1][4] |
| Common Synonyms | 4-MeOPP, p-MeOPP, para-MeOPP | [1] |
| CAS Number | 38869-47-5 | [1][4] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | [4] |
| Molecular Weight | 265.18 g/mol | [4] |
| Appearance | Off-white to light brown solid | [4] |
| Purity | ≥98% (Purity should be confirmed by the Certificate of Analysis from the supplier) | |
| Storage Conditions | Store at room temperature, protected from light and moisture. For long-term stability, especially in solution, storage at -20°C to -80°C is recommended. | [4] |
The Imperative of Method Validation in Forensic Science
In forensic toxicology, an analytical result is not merely a number; it is evidence that can have profound legal consequences. Therefore, every analytical method must undergo a rigorous validation process to prove it is "fit-for-purpose."[5] This process establishes, through objective evidence, that the method is reliable, reproducible, and accurate for the analysis of the specific analyte in a specific biological matrix. The use of a certified reference standard is indispensable for this process.
Key validation parameters, as outlined by bodies such as the American Academy of Forensic Sciences (AAFS) Standards Board (ASB), include selectivity, calibration model, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6][7]
Caption: Workflow for Forensic Method Validation.
Protocol 1: GC-MS Analysis of p-MeOPP
Gas Chromatography-Mass Spectrometry is a robust and widely used technique for the analysis of drugs of abuse. For piperazines, derivatization is often employed to improve volatility and chromatographic peak shape.[8]
Principle
This method involves the extraction of p-MeOPP from a biological matrix, derivatization of the extract to create a more volatile and thermally stable compound, followed by separation and detection using GC-MS. Quantification is achieved by comparing the analyte's response to that of an internal standard.
Materials and Instrumentation
-
Reference Standard: this compound
-
Internal Standard (IS): p-tolylpiperazine (pTP) or other suitable structural analog[9]
-
Reagents: Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Ammonium Hydroxide, Trifluoroacetic anhydride (TFAA)
-
Extraction: Solid-Phase Extraction (SPE) C18 cartridges
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MSD or equivalent)
Table 2: Typical GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A common, robust column providing good separation for a wide range of drug compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas, standard for MS applications. |
| Oven Program | Initial 120°C, hold 1 min; ramp 15°C/min to 300°C, hold 5 min | Gradient ensures separation from matrix components and elution of the derivatized analyte. |
| Injector Temp | 280°C | Ensures complete vaporization of the derivatized sample. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible, library-searchable mass spectra. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions. |
| SIM Ions (TFAA deriv.) | m/z 150, 192, 135 (for p-MeOPP) | These are characteristic fragments that provide specificity for identification and quantification.[10] |
Step-by-Step Protocol
Caption: GC-MS Sample Preparation Workflow for p-MeOPP.
-
Preparation of Standards:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions to prepare calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) and quality control (QC) samples (e.g., 30, 200, 400 ng/mL) in the appropriate matrix (e.g., drug-free urine).
-
-
Sample Preparation:
-
To 1 mL of calibrator, QC, or unknown sample, add the internal standard.
-
For urine samples, perform acid hydrolysis to cleave conjugated metabolites.[11]
-
Perform Solid-Phase Extraction (SPE) to clean up and concentrate the sample.
-
Elute the analyte and evaporate the eluent to dryness under a gentle stream of nitrogen.
-
-
Derivatization: [8]
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Vortex and heat at 70°C for 30 minutes.
-
Evaporate to dryness and reconstitute the residue in 100 µL of ethyl acetate.
-
-
Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
Acquire data in SIM mode using the ions specified in Table 2.
-
-
Data Processing:
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibrators.
-
Determine the concentration of p-MeOPP in QC and unknown samples using the regression equation from the calibration curve.
-
Protocol 2: LC-MS/MS Analysis of p-MeOPP
Liquid Chromatography-Tandem Mass Spectrometry offers superior sensitivity and specificity, often with simpler sample preparation (e.g., "dilute-and-shoot" or protein precipitation), making it ideal for high-throughput screening and quantification of NPS.[12][13]
Principle
This method utilizes liquid chromatography to separate p-MeOPP from matrix components, followed by highly selective detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This "triple quadrupole" approach provides two levels of mass filtering, significantly reducing background noise and enhancing confidence in identification.
Materials and Instrumentation
-
Reference Standard: this compound
-
Internal Standard (IS): Deuterated p-MeOPP (if available) or a suitable analog
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex, Waters, or Thermo Fisher Scientific)
Table 3: Typical LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC Column | C18 column (e.g., 2.1 x 100 mm, <3 µm) | Standard reversed-phase column for retaining and separating moderately polar compounds like p-MeOPP. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical scale LC columns. |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 2 min | A gradient ensures efficient elution and separation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules; piperazines readily form positive ions. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity for quantification. |
| MRM Transitions | Precursor Ion (Q1): m/z 193.1Product Ions (Q3): e.g., m/z 135.1 (Quantifier), m/z 108.1 (Qualifier) | The precursor is the protonated molecule [M+H]⁺. Product ions are specific fragments used for confirmation and quantification. |
Step-by-Step Protocol
Caption: LC-MS/MS Sample Preparation Workflow (Protein Precipitation).
-
Preparation of Standards:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions to prepare calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) and QCs in the appropriate matrix (e.g., drug-free blood).
-
-
Sample Preparation (Protein Precipitation): [12][13]
-
To 100 µL of calibrator, QC, or unknown sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial.
-
-
Analysis:
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
Acquire data using the MRM transitions specified in Table 3.
-
-
Data Processing:
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. A linear fit with 1/x weighting is commonly used.
-
Quantify p-MeOPP in unknown samples from the curve. The ratio of the quantifier to qualifier ion should also be monitored for identity confirmation.
-
Expected Performance and Validation Data
The following table provides representative acceptance criteria for a fully validated forensic method. Actual results will vary based on the specific matrix, instrumentation, and laboratory conditions.
Table 4: Example Method Validation Summary
| Parameter | GC-MS | LC-MS/MS | Acceptance Criteria (per ASB Standard 036)[5][6] |
| Calibration Range | 25 - 1000 ng/mL | 0.5 - 100 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | 85-115% | 85-115% | Mean value within ± 20% of target (± 25% at LLOQ) |
| Precision | ≤ 15% RSD | ≤ 15% RSD | RSD ≤ 20% (≤ 25% at LLOQ) |
| LOD | ~10 ng/mL | ~0.2 ng/mL | Lowest concentration with S/N ≥ 3 |
| LOQ | 25 ng/mL | 0.5 ng/mL | Lowest concentration meeting accuracy/precision criteria |
| Selectivity | No interferences at analyte retention time | No interferences at analyte retention time and MRM | No significant interfering peaks in blank matrix |
Conclusion
The accurate identification and quantification of 1-(4-Methoxyphenyl)piperazine in forensic samples are critical for toxicological investigations. The use of a high-purity this compound reference standard is the lynchpin for developing and validating robust, reliable, and legally defensible analytical methods. Both GC-MS and LC-MS/MS are powerful techniques suitable for this purpose, with the choice depending on required sensitivity, sample throughput, and available instrumentation. The protocols described herein provide a validated framework that, when implemented within a quality-controlled laboratory environment, will ensure confidence in reported results.
References
-
American Academy of Forensic Sciences Standards Board (ASB). (2019). ANSI/ASB Standard 036, First Edition: Standard Practices for Method Validation in Forensic Toxicology. [Link]
-
Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-214. [Link]
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Peters, F. T., & Maurer, H. H. (2014). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Analysis, 10(2), 71-80. [Link]
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ZefSci. LC-MS/MS Method Validation for Forensic Toxicology. [Link]
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Al-Saffar, Z. M. (2020). Forensic Toxicology Laboratory Guidelines: Analytical Method Validation (Version 2.0). Journal of Forensic Science and Medicine, 2(1). [Link]
-
ASB Standards Board. (2019). Foreword to ANSI/ASB Standard 036. [Link]
-
Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]
-
Fisichella, M., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 304. [Link]
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Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 94, 216-230. [Link]
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El-Haj, B. M., & Al-Amri, A. (2013). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. [Link]
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Berg, T., et al. (2020). LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug Testing and Analysis, 12(6), 785-797. [Link]
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ResearchGate. GCMS Total Ion Chromatograms of piperazine derivative mixture. [Link]
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DeRuiter, J., et al. (2012). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Baron, M., et al. (2012). Analytical Methods for the simultaneous detection of piperazines and their congeners. RSC Publishing. [Link]
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Dias da Silva, D., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. [Link]
-
Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine... using gas chromatography-mass spectrometry. Journal of Chromatography B, 798(2), 333-342. [Link]
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Zancajo, R., & Montiel, K. (2023). Interpol Review of Drug Analysis 2019-2022. Forensic Science International: Synergy, 6, 100344. [Link]
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ChemBK. 1-(4-Methoxyphenyl-Piperazine). [Link]
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El-Gindy, A., et al. (2014). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 118-126. [Link]
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Application Note: Standardized Preparation of 1-(4-Methoxyphenyl)piperazine Hydrochloride Stock Solutions for Preclinical Research
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 1-(4-Methoxyphenyl)piperazine hydrochloride (4-MeOPP-HCl), a compound of significant interest in neuroscience and drug development research.[1][2] Adherence to standardized protocols is critical for ensuring experimental reproducibility and data integrity. This guide details validated protocols for preparing stock solutions in both organic and aqueous-based solvent systems, outlines essential safety precautions, and provides best practices for long-term storage and stability. The methodologies are designed for researchers in academic and industrial settings, aiming to provide a self-validating framework for the reliable use of this compound in preclinical assays.
Compound Profile & Physicochemical Properties
1-(4-Methoxyphenyl)piperazine, often supplied as a dihydrochloride salt, is a piperazine derivative with known neurological activity.[3] Its utility as a research chemical and an intermediate for pharmaceutical synthesis necessitates a thorough understanding of its physical and chemical properties to ensure proper handling and solution preparation.[4]
Table 1: Chemical Identity and Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | 1-(4-methoxyphenyl)-piperazine, dihydrochloride | [5] |
| Common Synonyms | 4-MeOPP, p-MeOPP, 1-(p-Methoxyphenyl)piperazine | [5][6] |
| CAS Number | 38869-47-5 | [5][7] |
| Molecular Formula | C₁₁H₁₆N₂O • 2HCl | [5] |
| Formula Weight | 265.2 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Melting Point | ~240 °C |[7][8] |
Solubility Profile
The choice of solvent is the most critical decision in stock solution preparation and is dictated by the intended downstream application. The hydrochloride salt form enhances aqueous solubility compared to the free base.[9] Below is a summary of solubility data in common laboratory solvents.
Table 2: Solubility Data
| Solvent | Concentration | Source(s) |
|---|---|---|
| DMSO | ≥ 25 mg/mL (≥ 94.28 mM) | [3][5] |
| PBS (pH 7.2) | ~10 mg/mL (~37.71 mM) | [5] |
| DMF | ~5 mg/mL (~18.86 mM) | [5] |
| Methanol | ~1 mg/mL (~3.77 mM) |[5] |
Causality Insight: DMSO is a superior solvent for achieving high-concentration primary stocks due to its ability to dissolve a wide range of organic molecules.[3] However, for cell-based assays, primary stocks are typically prepared in DMSO and then diluted into aqueous media, ensuring the final DMSO concentration remains non-toxic to cells (typically <0.5%).[9] For direct applications requiring an aqueous vehicle, a buffered solution like PBS is recommended.[5]
Critical Safety & Handling Precautions
This compound is classified as a hazardous substance.[10] All handling must be performed in accordance with institutional safety policies and, at a minimum, the following precautions.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[7][10]
-
Respiratory Protection: When handling the powder, use a certified particulate respirator (e.g., N95 dust mask) to avoid inhalation.[11]
-
Body Protection: Wear a lab coat.
-
-
Handling Environment:
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][10]
-
Workflow for Stock Solution Preparation
The following diagram outlines the decision-making process and general workflow for preparing stock solutions of this compound.
Caption: Decision workflow for preparing 1-(4-MeOPP-HCl) stock solutions.
Experimental Protocols
Protocol 1: Preparation of a 50 mM High-Concentration Stock in DMSO
Objective: To prepare a high-concentration primary stock solution for subsequent dilution into aqueous experimental media.
Materials & Equipment:
-
This compound (Formula Weight: 265.2 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Spatula and weighing paper/boat
-
Vortex mixer and/or ultrasonic bath
-
Pipettes
-
Cryogenic storage vials
Procedure:
-
Calculation: Determine the mass of compound required. For a 50 mM stock solution in 10 mL:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Formula Weight ( g/mol )
-
Mass (g) = 0.050 mol/L × 0.010 L × 265.2 g/mol = 0.1326 g (or 132.6 mg)
-
-
Weighing: In a chemical fume hood, accurately weigh 132.6 mg of this compound using an analytical balance.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Dissolution:
-
Add approximately 8 mL of DMSO to the flask.
-
Stopper the flask and vortex thoroughly. If dissolution is slow, place the flask in an ultrasonic bath for 5-10 minute intervals until all solid is dissolved.[3]
-
Causality Insight: Adding a portion of the solvent first ensures complete dissolution before the final volume is set, which is critical for accuracy.[13]
-
-
Volume Adjustment: Once the solute is fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Homogenization: Stopper the flask securely and invert it 10-15 times to ensure the solution is homogeneous.[14]
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in appropriately labeled cryogenic vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 mM Stock in Phosphate-Buffered Saline (PBS)
Objective: To prepare a stock solution in a physiologically relevant aqueous buffer for direct use in biological experiments.
Materials & Equipment:
-
This compound (FW: 265.2 g/mol )
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile if required
-
Analytical balance
-
Class A volumetric flasks
-
Magnetic stirrer and stir bar (optional)
-
pH meter (optional, for verification)
Procedure:
-
Calculation: Determine the mass of compound required. For a 10 mM stock solution in 10 mL:
-
Mass (g) = 0.010 mol/L × 0.010 L × 265.2 g/mol = 0.0265 g (or 26.5 mg)
-
-
Weighing & Transfer: Following the safety precautions in Section 2, weigh 26.5 mg of the compound and transfer it to a 10 mL volumetric flask.
-
Dissolution:
-
Add approximately 8 mL of PBS (pH 7.2) to the flask.
-
Stopper and vortex or use a small magnetic stir bar to facilitate dissolution. Gentle warming in a water bath (<40°C) may be used if necessary, but allow the solution to return to room temperature before final volume adjustment.
-
-
Volume Adjustment: Once fully dissolved, bring the solution to the final 10 mL volume with PBS.
-
Homogenization: Stopper and invert the flask multiple times to ensure uniformity.
-
Final Steps: If required for the application, proceed to Protocol 3 for sterilization. Otherwise, aliquot for storage.
Protocol 3: Optional Sterilization by Filtration
Objective: To sterilize an aqueous stock solution for use in sterile applications, such as cell culture.
Causality Insight: Heat-based sterilization methods like autoclaving are not recommended for complex organic molecules as they can cause chemical degradation.[15] Filtration is a reliable method for removing microbial contaminants from heat-labile solutions.[16][17]
Materials & Equipment:
-
Prepared aqueous stock solution (from Protocol 2)
-
Sterile syringe (e.g., 10 mL)
-
Sterile syringe filter (0.22 µm pore size, ensure compatibility with aqueous solutions, e.g., PVDF or PES)
-
Sterile receiving container (e.g., conical tube or cryogenic vials)
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet.
-
Assembly: Aseptically attach the 0.22 µm sterile syringe filter to the tip of a sterile syringe.
-
Filtration: Draw the prepared stock solution into the syringe.
-
Dispensing: Gently and steadily depress the syringe plunger to pass the solution through the filter into the sterile receiving container(s).
-
Storage: Immediately cap and label the sterile aliquots for storage.
Long-Term Storage & Stability
Proper storage is essential to maintain the integrity and activity of the compound.
-
Temperature: Store stock solutions at -20°C for short-to-medium term (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3] The solid compound should be stored at -20°C and has a stability of at least 5 years under these conditions.[5]
-
Aliquoting: Always store solutions in single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound and introduce water condensation into organic stocks.
-
Light & Air: Protect from light by using amber vials or storing in the dark. Some sources note the compound is air-sensitive, so minimizing headspace in vials is advisable.[4][11]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock during storage | The solution was stored at too low a temperature, or it is supersaturated. | Store the DMSO stock at room temperature if stability permits.[18] Alternatively, gently warm the vial in a 37°C water bath and vortex to redissolve before use. |
| Precipitation upon dilution into aqueous buffer | The concentration of the compound in the final working solution exceeds its aqueous solubility limit. | Perform a stepwise dilution into an intermediate solution containing a co-solvent.[18] Alternatively, lower the final concentration of the working solution. |
| Solution appears colored (e.g., yellow) | Oxidation or degradation of the amine compound. | This can occur with prolonged storage or exposure to air.[19] It is recommended to purchase a fresh batch of the compound and store it properly under inert gas if possible. |
References
- 1. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-(4-Methoxyphenyl)piperazine CAS#: 38212-30-5 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound|RUO [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 1-(4-Methoxyphenyl)piperazine - Safety Data Sheet [chemicalbook.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. inchemistry.acs.org [inchemistry.acs.org]
- 15. 5 Common Methods of Lab Sterilization - SEPS Services [sepsservices.com]
- 16. westlab.com [westlab.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility issues with 1-(4-Methoxyphenyl)piperazine hydrochloride in aqueous solutions
Introduction
Welcome to the technical support guide for 1-(4-Methoxyphenyl)piperazine hydrochloride (CAS: 38869-47-5). As a substituted piperazine derivative, this compound is a valuable tool in neuroscience and pharmacological research. However, like many hydrochloride salts of basic compounds, achieving consistent and reliable aqueous solubility can present significant experimental challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a framework for understanding and overcoming these challenges. We will move beyond simple procedural lists to explore the physicochemical principles governing solubility, offering field-proven troubleshooting strategies and detailed protocols to ensure the integrity and reproducibility of your experiments.
Section 1: Physicochemical Profile & Solubility Fundamentals
A thorough understanding of the compound's properties is the foundation for troubleshooting. The hydrochloride salt form is utilized specifically to enhance stability and aqueous solubility over its free base counterpart.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source / Significance |
| Chemical Formula | C₁₁H₁₆N₂O · 2HCl (dihydrochloride) | [2] |
| Molecular Weight | 265.2 g/mol (dihydrochloride) | [2] |
| CAS Number | 38869-47-5 (dihydrochloride) | [3] |
| Appearance | Crystalline solid | [2] |
| pKa (Predicted) | 8.98 ± 0.10 | [4][5] This is the most critical parameter for pH-dependent solubility. |
| Melting Point | ~240 °C | [6] |
| Known Solubility | PBS (pH 7.2): 10 mg/mLDMSO: 30 mg/mLMethanol: 1 mg/mL | [2] These values provide a baseline but can be influenced by experimental conditions. |
The Critical Role of pKa in Aqueous Solubility
The predicted pKa of ~8.98 corresponds to the piperazine ring's secondary amine.[4][5] This means that at a pH below the pKa, the compound will exist predominantly in its protonated, cationic form, which is significantly more soluble in aqueous media. Conversely, at a pH above the pKa, it will be deprotonated into its neutral, free base form, which has much lower aqueous solubility. This equilibrium is the primary cause of many solubility issues encountered in standard biological buffers.
Caption: pH-dependent equilibrium of 1-(4-Methoxyphenyl)piperazine.
Section 2: Troubleshooting Common Solubility Issues
This section addresses the most frequent problems encountered during the preparation of aqueous solutions in a question-and-answer format.
Q1: My 1-(4-Methoxyphenyl)piperazine HCl is not dissolving in my neutral buffer (e.g., PBS at pH 7.4). What is the primary cause?
A1: The issue stems directly from the compound's pKa of ~8.98. At a pH of 7.4, which is below the pKa, the compound should be mostly protonated and soluble. However, the equilibrium is such that a fraction of the compound will exist in the less soluble free base form. If the total concentration you are trying to achieve exceeds the intrinsic solubility of this free base, you will observe incomplete dissolution. While a supplier may report solubility of 10 mg/mL in PBS (pH 7.2)[2], this likely represents a supersaturated or metastable solution. For consistent results, direct intervention is often necessary.
Root Cause Analysis & Solution:
-
pH is Too High: The pH of your buffer is not sufficiently acidic to ensure complete protonation and solubilization.
-
Solution: Prepare your stock solution in a more acidic vehicle. A common and effective practice is to dissolve the compound in sterile, purified water and then slowly add dilute acid (e.g., 0.1 N HCl) dropwise until the solid fully dissolves. This process ensures you are operating in a pH range that overwhelmingly favors the soluble, protonated species. See Protocol 1 for a detailed methodology.
Q2: I successfully dissolved the compound in an acidic solution, but it precipitated immediately upon dilution into my cell culture medium. How do I prevent this?
A2: This is a classic example of "crashing out" due to a pH shift. Your acidic stock solution ensures the compound is soluble, but when you introduce it to the significantly larger volume of buffered cell culture medium (typically pH 7.2-7.4), the pH of the local environment rapidly neutralizes. This forces the compound back towards its less soluble free base form, and if its concentration exceeds its solubility limit at this new pH, it will precipitate.
Mitigation Strategies:
-
Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration in your assay. Determine the highest concentration at which the compound remains soluble in the final assay medium.
-
Use a Co-solvent Stock: Prepare a concentrated stock in a water-miscible organic solvent like DMSO.[2] While the compound is highly soluble in DMSO (30 mg/mL), be aware of solvent toxicity in your experimental system. Always run a vehicle control with an equivalent percentage of DMSO.
-
Employ Cyclodextrins: For in-vivo or sensitive cell-based assays, complexation with cyclodextrins can be a powerful technique. A published protocol for this compound uses 10% DMSO and 90% of a 20% SBE-β-CD solution in saline to achieve a clear solution of at least 2.5 mg/mL.[7] This method encapsulates the hydrophobic parts of the molecule, enhancing aqueous compatibility.
Q3: The solubility of my compound seems inconsistent between experiments, even when I use the same protocol. What other factors could be at play?
A3: Inconsistency can be frustrating and points to more subtle physicochemical phenomena.
Potential Factors:
-
Common Ion Effect: If you are dissolving the hydrochloride salt in a buffer with a high concentration of chloride ions (like standard PBS), it can suppress the dissolution of the salt.[8] This is because the excess chloride in the solution shifts the dissolution equilibrium to the left (favoring the solid state). If you suspect this, try dissolving the compound in a non-chloride acidic buffer (e.g., citrate or acetate buffer, pH permitting).
-
Polymorphism & Hydration: Pharmaceutical solids can exist in different crystalline forms (polymorphs) or hydration states, which can have different solubilities and dissolution rates.[9] While not commonly reported for this specific compound, it is a possibility. If you observe significant batch-to-batch variability, consult the supplier's Certificate of Analysis.
-
Rate of Dissolution: Sometimes, the compound may be soluble but dissolves very slowly. Gentle warming (e.g., to 37°C) or sonication can increase the rate of dissolution, but be cautious as excessive heat can cause degradation.[10]
References
- 1. This compound|RUO [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chembk.com [chembk.com]
- 5. 1-(4-Methoxyphenyl)piperazine CAS#: 38212-30-5 [m.chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. researchgate.net [researchgate.net]
Optimizing storage conditions to prevent degradation of 1-(4-Methoxyphenyl)piperazine hydrochloride
Welcome to the technical support center for 1-(4-Methoxyphenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Improper storage can lead to degradation, resulting in inconsistent data and compromised research outcomes. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Diagnosing and Resolving Common Stability Issues
This section addresses specific problems you may encounter during the handling and use of this compound.
Q1: My solid this compound, which was initially a white or off-white crystalline solid, has developed a yellow or brownish tint. Can I still use it?
A: Discoloration is a primary visual indicator of chemical degradation, most commonly due to oxidation. The piperazine moiety is susceptible to oxidation, which can be accelerated by exposure to air and light.[1][2]
-
Causality: The nitrogen atoms in the piperazine ring can be oxidized, and prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal contaminants, can lead to the formation of colored impurities.[3] While the bulk of the material may still be the parent compound, the presence of these degradants signifies that the purity is compromised.
-
Recommended Action: We strongly advise against using the discolored product for quantitative or sensitive biological assays. The unknown impurities could have their own pharmacological activity or interfere with your results. For non-critical applications, you may proceed with caution, but it is best to acquire a fresh, uncompromised lot. To confirm degradation, you should perform an analytical purity check via HPLC-UV (see Protocol 1).
Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis, even with a freshly prepared solution from a new vial. What is happening?
A: The appearance of extraneous peaks suggests that degradation is occurring either in the solid state prior to dissolution or rapidly within your solution.
-
Causality & Investigation:
-
Solid-State Instability: The "new" vial may have been compromised during shipping or previous brief openings. Check the Certificate of Analysis for the initial purity and compare it with your findings.
-
Solvent/Buffer Interaction: The compound's hydrochloride salt form is generally stable, but certain conditions can induce degradation.[4][5] In highly acidic aqueous solutions (pH < 3), the methoxy group on the phenyl ring may be susceptible to hydrolysis.[5] Additionally, if your buffer contains trace metal contaminants (e.g., from water source or salts), it could catalyze oxidation.[6]
-
Photodegradation: If you are preparing the solution under direct, bright laboratory light, photodegradation can occur.[7] Piperazine derivatives can be light-sensitive.[2]
-
-
Recommended Action: Prepare a new solution in a low-actinic (amber) glass vial, using high-purity (e.g., HPLC-grade) solvents and freshly prepared buffers. If possible, degas the solvent to remove dissolved oxygen. Analyze this solution immediately after preparation and compare it to an analysis of the same solution after several hours on the benchtop to assess solution stability.
Q3: My compound is not dissolving completely in my aqueous buffer, or a precipitate forms in my stock solution over time, even when stored at 2-8°C.
A: This issue typically points to problems with solubility limits, pH, or compound degradation leading to less soluble byproducts.
-
Causality:
-
Exceeded Solubility: While the hydrochloride salt enhances aqueous solubility, it is not infinite.[5] You may be attempting to create a solution that is above its saturation point at the storage temperature. Solubility often decreases at lower temperatures.
-
Incorrect pH: The compound's solubility is pH-dependent. Ensure your buffer's pH is compatible with the compound; for example, PBS at pH 7.2 is a commonly used solvent.[8]
-
Degradation: The formation of insoluble degradation products can lead to precipitation.
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of the compound.
-
-
Recommended Action:
-
Confirm the documented solubility of the compound in your chosen solvent system.[8] It may be necessary to prepare a less concentrated stock solution.
-
Consider making highly concentrated stocks in organic solvents like DMSO and performing serial dilutions into your aqueous buffer immediately before use.[8]
-
If precipitation occurs in a previously clear solution, it is a strong indicator of instability. The solution should be discarded and a fresh one prepared.
-
Logical Troubleshooting Flow
The following diagram outlines a systematic approach to diagnosing stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the absolute optimal long-term storage conditions for solid this compound?
A: For maximum shelf-life and to prevent degradation, the solid compound should be stored under the conditions summarized in the table below. The key is to mitigate exposure to heat, moisture, air, and light.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C.[4][8] | Slows down all potential degradation reactions, including oxidation. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert gas (Argon or Nitrogen).[9] | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative degradation.[9][10] |
| Light | Protect from light by storing in an amber glass vial or in a dark location.[11] | Prevents photodegradation, a common pathway for aromatic, nitrogen-containing compounds.[7] |
| Humidity | Store in a dry environment, ideally in a desiccator.[9][12] | Prevents clumping and potential hydrolysis, although the hydrochloride salt form offers some protection.[5] |
Q2: How should I prepare and store stock solutions?
A: Stock solutions are far more susceptible to degradation than the solid material.
-
For Long-Term Storage (>1 week): Prepare concentrated stock solutions in a high-purity, anhydrous organic solvent such as DMSO.[8] Aliquot into single-use volumes in amber vials and store at -80°C. This minimizes freeze-thaw cycles and water exposure.
-
For Short-Term Storage (<1 week): Aqueous buffer solutions should be freshly prepared for each experiment. If short-term storage is necessary, filter-sterilize the solution, store at 2-8°C, and protect from light. Discard if any precipitation or discoloration occurs.
Q3: What are the main degradation pathways I should be aware of?
A: The primary degradation pathways for this molecule are oxidation, hydrolysis, and photodegradation. Understanding these helps in designing stable formulations and handling procedures.
Caption: Key degradation pathways for the compound.
-
Oxidation: The piperazine ring is the most likely site of oxidation, which can be catalyzed by light, heat, and metal ions.[1][6] This can lead to the formation of N-oxides, piperazinones, and other related impurities.[3]
-
Hydrolysis: The methoxy ether linkage on the phenyl ring can be susceptible to cleavage under strongly acidic aqueous conditions (pH < 3), yielding the corresponding phenol derivative, 1-(4-hydroxyphenyl)piperazine.[5]
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation, often via oxidative pathways.[7]
Q4: Is the compound considered hygroscopic?
A: While the hydrochloride salt form is generally less hygroscopic than the free base, it can still absorb ambient moisture.[5] It is crucial to store it in a dry environment and minimize its exposure to the atmosphere by tightly closing the container immediately after use.[9][10]
Experimental Protocol
Protocol 1: Rapid HPLC-UV Purity and Stability Assessment
This protocol provides a self-validating system to check the purity of your compound and assess its stability in a chosen solvent.
1. Objective: To determine the purity of this compound and identify the emergence of degradation products over time.
2. Materials:
-
This compound (your sample)
-
Reference standard of this compound (if available)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer components (e.g., potassium phosphate monobasic)
-
Phosphoric acid or potassium hydroxide (for pH adjustment)
-
Low-actinic (amber) HPLC vials
3. Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 2.0-3.0), similar to established methods for related compounds.[13] A typical starting gradient might be 10-90% acetonitrile over 20 minutes. Filter and degas the mobile phase.
-
Sample Preparation (Time Zero - T₀):
-
Accurately weigh and dissolve the compound in your experimental buffer (or a standard solvent like 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.
-
Ensure complete dissolution. If using an aqueous buffer, sonicate briefly if necessary.
-
Immediately transfer an aliquot to an amber HPLC vial. This is your T₀ sample.
-
-
Forced Degradation Samples (Optional but Recommended):
-
To understand potential degradation profiles, prepare small samples and expose them to stress conditions:
-
Acidic: Add a small amount of 0.1 M HCl.
-
Basic: Add a small amount of 0.1 M NaOH.
-
Oxidative: Add a small amount of 3% H₂O₂.
-
-
Let these samples sit for a few hours before analysis. They will help identify the retention times of potential degradants.
-
-
Stability Study Sample (Time X - Tₓ):
-
Store the remaining stock solution under your intended experimental conditions (e.g., on the benchtop at room temperature, or at 4°C).
-
-
HPLC Analysis:
-
Set the UV detector to a wavelength where the compound has a strong absorbance, such as its λmax (e.g., ~241 nm).[8]
-
Inject the T₀ sample. This chromatogram represents the initial purity of your material.
-
Inject the forced degradation samples to identify potential degradant peaks.
-
After a set period (e.g., T = 8, 24, 48 hours), inject an aliquot of the stability study sample (Tₓ).
-
-
Data Analysis & Interpretation:
-
Compare the T₀ chromatogram with the Tₓ chromatogram.
-
Purity Calculation: Calculate the area percentage of the main peak at T₀. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Stability Assessment: Look for a decrease in the main peak area and the appearance of new peaks in the Tₓ sample. If new peaks appear that correspond to those in your forced degradation samples, it provides evidence for the degradation pathway. A loss of >5% of the main peak area typically indicates significant instability under the test conditions.
-
This protocol allows you to trust your material by verifying its purity and ensuring it remains stable throughout the duration of your experiments.
References
- 1. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound|RUO [benchchem.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. aksci.com [aksci.com]
- 13. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in the synthesis of 1-(4-Methoxyphenyl)piperazine hydrochloride
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)piperazine Hydrochloride
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing common byproducts. Our goal is to provide actionable insights and robust protocols to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: What are the primary synthetic routes to 1-(4-Methoxyphenyl)piperazine?
There are two predominant methods for synthesizing N-aryl piperazines:
-
Classical Nucleophilic Substitution: This is a traditional and cost-effective method involving the reaction of an aniline (p-anisidine) with bis(2-chloroethyl)amine hydrochloride.[1][2] The reaction typically requires high temperatures and is often performed in a high-boiling solvent like diethylene glycol monomethyl ether.[1][3]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more modern and versatile approach that couples an aryl halide (e.g., 4-bromoanisole or 4-chloroanisole) with piperazine, often using a Boc-protected piperazine to prevent dialkylation.[4][5][6] This method offers milder reaction conditions and broader functional group tolerance but requires careful selection of a palladium catalyst, a phosphine ligand, and a base.[4][5]
Q2: I'm observing significant byproduct formation. What are the most common impurities and what causes them?
Byproduct formation is a critical challenge. The nature of the byproducts is highly dependent on your chosen synthetic route.
-
For Classical Nucleophilic Substitution:
-
Bis-arylated Piperazine (1,4-bis(4-methoxyphenyl)piperazine): This is a common byproduct resulting from the reaction of the desired product with another molecule of p-anisidine. It is favored by an excess of the aniline starting material or prolonged reaction times at high temperatures.
-
Unreacted Starting Materials: Incomplete reactions can leave residual p-anisidine and bis(2-chloroethyl)amine.
-
Degradation Products: High reaction temperatures can lead to the decomposition of starting materials or the product, resulting in a complex mixture of impurities.
-
-
For Buchwald-Hartwig Amination:
-
Dialkylated Piperazine (1,4-bis(4-methoxyphenyl)piperazine): If using unprotected piperazine, the second nitrogen can also react with the aryl halide. This is a primary reason for using a mono-protected piperazine like N-Boc-piperazine.[7]
-
Hydrodehalogenation of Aryl Halide: A common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom (forming anisole).[5] This can be caused by elevated temperatures or issues with the catalyst complex formation.[7]
-
Products from Ligand Degradation: The phosphine ligands used in the coupling can sometimes undergo side reactions or degradation, leading to phosphorus-containing impurities that can be difficult to remove.
-
Q3: How can I reliably identify the byproducts in my reaction mixture?
A multi-technique approach is recommended for unambiguous identification:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and qualitatively assess purity.[3][8] Different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) can help resolve the product from byproducts.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and resolving closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Very effective for identifying volatile byproducts like the hydrodehalogenated arene (anisole) and unreacted starting materials.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated, significant impurities.
Q4: What are the best strategies to minimize byproduct formation during the synthesis?
Minimizing byproducts starts with careful control of reaction parameters.
| Byproduct/Issue | Probable Cause | Recommended Minimization Strategy |
| 1,4-bis(4-methoxyphenyl)piperazine | Incorrect stoichiometry (excess aniline or aryl halide); reaction of product with starting material. | Use a slight excess of piperazine (or mono-Boc-piperazine for Buchwald-Hartwig).[7] For Buchwald-Hartwig, using N-Boc-piperazine is the most effective method to prevent this. |
| Hydrodehalogenation | Reaction temperature is too high; inefficient catalyst system. | Screen different palladium pre-catalysts and ligands. Run the reaction at the lowest effective temperature (e.g., 80-100 °C).[7] |
| Incomplete Reaction | Insufficient reaction time or temperature; catalyst deactivation. | Monitor the reaction closely by TLC or HPLC. Ensure an inert atmosphere (e.g., Argon or Nitrogen) is maintained, especially for Buchwald-Hartwig reactions, to prevent catalyst oxidation. |
| Formation of Formyl Impurity | Use of Dimethylformamide (DMF) as a solvent at high temperatures. | If using DMF, keep the temperature as low as possible. Consider alternative solvents like toluene, dioxane, or t-butanol for the Buchwald-Hartwig reaction. |
Q5: My final product purity is low after initial workup. What are the most effective purification methods?
Purification is crucial for obtaining high-purity this compound.
-
Acid-Base Extraction: After the initial reaction, an aqueous workup involving an acid wash (to protonate the basic piperazine nitrogens and pull them into the aqueous layer) followed by basification and extraction into an organic solvent can remove many non-basic impurities.
-
Crystallization: This is the most powerful technique for purifying the final hydrochloride salt. The crude product is dissolved in a suitable hot solvent (e.g., ethanol, isopropanol, or methanol) and allowed to cool slowly.[11] This process effectively removes most soluble impurities. Washing the filtered crystals with a cold, non-polar solvent like diethyl ether can further enhance purity.[3]
-
Column Chromatography: While less practical on an industrial scale, flash column chromatography on silica gel is an excellent method for purifying the free base before salt formation.[4][11] This is particularly useful for removing closely related byproducts that may co-crystallize.
Visualized Workflows and Mechanisms
To better illustrate the key processes, the following diagrams outline the primary synthesis route and a common byproduct formation pathway.
Diagram 1: Buchwald-Hartwig Synthesis Pathway
Caption: Key steps of the Buchwald-Hartwig amination for synthesis.
Diagram 2: Formation of a Hydrodehalogenation Byproduct
Caption: Competing pathways leading to desired product vs. byproduct.
Detailed Experimental Protocols
The following protocols provide a starting point for laboratory synthesis and analysis. Note: These are generalized procedures and may require optimization based on your specific laboratory conditions and reagents.
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol uses N-Boc-piperazine to ensure mono-arylation.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
-
Reaction Execution:
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the 4-bromoanisole is consumed.
-
-
Workup and Isolation of Free Base:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude product in a minimal amount of methanol or diethyl ether.
-
Add a solution of HCl in diethyl ether or isopropanol (4M, 2-3 equiv.) dropwise while stirring.
-
Stir the mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the white solid with cold diethyl ether and dry under vacuum to yield this compound.
-
Protocol 2: Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of the final product.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 241 nm and 294 nm.[12]
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
References
-
ChemBK. (2024). 1-(4-Methoxyphenyl-Piperazine). Retrieved from [Link]
-
Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]
- Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Kant, R., et al. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. Retrieved from [Link]
-
Piotrowska, H., & Gniazdowska, E. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. Retrieved from [Link]
-
Reddit. (2023). BH amination side products and purification. r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Roda, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1084. Retrieved from [Link]
-
Ouyang, J.-S., et al. (2023). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 25(41), 7491–7496. Retrieved from [Link]
-
Kant, R., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. Retrieved from [Link]
-
Al-saadi, W. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
Liu, K. G., & Robichaud, A. J. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(45), 7767-7769. Retrieved from [Link]
-
Isenegger, P. G., & Bode, J. W. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. CHIMIA International Journal for Chemistry, 75(10), 849-856. Retrieved from [Link]
-
Isenegger, P. G., & Bode, J. W. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6149. Retrieved from [Link]
-
ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 12. caymanchem.com [caymanchem.com]
Addressing unexpected pharmacological effects of 1-(4-Methoxyphenyl)piperazine hydrochloride in vivo
Technical Support Center: 1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP)
Welcome to the technical support resource for researchers utilizing this compound (p-MeOPP). This guide is designed to provide in-depth troubleshooting assistance and address unexpected pharmacological effects observed during in vivo experimentation. Our goal is to equip you with the foundational knowledge and practical protocols to navigate the complexities of this compound, ensuring the integrity and reproducibility of your research.
1-(4-Methoxyphenyl)piperazine is a substituted piperazine derivative primarily used in neuroscience to probe serotonergic signaling pathways.[1] It is known to act as a non-selective serotonin receptor agonist and also inhibits the reuptake of monoamine neurotransmitters.[2] However, like many piperazine compounds, its in vivo effects can be complex, extending beyond its primary targets and leading to unexpected physiological or behavioral outcomes.[3][4] This guide follows a logical, problem-oriented format to help you dissect these observations.
Core Pharmacological & Metabolic Profile
Before troubleshooting, it is critical to understand the established characteristics of p-MeOPP. Discrepancies between your results and this profile are the starting point for investigation.
| Parameter | Description | Significance for in vivo Studies | References |
| Primary Mechanism | Non-selective serotonin (5-HT) receptor agonist; monoamine reuptake inhibitor. | The compound's primary action is on the serotonin system, but its lack of selectivity across 5-HT receptor subtypes can lead to complex or opposing effects. | [1][2] |
| Secondary/Reported Actions | Dopamine antagonist properties; stimulant effects similar to amphetamine. | These actions can explain unexpected behavioral phenotypes such as hyperactivity or stereotypy not typically associated with pure serotonergic agonism. | [3] |
| Metabolism | Primarily metabolized by Cytochrome P450 2D6 (CYP2D6) via O-demethylation. | The primary metabolite, 1-(4-hydroxyphenyl)piperazine (4-HO-PP), is pharmacologically active. Genetic polymorphisms in CYP2D6 across animal strains or species can lead to significant variability in compound exposure and effects. | [2][4][5] |
| Salt Form | Hydrochloride salt. | Enhances stability and solubility in aqueous solutions for experimental use. Batch-to-batch variability in salt form vs. free base can alter bioavailability. | [1] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My animals exhibit unexpected cardiovascular effects, such as tachycardia and hypertension, after p-MeOPP administration. What is the likely cause?
Answer:
This is a critical observation, as adverse cardiovascular events are a known class effect for some piperazine derivatives.[1] While p-MeOPP's primary targets are serotonergic, these effects likely stem from off-target interactions, particularly with adrenergic receptors, or complex downstream effects of serotonin receptor activation.
Plausible Mechanisms:
-
α1-Adrenoceptor Activity: Other piperazine-derived compounds are known to interact with α1-adrenoceptors, which play a crucial role in regulating vascular tone and blood pressure.[6] Unintended agonism or antagonism at these receptors could lead to hypertension or other vascular changes.
-
Serotonin 5-HT2B Receptor Activation: Activation of 5-HT2B receptors, located on endothelial cells, can mediate vascular effects.[7] While p-MeOPP is non-selective, its specific activity at this subtype could contribute to cardiovascular changes.
-
Sympathetic Nervous System Activation: The stimulant-like properties of p-MeOPP suggest it may increase the release of catecholamines (e.g., norepinephrine, dopamine), leading to a sympathomimetic effect that increases heart rate and blood pressure.[2][3]
Troubleshooting Workflow:
The following workflow provides a systematic approach to dissecting the cause of the cardiovascular phenotype.
Caption: Workflow for troubleshooting unexpected cardiovascular effects.
Detailed Experimental Protocol: Antagonist Co-administration Study
Objective: To determine if the cardiovascular effects of p-MeOPP are mediated by adrenergic or serotonergic receptors.
Principle: By pre-administering a selective antagonist, the downstream pathway mediated by that receptor will be blocked. If the unexpected effect of p-MeOPP is attenuated or abolished, it implicates that specific receptor system.
Materials:
-
p-MeOPP hydrochloride, dissolved in sterile saline or vehicle.
-
Prazosin hydrochloride (selective α1-antagonist).
-
Propranolol hydrochloride (non-selective β-antagonist).
-
Vehicle control (e.g., sterile saline).
-
Animal model (e.g., Sprague-Dawley rats) equipped for blood pressure and heart rate monitoring.
Procedure:
-
Acclimatization: Acclimate animals to the monitoring equipment (e.g., tail-cuff) to minimize stress-induced artifacts.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
Antagonist Administration: Divide animals into treatment groups:
-
Group 1: Vehicle pre-treatment.
-
Group 2: Prazosin pre-treatment (e.g., 1 mg/kg, i.p.).
-
Group 3: Propranolol pre-treatment (e.g., 2 mg/kg, i.p.).
-
-
Incubation Period: Allow 30-60 minutes for the antagonist to reach peak efficacy. Monitor MAP and HR to ensure the antagonist itself is not causing profound changes.
-
p-MeOPP Challenge: Administer a predetermined, effective dose of p-MeOPP (e.g., 5-10 mg/kg, i.p.) to all groups.
-
Post-Challenge Monitoring: Continuously record MAP and HR for at least 90 minutes post-p-MeOPP administration.
-
Data Analysis: Compare the peak change in MAP and HR from baseline in the antagonist-treated groups to the vehicle-treated group. A significant reduction in the p-MeOPP-induced effect in an antagonist group points to the involvement of that receptor system.
Question 2: I am observing paradoxical behavioral effects, such as hyperactivity or increased anxiety, which seem inconsistent with the compound's profile. Why is this happening?
Answer:
This is a common challenge with non-selective serotonergic agents. The overall behavioral output depends on the net effect of agonism and/or antagonism at over a dozen different 5-HT receptor subtypes, many of which have opposing functions.[8] Furthermore, p-MeOPP's reported stimulant and dopamine-antagonistic properties add another layer of complexity.[3]
Plausible Mechanisms:
-
5-HT Receptor Subtype Complexity: Activation of 5-HT1A receptors is often associated with anxiolytic and antidepressant effects.[9] Conversely, activation of 5-HT2C receptors can be anxiogenic.[9] The specific receptor expression in the brain regions controlling the behavior you are measuring (e.g., amygdala, prefrontal cortex) and p-MeOPP's relative affinity for these subtypes will determine the final outcome.
-
Dopaminergic Interaction: Piperazine derivatives can have activity at dopamine receptors.[3] If p-MeOPP acts as a dopamine antagonist or alters dopamine release, it could significantly impact locomotion, reward-seeking, and anxiety-like behaviors, potentially overriding or modulating the purely serotonergic effects.
-
Metabolite Activity: The primary metabolite, 4-HO-PP, may have a different receptor affinity profile than the parent compound.[4][5] The observed behavior could be a composite effect of both the parent drug and its metabolite over time.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected behavioral phenotypes.
Detailed Experimental Protocol: In Vivo Microdialysis
Objective: To measure real-time changes in extracellular serotonin and dopamine in specific brain regions following systemic p-MeOPP administration.
Principle: Microdialysis allows for the sampling of neurotransmitters from the extracellular space of freely moving animals, providing a direct neurochemical correlate to observed behaviors.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane).
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection (HPLC-ED) for neurotransmitter analysis.
-
p-MeOPP solution.
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., Nucleus Accumbens for reward/locomotion, Prefrontal Cortex for executive function).
-
Recovery: Allow animals to recover for several days.
-
Probe Insertion & Baseline: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 10-20 minutes for at least 90 minutes to establish a stable baseline.
-
Drug Administration: Administer p-MeOPP (i.p. or s.c.) at a behaviorally relevant dose.
-
Post-Injection Sampling: Continue collecting dialysate fractions for at least 2-3 hours. Simultaneously, record the animal's behavior (e.g., locomotion in an open field).
-
Sample Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ED.
-
Data Analysis: Express neurotransmitter levels as a percentage change from the stable baseline. Correlate the time course of neurochemical changes with the onset and duration of the observed behavioral effects. A sharp increase in dopamine, for instance, would strongly support a stimulant-like mechanism.[10]
Question 3: I am getting highly variable results between experiments and even between animals in the same cohort. What are the potential sources of this inconsistency?
Answer:
Variability is a major challenge in pharmacology. With p-MeOPP, the most likely sources are compound purity, metabolic differences, and experimental conditions.
Plausible Mechanisms & Solutions:
-
Compound Purity and Stability:
-
Problem: Piperazine compounds can degrade or contain impurities from synthesis. These can have their own pharmacological activities.
-
Solution: Always verify the purity of your compound batch via methods like HPLC (>95% is recommended).[1] Prepare fresh solutions for each experiment, as the compound may not be stable in solution long-term. Always include a vehicle-only control group.[11]
-
-
Metabolic Variability (CYP2D6):
-
Problem: p-MeOPP is a known substrate for CYP2D6.[4][5] This enzyme exhibits significant genetic polymorphism. Different rodent strains (e.g., Sprague-Dawley vs. Wistar rats) or even individual animals can have different metabolic capacities, leading to highly variable levels of the parent compound and its active metabolite, 4-HO-PP.
-
Solution: If possible, use a single, well-characterized animal strain for all experiments. For a more definitive test, you can pharmacologically inhibit CYP2D6 using a selective inhibitor like quinidine prior to p-MeOPP administration.[4] If this reduces variability and/or alters the drug's effect, it strongly implicates metabolism as the source of inconsistency.
-
-
Experimental Design:
-
Problem: Minor differences in injection route, animal handling, or time of day can influence outcomes.
-
Solution: Standardize your protocol rigorously. Use the same route of administration, ensure proper acclimatization periods, and conduct experiments at the same time in the light/dark cycle to control for circadian influences on physiology and behavior.
-
References
- 1. This compound|RUO [benchchem.com]
- 2. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. youtube.com [youtube.com]
- 9. news-medical.net [news-medical.net]
- 10. Dissociation between in vivo hippocampal norepinephrine response and behavioral/neuroendocrine responses to noise stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Interpretation of mass spectrometry fragmentation patterns for 1-(4-Methoxyphenyl)piperazine hydrochloride
An in-depth guide to the mass spectrometric behavior of 1-(4-Methoxyphenyl)piperazine hydrochloride, designed for researchers and drug development professionals. This guide provides detailed interpretations of fragmentation patterns, troubleshooting protocols, and answers to frequently encountered questions.
Technical Support Center: this compound
Welcome to the technical support guide for the mass spectrometric analysis of this compound. This document is structured to provide both foundational knowledge and practical troubleshooting advice to ensure the successful characterization of this compound in your laboratory. As professionals in the field, we understand that robust and reproducible analytical data is paramount. Therefore, this guide emphasizes the causality behind fragmentation patterns and experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a mass spectrometer?
When analyzing the hydrochloride salt, the mass spectrometer will detect the free base form of the molecule, 1-(4-Methoxyphenyl)piperazine (C₁₁H₁₆N₂O). The acidic proton from HCl will be neutralized in the spray solvent or during vaporization. Therefore, you should not look for the mass of the salt.
-
Monoisotopic Mass of Free Base: 192.1263 Da
-
Expected Ion (Positive ESI): Protonated molecule, [M+H]⁺
-
Expected m/z: 193.1341
Q2: Which ionization technique, ESI or EI, is more suitable for this compound?
The choice of ionization technique is critical and depends on the analytical goal.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique and is generally preferred for this class of compounds, especially in LC-MS applications.[1][2] It typically generates an abundant protonated molecule [M+H]⁺ with minimal in-source fragmentation, which is ideal for molecular weight confirmation and serves as a precursor ion for tandem mass spectrometry (MS/MS).[1]
-
Electron Ionization (EI): This is a "hard" ionization technique commonly used in GC-MS. EI imparts significant energy into the molecule, leading to extensive and reproducible fragmentation patterns.[3] While the molecular ion ([M]⁺• at m/z 192.13) may be weak or absent, the resulting fragment ions provide a detailed fingerprint for structural confirmation against spectral libraries.[3]
Q3: What are the most characteristic fragment ions I should look for to confirm the identity of 1-(4-Methoxyphenyl)piperazine?
Confirmation relies on observing a pattern of characteristic fragments. The key cleavages occur at the C-N bond connecting the two rings and within the piperazine ring itself.[4][5] The table below summarizes the key ions observed under both EI and Collision-Induced Dissociation (CID) in MS/MS experiments.
| m/z (Nominal) | Proposed Formula | Description of Loss/Fragment Structure |
| 193 | [C₁₁H₁₇N₂O]⁺ | [M+H]⁺: Protonated molecular ion (ESI). |
| 192 | [C₁₁H₁₆N₂O]⁺• | [M]⁺•: Molecular ion (EI). Base peak in some library spectra.[6] |
| 177 | [C₁₀H₁₃N₂O]⁺ | [M-CH₃]⁺: Loss of a methyl radical from the methoxy group. |
| 150 | [C₉H₁₂NO]⁺ | Ring Cleavage: Loss of C₂H₄N (42 Da) from the piperazine ring. A major, highly characteristic fragment.[6] |
| 135 | [C₈H₉NO]⁺ | Benzylic-type Cleavage: Represents the methoxyphenyl-imminium portion after piperazine ring scission. |
| 121 | [C₇H₇NO]⁺ | [CH₃O-C₆H₄-N]⁺•: Cleavage of the piperazine ring. |
| 108 | [C₇H₈O]⁺• | Methoxyphenol radical cation: Formed via rearrangement and cleavage. |
| 70 | [C₄H₈N]⁺ | Piperazine Fragment: A common fragment from the cleavage of the piperazine ring.[4] |
| 56 | [C₃H₆N]⁺ | Piperazine Fragment: A smaller, common fragment from the piperazine ring.[4] |
Interpretation of Fragmentation Patterns
The fragmentation of 1-(4-Methoxyphenyl)piperazine is driven by the presence of the nitrogen atoms and the aromatic ring. The protonated nitrogen of the piperazine ring in ESI-MS/MS or the radical cation in EI-MS initiates a cascade of bond cleavages.
The diagram below illustrates the primary fragmentation pathway leading to the most significant and diagnostic ions.
Caption: Key fragmentation steps for protonated 1-(4-Methoxyphenyl)piperazine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis in a practical question-and-answer format.
Q4: I am not observing the molecular ion peak ([M+H]⁺ or [M]⁺•). What is the cause?
The absence of a molecular ion is a common issue that can frustrate analysis. The cause and solution depend on the ionization method.
-
Potential Cause (EI): The compound is susceptible to extensive fragmentation, and the molecular ion is simply too unstable to be detected. This is a known characteristic of some compound classes in EI-MS.[7]
-
Potential Cause (ESI):
-
In-source Fragmentation: The energy settings in the ion source (e.g., capillary exit or fragmentor voltage) are too high, causing the [M+H]⁺ ion to fragment before it reaches the mass analyzer.[8]
-
Poor Ionization: The pH of the mobile phase may not be optimal for protonation, or the sample concentration is too low.
-
Ion Suppression: Co-eluting compounds or high salt concentrations in the sample are interfering with the ionization process.
-
-
Troubleshooting Protocol:
-
For ESI:
-
Reduce Source Energy: Systematically lower the fragmentor/capillary exit voltage until the [M+H]⁺ ion at m/z 193.1 is maximized.
-
Optimize Mobile Phase: Ensure the mobile phase contains a source of protons, such as 0.1% formic acid.[4]
-
Check Sample Concentration: Prepare a fresh, slightly more concentrated sample and re-inject.
-
Improve Chromatography: If ion suppression is suspected, improve the chromatographic separation from interfering matrix components.[9]
-
-
For EI:
-
Switch to a Softer Ionization: If available, use Chemical Ionization (CI) which is less energetic and more likely to produce a protonated molecular ion.
-
Confirm via Fragments: Rely on the presence and relative abundance of the characteristic fragment ions (m/z 150, 135, etc.) for identification.
-
-
Q5: The observed fragmentation pattern does not match the reference spectrum. Why?
Discrepancies between spectra can arise from instrumental differences or sample issues.
-
Potential Cause:
-
Different Collision Energies: Tandem mass spectra are highly dependent on the collision energy used. A higher energy will favor the formation of smaller fragment ions.
-
Instrumental Differences: A spectrum from a quadrupole instrument may look different from one acquired on a time-of-flight (TOF) or ion trap instrument due to differences in resolution and ion residence times.
-
Sample Purity: The presence of co-eluting isomers or impurities will result in a composite spectrum.[10]
-
-
Troubleshooting Protocol:
-
Standardize Conditions: If possible, analyze a certified reference standard using the exact same method (instrument, collision energy, etc.) to obtain an in-house reference spectrum.
-
Verify Purity: Use a high-resolution detector like a PDA or DAD in your LC system to check for peak purity.[11]
-
Calibrate Your Instrument: Ensure your mass spectrometer is properly tuned and calibrated across the entire mass range. Poor calibration is a common source of mass accuracy problems.[9]
-
Q6: I'm seeing unexpected peaks, such as m/z 215.1, in my ESI spectrum. What are they?
Unexpected peaks are often adducts, which are ions formed by the association of the analyte molecule with cations present in the mobile phase or sample matrix.
-
Potential Cause:
-
Sodium Adduct [M+Na]⁺: Sodium is ubiquitous in laboratory environments (glassware, solvents). The expected m/z for the sodium adduct would be 192.13 + 22.99 = 215.12 . This is a very common observation.
-
Potassium Adduct [M+K]⁺: Potassium is another common contaminant. The expected m/z would be 192.13 + 39.10 = 231.23 .
-
Solvent Adducts: Adducts with mobile phase components like acetonitrile ([M+ACN+H]⁺) can also occur.
-
-
Troubleshooting Protocol:
-
Identify the Adduct: Calculate the mass difference between the unexpected peak and your expected [M+H]⁺ ion. If it corresponds to a common adduct (e.g., ~22 Da for sodium), you have likely identified its source.
-
Minimize Contamination: Use high-purity solvents (LC-MS grade) and plasticware where possible to reduce sodium and potassium contamination.
-
Promote Protonation: Increasing the concentration of the acid modifier (e.g., formic acid) in the mobile phase can favor the formation of the desired [M+H]⁺ ion over salt adducts.
-
Caption: A systematic workflow for troubleshooting common mass spectrometry issues.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of 1-(4-Methoxyphenyl)piperazine.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.[10]
-
Dilute this stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50 - 400.
-
Source Parameters (Instrument Dependent - Tune for Compound):
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Gas Temperature: 300 - 350 °C.
-
Drying Gas Flow: 8 - 12 L/min.
-
Nebulizer Pressure: 30 - 45 psi.
-
Fragmentor/Capillary Exit Voltage: Start at a low value (e.g., 70 V) and optimize to maximize the [M+H]⁺ signal.
-
-
Tandem MS (MS/MS):
-
Precursor Ion: m/z 193.1.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. Select an optimal energy that produces a rich spectrum of key fragments (m/z 150, 135, etc.).
-
-
References
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... Retrieved from [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]
-
mzCloud. (2016). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]
-
Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 154. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Pál, R., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 653. Retrieved from [Link]
-
Gu, H., et al. (2020). Enhanced Electrospray In-source Fragmentation for Higher Sensitivity Data Independent Acquisition and Autonomous METLIN Molecular Identification. bioRxiv. Retrieved from [Link]
-
Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 404-430. Retrieved from [Link]
-
Cochran, J. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Science International, 337, 111379. Retrieved from [Link]
-
Lee, C. H., et al. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. International Journal of Molecular Sciences, 17(9), 1464. Retrieved from [Link]
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
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- 6. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 1-(4-Methoxyphenyl)piperazine hydrochloride
Welcome to the Technical Support Center for the purification of 1-(4-Methoxyphenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for overcoming common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established methodologies and practical field experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A1: A persistent color in your final product is typically due to the presence of oxidized impurities or residual starting materials. One common method to address this is through treatment with activated charcoal during recrystallization. However, a more targeted approach is often necessary. We recommend purification by reversed-phase flash chromatography, which can effectively separate the colored impurities from the desired product.[1]
Q2: I am having difficulty removing unreacted p-anisidine from my reaction mixture. What is the most effective purification strategy?
A2: Unreacted p-anisidine can often be carried through the purification process. An acid-base extraction is a highly effective method for its removal. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), the basic p-anisidine will be protonated and move into the aqueous layer, leaving your desired product in the organic phase.
Q3: My recrystallization of this compound is not yielding crystals, or the yield is very low. What can I do to improve this?
A3: Several factors can affect crystallization. Ensure you are using the minimum amount of hot solvent to fully dissolve the solid. If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal. If the yield is low, it could be due to using too much solvent or the compound having significant solubility in the cold solvent. In such cases, concentrating the mother liquor and attempting a second crystallization can improve the overall yield.[2][3] A two-solvent recrystallization system, such as ethanol-water, can also be effective if the compound is too soluble in a single solvent even at low temperatures.[4]
Q4: I am observing tailing of my compound on the TLC plate during in-process monitoring. What does this indicate and how can I resolve it for column chromatography?
A4: Tailing on a silica gel TLC plate is common for basic compounds like piperazine derivatives and indicates a strong interaction with the acidic silica. To mitigate this during column chromatography, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[5] This will improve the peak shape and separation efficiency.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting for the primary purification techniques for this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a particular solvent at varying temperatures.[2][4][6][7]
Protocol: Single-Solvent Recrystallization with Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.[4]
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. Vigorous stirring as the oil begins to form can sometimes induce crystallization.[6] |
| No crystal formation | The solution is not saturated, or nucleation is slow. | Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound. If the solution is not saturated, evaporate some of the solvent and allow it to cool again. |
| Low yield | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. The mother liquor can be concentrated to recover more product. |
| Colored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.[4] Alternatively, consider purification by reversed-phase flash chromatography.[1] |
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[8][9]
Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol). Add 0.1-1% triethylamine to the eluent to prevent tailing.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate solvent system or improper column packing. | Optimize the solvent system using TLC first. Ensure the column is packed uniformly without cracks or channels. |
| Tailing of the compound spot | Strong interaction of the basic compound with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) or ammonia in methanol (1-10%) to the eluent to neutralize the acidic sites on the silica gel.[5] |
| Compound won't elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system is often effective. |
| Colored impurities co-elute | The colored impurity has a similar polarity to the product in the chosen solvent system. | Try a different stationary phase (e.g., alumina) or a different solvent system. Reversed-phase chromatography can also be effective for removing colored impurities.[1] |
Acid-Base Extraction
This technique separates compounds based on their acidic or basic properties and their differential solubility in aqueous and organic solvents.[10][11][12][13][14]
Protocol: Purification of 1-(4-Methoxyphenyl)piperazine Free Base
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). This will protonate the basic 1-(4-Methoxyphenyl)piperazine, moving it into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and basify it by slowly adding a base (e.g., 1M NaOH) until the solution is basic (check with pH paper). This will deprotonate the piperazine derivative, causing it to precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) to recover the purified free base.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified 1-(4-Methoxyphenyl)piperazine free base.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., ethanol) and add a solution of HCl in ethanol or bubble HCl gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration.
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion formation | Agitation was too vigorous, or the concentrations of the solutions are too high. | Allow the mixture to stand for some time. Gentle swirling or the addition of brine (saturated NaCl solution) can help break the emulsion. |
| Poor separation of layers | The densities of the aqueous and organic layers are too similar. | Add more of the organic solvent or brine to increase the density difference. |
| Low recovery of product | Incomplete extraction or precipitation. | Perform multiple extractions with smaller volumes of solvent. Ensure the aqueous layer is sufficiently basified to precipitate the free base completely. |
Data Presentation and Visualization
TLC Solvent Systems
The choice of a suitable solvent system is crucial for effective monitoring of the reaction and purification by column chromatography.[5][15][16][17]
| Application | Recommended Solvent System (v/v) | Notes |
| General Monitoring | Ethyl Acetate / Hexane (1:1) | A good starting point for many arylpiperazines. Adjust the ratio to achieve an Rf of 0.2-0.4 for the product. |
| For more polar compounds | Methanol / Dichloromethane (5:95 to 10:90) | Useful if the compound does not move from the baseline with ethyl acetate/hexane. |
| For basic compounds | Add 0.1-1% Triethylamine (Et3N) | Helps to reduce tailing on the TLC plate. |
Experimental Workflows
Workflow for Purification of this compound
Caption: A logical workflow for the acid-base extraction and subsequent salt formation and recrystallization of this compound.
Decision Tree for Troubleshooting Purification
Sources
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- 2. people.chem.umass.edu [people.chem.umass.edu]
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- 6. Recrystallization [wiredchemist.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
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- 15. aga-analytical.com.pl [aga-analytical.com.pl]
- 16. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Ensuring reproducibility in experiments using 1-(4-Methoxyphenyl)piperazine hydrochloride
###--Technical Support Center: 1-(4-Methoxyphenyl)piperazine hydrochloride --
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (p-MeOPP HCl). This guide is designed to provide in-depth, practical information to ensure the reproducibility and success of your experiments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting solutions for common challenges encountered when working with this compound.
Part 1: Core Compound Identity & Handling
What is this compound?
This compound is the hydrochloride salt form of a substituted piperazine derivative. It is also commonly referred to by synonyms such as p-MeOPP, 4-MeOPP, or 1-(para-Methoxyphenyl)piperazine.[1] The addition of hydrochloride increases the compound's stability and solubility in aqueous solutions, making it more suitable for experimental use compared to its free base form.[2]
This compound is of significant interest in pharmacological and neuroscience research due to its interaction with monoamine neurotransmitter systems.[2] It is known to act as a non-selective serotonin receptor agonist and also inhibits the reuptake and induces the release of monoamine neurotransmitters.[2][3] Its mechanism is thought to involve both serotonergic and dopamine antagonistic properties.[1][2]
| Property | Value | Source |
| CAS Number | 38869-47-5 (dihydrochloride) | [1][4][5] |
| Molecular Formula | C₁₁H₁₆N₂O · 2HCl (dihydrochloride) | [1] |
| Formula Weight | 265.2 g/mol (dihydrochloride) | [1] |
| Appearance | Crystalline solid; Off-White to Pale Pink | [1][6] |
| Melting Point | ~240 °C (dihydrochloride) | [2][4] |
| Storage Temperature | -20°C for long-term storage | [1][7] |
| Stability | ≥ 5 years when stored properly at -20°C | [1] |
What are the primary safety considerations?
As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[5]
-
Hazards: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4][5][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[4][5] When handling the solid powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[9][10]
-
First Aid:
-
Skin Contact: Wash the affected area with plenty of soap and water.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4][5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][5]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4][5]
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during experimentation, from initial solution preparation to assay execution.
Category: Solubility & Solution Preparation
Q1: My this compound won't dissolve in my buffer. What am I doing wrong?
This is a common issue often related to solvent choice and concentration. While the hydrochloride salt form enhances water solubility, its limits can be easily reached.
-
Causality: The solubility of a compound is dictated by its physicochemical properties and the properties of the solvent (e.g., polarity, pH). Forcing a compound into a solution beyond its saturation point will result in precipitation.
-
Troubleshooting Steps:
-
Consult Solubility Data: First, verify the known solubility of the compound in your chosen solvent. For example, its solubility is significantly higher in DMSO than in aqueous buffers like PBS.[1]
-
Prepare a Concentrated Stock in an Organic Solvent: The standard and most reliable method is to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1] A stock of 30 mg/mL in DMSO is achievable.[1]
-
Perform Serial Dilutions: From this organic stock, perform serial dilutions into your aqueous experimental buffer (e.g., cell culture media, PBS). This "step-down" process ensures the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.1% v/v), while keeping the compound in solution.
-
Gentle Warming/Vortexing: Aiding dissolution by gentle warming (to 37°C) or vortexing can be effective, but avoid excessive heat which could degrade the compound.
-
| Solvent | Reported Solubility | Recommendation |
| DMSO | 30 mg/mL | Recommended for primary stock solution |
| PBS (pH 7.2) | 10 mg/mL | Use for final dilutions |
| DMF | 5 mg/mL | Alternative organic solvent |
| Methanol | 1 mg/mL | Lower solubility, less ideal for stock |
Data sourced from Cayman Chemical.[1]
Q2: I've prepared my stock solution in DMSO. How should I store it to ensure stability?
Proper storage of stock solutions is critical for reproducibility.
-
Causality: Chemical compounds can degrade over time due to factors like temperature fluctuations, light exposure, and hydrolysis. Improper storage can lead to a decrease in the effective concentration and the generation of unknown impurities.
-
Best Practice Protocol:
-
Storage Temperature: Store DMSO stock solutions at -20°C or -80°C.[7]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This is the most crucial step. It prevents repeated freeze-thaw cycles which can degrade the compound and introduce water condensation, leading to precipitation.
-
Container: Use low-retention polypropylene tubes to minimize loss of compound to the container walls.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Stability: When stored properly at -20°C, stock solutions are expected to be stable for up to one year; at -80°C, this extends to two years.[7]
-
Category: In Vitro Assay Reproducibility
Q3: I am seeing inconsistent results in my cell-based serotonin receptor assay. Could the compound be the problem?
Inconsistent results often point to issues with compound handling, stability in media, or off-target effects.
-
Causality: 1-(4-Methoxyphenyl)piperazine is a known serotonin (5-HT) receptor ligand but also interacts with other receptors, such as adrenergic receptors, which could produce confounding effects depending on the cell system.[11][12] Furthermore, its stability and bioavailability in complex culture media can vary.
-
Self-Validating Experimental Workflow: To diagnose the issue, a systematic approach is necessary. The following workflow helps isolate the variable causing inconsistency.
Caption: Troubleshooting workflow for in vitro assay inconsistency.
-
Expert Insight: Piperazine derivatives can be "sticky" and adsorb to plasticware. To mitigate this, consider using low-retention plasticware or pre-rinsing pipette tips with the solution. For sensitive assays, including a standard curve of the compound in every plate can help account for plate-to-plate variability.
Part 3: Standardized Experimental Protocols
To ensure a baseline of reproducibility, follow these validated protocols.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a self-validating method for preparing a standardized stock solution.
-
Pre-Weighing Preparation: Before opening the vial, allow the this compound solid to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: On a calibrated analytical balance, weigh out 2.65 mg of the compound. Causality: Weighing a slightly larger mass (e.g., >2 mg) reduces the percentage error associated with the balance's accuracy.
-
Dissolution: Add the 2.65 mg of solid to a sterile, 1.5 mL polypropylene tube. Using a calibrated pipette, add exactly 1.0 mL of anhydrous, molecular-biology grade DMSO.
-
Calculation: (2.65 mg / 265.2 g/mol ) / 0.001 L = 0.01 mol/L = 10 mM.
-
-
Solubilization: Cap the tube securely and vortex for 2 minutes. Visually inspect the solution against a light source to ensure there are no undissolved particulates. If particulates remain, sonicate the tube in a water bath for 5 minutes.
-
Validation (Optional but Recommended): To absolutely ensure concentration, take a small aliquot (e.g., 10 µL) and dilute it into a suitable solvent (e.g., methanol). Measure the absorbance using a UV-Vis spectrophotometer at its λmax (approx. 241 nm and 294 nm) and verify the concentration using the Beer-Lambert law with a known extinction coefficient.[1]
-
Storage: Aliquot the validated 10 mM stock solution into 20 µL single-use volumes in sterile, low-retention tubes. Store immediately at -20°C or -80°C.
References
-
1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 - Home Sunshine Pharma. [Link]
-
This compound | C11H17ClN2O | CID 12201197 - PubChem. National Institutes of Health. [Link]
-
1-(4-Methoxyphenyl-Piperazine) - ChemBK. [Link]
-
Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed. National Institutes of Health. [Link]
-
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed. National Institutes of Health. [Link]
-
para-Methoxyphenylpiperazine - Wikipedia. [Link]
-
influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed. National Institutes of Health. [Link]
-
5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed. National Institutes of Health. [Link]
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Managing potential neurotoxic effects of 1-(4-Methoxyphenyl)piperazine hydrochloride at high doses
A Guide for Researchers on Managing Potential Neurotoxic Effects at High Doses
Welcome to the technical support center for researchers utilizing 1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP). This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth technical information and practical troubleshooting advice to manage the potential neurotoxic effects of MeOPP, particularly when working with high-dose experimental paradigms. Our goal is to ensure the integrity of your research while promoting best practices for neuronal cell culture and in vivo studies.
Introduction: Understanding the Challenge
1-(4-Methoxyphenyl)piperazine (MeOPP) is a piperazine derivative with known stimulant and euphoric properties, primarily attributed to its interaction with serotonergic and dopaminergic systems.[1] While a valuable tool for neuropharmacological research, high concentrations of MeOPP can introduce confounding neurotoxic effects, potentially impacting the validity of experimental outcomes. This guide provides a framework for identifying, mitigating, and troubleshooting these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of MeOPP-induced neurotoxicity?
A1: At high concentrations, MeOPP's neurotoxicity is believed to be multifactorial. In vitro studies using human neuroblastoma SH-SY5Y cells have indicated that MeOPP can induce:
-
Oxidative Stress: A significant decrease in intracellular total glutathione content has been observed, suggesting a compromised antioxidant defense system.[2]
-
Calcium Dysregulation: MeOPP can cause a significant increase in intracellular free Ca2+ levels.[2] Prolonged elevations in intracellular calcium can trigger a cascade of detrimental events, including the activation of proteases and nucleases, and the induction of apoptosis.
-
Mitochondrial Dysfunction: While ATP levels may remain unchanged in some experimental models, mitochondrial hyperpolarization has been reported.[2] This can be an early indicator of mitochondrial stress and a prelude to the intrinsic apoptotic pathway. The neurotoxin MPP+, a metabolite of MPTP, is known to inhibit mitochondrial respiration, providing a precedent for this mechanism in related compounds.[3][4]
-
Apoptosis: The predominant mode of cell death observed in response to high-dose MeOPP is early apoptosis.[2]
Q2: Which neuronal populations are most susceptible to MeOPP's neurotoxic effects?
A2: While research specifically on MeOPP is ongoing, piperazine derivatives are known to act as substrates at dopaminergic and serotonergic receptors and transporters.[2] Therefore, it is plausible that dopaminergic and serotonergic neurons are particularly vulnerable to the effects of MeOPP. This is due to the potential for higher intracellular accumulation of the compound via these transport systems, similar to the selective uptake of MPP+ into dopaminergic neurons.[3]
Q3: Are there any concerns regarding serotonin syndrome in animal studies?
A3: Yes, this is a critical consideration. MeOPP has a mixed mechanism of action with serotonergic properties.[1] At high doses, or in combination with other serotonergic agents, there is a potential risk of inducing serotonin syndrome.[5][6] This is a serious condition characterized by a triad of symptoms: altered mental status, autonomic dysfunction, and neuromuscular abnormalities.[7] Researchers should be vigilant for signs such as tremors, hyperthermia, and agitation in animal models.
Q4: What are the recommended in vitro models for assessing MeOPP neurotoxicity?
A4: A variety of in vitro models can be employed, each with its own advantages and limitations.[8]
-
Immortalized Neuronal Cell Lines: Differentiated human neuroblastoma SH-SY5Y cells are a commonly used and well-characterized model for studying the neurotoxic effects of piperazine derivatives.[2]
-
Primary Neuronal Cultures: These cultures, derived from specific brain regions (e.g., cortex, hippocampus, or ventral mesencephalon), offer a more physiologically relevant system.
-
Human iPSC-derived Neurons: Co-cultures of human induced pluripotent stem cell (iPSC)-derived glutamatergic neurons and astrocytes represent a state-of-the-art model for in vitro neurotoxicity assessment.[9][10]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| High variability in cell viability assays (e.g., MTT, Neutral Red) between replicates. | 1. Uneven plating of cells. 2. Inconsistent MeOPP concentration across wells. 3. Edge effects in the culture plate. | 1. Ensure a single-cell suspension before plating and use a multichannel pipette for seeding. 2. Prepare a fresh stock solution of MeOPP for each experiment and use a calibrated pipette for dilutions. 3. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity. |
| Unexpectedly high levels of apoptosis in control (vehicle-treated) groups. | 1. Solvent toxicity (e.g., DMSO, ethanol). 2. Suboptimal cell culture conditions. 3. Contamination. | 1. Determine the maximum non-toxic concentration of the vehicle in your specific cell model. Keep the final vehicle concentration consistent across all wells and typically below 0.1%. 2. Regularly monitor incubator CO2 levels, temperature, and humidity. Ensure proper aseptic technique. 3. Perform routine mycoplasma testing of your cell cultures. |
| In vivo study: Animals exhibit tremors, hyperthermia, and agitation at high doses of MeOPP. | Serotonin Syndrome | 1. Immediately discontinue MeOPP administration. 2. Provide supportive care, including external cooling for hyperthermia. 3. Consult with a veterinarian for potential administration of benzodiazepines for agitation or cyproheptadine as a serotonin antagonist.[6] 4. In future experiments, consider a dose-reduction strategy or co-administration with a 5-HT2A receptor antagonist, following a thorough literature review and ethical approval. |
| Difficulty replicating published findings on MeOPP's effects. | 1. Differences in cell line passage number. 2. Variations in experimental protocols (e.g., incubation time, cell density). 3. Purity of the MeOPP compound. | 1. Use cells within a defined low passage number range, as high passage numbers can lead to phenotypic drift. 2. Adhere strictly to the published methodology. If deviations are necessary, document them carefully. 3. Verify the purity of your MeOPP hydrochloride batch, for example, through analytical techniques like HPLC.[11] |
Experimental Protocols & Workflows
Protocol 1: In Vitro Assessment of MeOPP-Induced Cytotoxicity
This protocol outlines a standard procedure for determining the cytotoxic potential of MeOPP in a neuronal cell line such as SH-SY5Y.
-
Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of MeOPP hydrochloride in sterile, distilled water or a suitable vehicle. Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of MeOPP or the vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours, depending on the experimental design.
-
Cytotoxicity Assay: Assess cell viability using the MTT reduction assay or the neutral red uptake assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow for Investigating the Mechanism of Neurotoxicity
Caption: Workflow for investigating MeOPP's neurotoxic mechanisms.
Signaling Pathways
Potential MeOPP-Induced Apoptotic Pathway
Caption: Hypothesized apoptotic pathway induced by high-dose MeOPP.
References
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Meena, P., Manral, A., Saini, V., & Tiwari, M. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity research, 27(3), 314–327. [Link]
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Fuller, R. W., & Hemrick-Luecke, S. K. (1985). Inhibition of types A and B monoamine oxidase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. The Journal of pharmacology and experimental therapeutics, 232(3), 696–701. [Link]
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Meena, P., et al. (2015). Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies. Semantic Scholar. [Link]
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Dias da Silva, D., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of applied toxicology : JAT, 35(11), 1347–1357. [Link]
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Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP. An update. FEBS letters, 274(1-2), 1–8. [Link]
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Hernández-Linares, M. A., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 114-122. [Link]
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Finnegan, K. T., et al. (1990). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Journal of medicinal chemistry, 33(2), 749–754. [Link]
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Wikipedia. (n.d.). Serotonin syndrome. Retrieved from [Link]
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Gillman, P. K. (1996). The serotonin syndrome. Implicated drugs, pathophysiology and management. CNS drugs, 5(3), 245–252. [Link]
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Sriram, K., Pai, K. S., & Boyd, M. R. (1997). MPP(+)-induced neurotoxicity in mouse is age-dependent: evidenced by the selective inhibition of complexes of electron transport. Brain research, 768(1-2), 269–274. [Link]
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Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]
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Khan, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules (Basel, Switzerland), 26(11), 3326. [Link]
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Trevor, A. J., & Singer, T. P. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Cancer treatment reports, 71(12), 1101–1105. [Link]
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Sullivan, C., et al. (2020). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 11, 591873. [Link]
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Our Lady's Hospice & Care Services. (2017). Serotonergic Medication and the Risk of Serotonin Syndrome. Retrieved from [Link]
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Scilit. (n.d.). Identification and quantitation of 1-arylpiperazines, metabolites resulting from side-chain cleavage of (4-substituted aryl-1-piperazinyl)alkyl heterocyclic derivatives in rat plasma and brain. Retrieved from [Link]
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Simon, L. V., & Keenaghan, M. (2024). Serotonin Syndrome. In StatPearls. StatPearls Publishing. [Link]
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Singh, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS chemical neuroscience, 14(12), 2235–2257. [Link]
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Al-Hiari, Y. M., et al. (2007). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8.1 Computational Simulation of Ligand-Receptor. Journal of medicinal chemistry, 50(23), 5581–5589. [Link]
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Catalano, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules (Basel, Switzerland), 29(11), 2538. [Link]
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Technical Support Center: A Guide to Improving the Stability of 1-(4-Methoxyphenyl)piperazine Hydrochloride in Physiological Buffers
Welcome to the technical support center for 1-(4-Methoxyphenyl)piperazine hydrochloride (4-MeOPP). This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in physiological buffers. Inconsistent or non-reproducible experimental data is often the first indication of compound degradation. This document provides a structured approach, from diagnosis to resolution, to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered by researchers.
Q1: My experimental results with 1-(4-Methoxyphenyl)piperazine HCl are inconsistent from day to day. Could this be a stability issue?
A: Yes, absolutely. Inconsistent results, such as a loss of observed potency or variable baseline readings, are classic signs of compound degradation in your experimental medium.[1][2] If the physical appearance of your stock or working solutions changes (e.g., color development, precipitation), this is another strong indicator of instability. The first and most critical troubleshooting step is to always use freshly prepared solutions for your experiments whenever possible.[1]
Q2: What are the primary chemical reasons 1-(4-Methoxyphenyl)piperazine HCl might be unstable in my buffer?
A: The instability of arylpiperazine derivatives in aqueous physiological buffers typically stems from three main pathways:
-
Oxidation: The electron-rich methoxyphenyl moiety is susceptible to oxidative degradation, which can be accelerated by dissolved oxygen, trace metal ions in the buffer, or exposure to light.[1][3]
-
pH-Dependent Degradation: As a weak base, the stability of the piperazine ring and its substituents can be highly dependent on the pH of the solution.[1][4] While the hydrochloride salt form enhances solubility, extreme pH values can promote specific degradation reactions.[3]
-
Photodegradation: Exposure to ambient or UV light can induce photo-oxidation, leading to the formation of degradants.[1]
Q3: I need to store my solutions. What is the best practice to minimize degradation?
A: If storage is unavoidable, rigorous protocol is key. Prepare concentrated stock solutions in a suitable solvent like DMSO, which are generally more stable.[5][6] Aliquot these stocks into small, single-use volumes and store them at -80°C, protected from light in amber vials.[1][6] This practice minimizes repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture. When preparing aqueous working solutions from these stocks, use them immediately.
Q4: My compound is precipitating out of my physiological buffer (e.g., PBS pH 7.4). Is this a stability or a solubility problem?
A: This is most likely a solubility issue, though the two can be linked. 1-(4-Methoxyphenyl)piperazine is a basic compound, and its hydrochloride salt form is used to improve aqueous solubility.[7] However, at a neutral pH like 7.4, a significant portion of the molecule may exist as the less soluble free base. If the concentration in your assay exceeds its kinetic solubility limit in that specific medium, it will precipitate. This can be mistaken for degradation. Lowering the pH can increase solubility, but a careful balance must be struck to avoid acid-catalyzed degradation.[3][7]
Section 2: Troubleshooting Guide: Diagnosing Instability
Before implementing solutions, it is crucial to confirm that instability is the root cause of your issues. This systematic approach will help you diagnose the problem efficiently.
Caption: Troubleshooting workflow for diagnosing instability.
Protocol 1: Preliminary Stability Assessment by HPLC
This experiment provides a rapid confirmation of compound degradation under your specific assay conditions.
Objective: To quantify the loss of the parent compound over time in your physiological buffer.
Materials:
-
1-(4-Methoxyphenyl)piperazine HCl
-
Your physiological buffer (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
0.45 µm syringe filters
Methodology:
-
Prepare a Solution: Dissolve the compound in your physiological buffer to your typical experimental concentration (e.g., 10 µM).
-
Initial Time Point (T=0): Immediately after preparation, filter an aliquot and inject it onto the HPLC system. Record the peak area of the parent compound. This is your 100% reference.
-
Incubation: Incubate the remaining solution under your exact experimental conditions (e.g., 37°C in a cell culture incubator for 24 hours). Ensure the container is sealed to prevent evaporation.
-
Subsequent Time Points (T=x): At predetermined intervals (e.g., 2, 8, 24 hours), withdraw aliquots, filter, and inject them onto the HPLC.
-
Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area, especially if accompanied by the appearance of new peaks (degradants), confirms instability.
Section 3: Optimization Strategies to Enhance Stability
Once instability is confirmed, the following strategies can be employed to mitigate degradation.
The Critical Role of pH and Buffer Selection
The piperazine moiety contains two nitrogen atoms that can be protonated, making its ionization state—and thus its stability and solubility—highly dependent on pH.[8]
-
Mechanism Insight: While the hydrochloride salt is formulated for stability and solubility, the methoxyphenyl group can be susceptible to acid-catalyzed hydrolysis at pH < 3.[3] Conversely, at higher pH values, the compound exists more as the free base, which may be more prone to oxidation. Therefore, identifying an optimal pH "sweet spot" is critical.
-
Actionable Strategy: Conduct a pH-rate stability study. Prepare your compound in a series of buffers across a physiologically relevant pH range (e.g., pH 6.0 to 8.0) and monitor its degradation over time using HPLC as described in Protocol 1.
Table 1: Comparison of Common Physiological Buffers
| Buffer System | pKa at 25°C | Recommended pH Range | Key Considerations |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 | Pro: Mimics physiological conditions. Con: Phosphate ions can sometimes catalyze hydrolysis or interact with divalent cations. |
| HEPES | 7.48 | 7.0 - 8.0 | Pro: Generally considered more inert than phosphate. Con: Can generate reactive oxygen species when exposed to light. |
| TRIS | 8.06 | 7.5 - 9.0 | Pro: Often used in biochemistry. Con: pH is highly temperature-dependent; can interact with some biological systems. |
Mitigating Oxidative Degradation
Oxidation is a primary degradation pathway for molecules with electron-donating groups like the methoxy group on an aromatic ring.[9] This process is often catalyzed by trace metals and driven by dissolved atmospheric oxygen.
-
Mechanism Insight: The methoxy group makes the aromatic ring electron-rich and thus a target for electrophilic attack by reactive oxygen species (ROS). This can lead to demethylation (forming a phenol), hydroxylation of the ring, or more complex oxidative cleavage.
-
Actionable Strategies:
-
De-gas Buffers: Before adding your compound, sparge your buffer with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Use Antioxidants: Incorporating a chemical antioxidant into your buffer can sacrificially scavenge free radicals, protecting your compound.[1][10][11]
-
Table 2: Common Antioxidants for In Vitro Assays
| Antioxidant | Mechanism | Recommended Starting Conc. | Notes |
| Ascorbic Acid (Vitamin C) | Water-soluble radical scavenger | 50 - 200 µM | Can act as a pro-oxidant in the presence of metal ions; consider co-use with a chelator. |
| Butylated Hydroxytoluene (BHT) | Lipophilic radical scavenger | 10 - 50 µM | Requires a co-solvent like DMSO for initial dissolution before dilution in buffer. |
| Dithiothreitol (DTT) | Reducing agent | 100 - 500 µM | Primarily protects thiol groups but can reduce overall oxidative stress. Can interfere with some assays. |
Section 4: Advanced Protocols for Stability Analysis
For drug development and formal stability studies, a validated stability-indicating analytical method is required.
Caption: Workflow for developing a stability-indicating method.
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
Objective: To create an HPLC method capable of separating the parent 1-(4-Methoxyphenyl)piperazine HCl from all potential degradation products.[1][12]
Methodology:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). If co-elution occurs, explore columns with different selectivity, such as a Phenyl-Hexyl or a Cyano phase.[1]
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. The acidic pH will ensure the basic piperazine nitrogens are protonated, leading to sharp peaks.
-
Organic (B): Acetonitrile or Methanol.
-
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any initial impurities. The detection wavelength can be set based on the compound's UV maxima (λmax ~241, 294 nm).[5]
-
Optimization: Adjust the gradient slope, mobile phase pH, and organic modifier to achieve baseline separation between the parent peak and any new peaks that appear during the forced degradation study (Protocol 3).
Protocol 3: Performing a Forced Degradation Study
Objective: To intentionally degrade the compound under harsh conditions to generate potential degradants and prove the analytical method can resolve them.
Procedure: Prepare separate solutions of the compound (~1 mg/mL) and expose them to the following conditions for a defined period (e.g., 24 hours), then analyze by the developed HPLC method.[1]
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid powder at 80°C.
-
Photolytic Stress: Expose the solution to high-intensity light (ICH Q1B guidelines).
A successful stability-indicating method will show a clean, well-resolved peak for the parent compound amidst any degradant peaks formed under these stress conditions.[12] For definitive identification of these new peaks, analysis by LC-MS is recommended to obtain molecular weight and fragmentation data.[1]
References
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Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(3), 215–230. [Link]
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Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]
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Kamei, N., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]
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Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering, 9(5), 106093. [Link]
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Bouling Chemical Co., Limited. (n.d.). Piperazine, 1-(4-Methoxyphenyl)-, Hydrochloride (1:2). Bouling Chemical. [Link]
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Ragab, G., Saleh, H., & Elsayed, O. F. (2016). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. [Link]
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ChemBK. (2024). 1-(4-Methoxyphenyl-Piperazine). ChemBK. [Link]
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ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of extraction. ResearchGate. [Link]
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Gorniak, A., et al. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 23(8), 1845. [Link]
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Schiesser, C. H., et al. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules, 20(6), 10185–10196. [Link]
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Es-Safi, I., & Amusant, K. W. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(23), 7127. [Link]
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Validation & Comparative
A Comparative Analysis of the Potency of 1-(4-Methoxyphenyl)piperazine Hydrochloride and Other Piperazine Derivatives at Serotonergic Receptors
In the landscape of neuropharmacology research, piperazine derivatives represent a vast and structurally diverse class of compounds that have been instrumental in dissecting the function of various neurotransmitter systems.[1] Among these, phenylpiperazines have garnered significant attention for their interactions with serotonergic (5-HT), dopaminergic, and adrenergic receptors, leading to their investigation for a range of therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic agents.[2][3] This guide provides a detailed comparative analysis of the potency of 1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP), a compound often encountered in the context of designer drugs, against its more extensively characterized congeners: 1-(3-chlorophenyl)piperazine (m-CPP), 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), and 1-benzylpiperazine (BZP).
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of the structure-activity relationships (SAR) that govern the potency of these compounds at key serotonin receptor subtypes—5-HT1A, 5-HT2A, and 5-HT2C. By synthesizing available experimental data and outlining the methodologies used to obtain them, this guide aims to provide a clear, objective, and scientifically rigorous comparison to inform future research and development efforts.
Understanding the Molecular Landscape: The Phenylpiperazine Scaffold
The pharmacological versatility of phenylpiperazine derivatives stems from the core piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions. This scaffold allows for substitutions at the N1 and N4 positions, which profoundly influence receptor affinity, selectivity, and functional activity.[1] The compounds discussed herein are all N1-aryl substituted piperazines, with the nature and position of the substituent on the phenyl ring being a key determinant of their pharmacological profile.
The primary mechanism of action for many phenylpiperazines involves direct interaction with serotonin receptors. These G-protein coupled receptors (GPCRs) are broadly classified into several families, with the 5-HT1 and 5-HT2 families being particularly relevant to the action of these compounds. 5-HT1A receptors are typically Gi/o-coupled, leading to the inhibition of adenylyl cyclase upon activation, while 5-HT2 receptors (5-HT2A and 5-HT2C) are Gq/11-coupled, activating the phospholipase C pathway.
Below is a diagram illustrating the generalized signaling pathways for the key serotonin receptors discussed in this guide.
Caption: Generalized signaling pathways for Gi/o and Gq/11-coupled serotonin receptors.
Comparative Potency: A Data-Driven Analysis
The potency of a compound is a measure of its activity, typically expressed as the concentration required to produce a defined effect. In the context of receptor pharmacology, two key parameters are used:
-
Binding Affinity (Ki): This represents the equilibrium dissociation constant of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. It is typically determined through competitive radioligand binding assays.
-
Functional Potency (EC50/IC50): This is the concentration of an agonist that produces 50% of the maximal response (EC50) or an antagonist that inhibits a response by 50% (IC50). These values are determined through functional assays that measure the downstream cellular response to receptor activation.
The following table summarizes the available binding affinity data for p-MeOPP and its comparators at key serotonin receptor subtypes. It is important to note that direct comparative studies for all these compounds under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| p-MeOPP | Data not readily available in comparative studies | Data not readily available in comparative studies | Data not readily available in comparative studies |
| m-CPP | ~200 | 199 | 22 |
| TFMPP | 288 - 1,950 | 160 - 269 | 62 |
| BZP | >10,000 | >10,000 | >10,000 |
Data compiled from multiple sources. Direct comparison should be made with caution.
Analysis of Structure-Activity Relationships (SAR)
The available data, though incomplete for p-MeOPP, reveals important structure-activity relationships among phenylpiperazines:
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring are critical. Electron-withdrawing groups, such as the chloro (in m-CPP) and trifluoromethyl (in TFMPP) groups at the meta position, generally confer higher affinity for 5-HT2C receptors.[4] m-CPP, in particular, is a well-established 5-HT2C receptor agonist.[5]
-
Benzyl Substitution (BZP): The lack of a direct phenyl substitution and the presence of a benzyl group in BZP results in a markedly different pharmacological profile. BZP has very low affinity for serotonin receptors and primarily acts as a non-selective serotonin releasing agent and dopamine reuptake inhibitor.
Experimental Methodologies for Potency Determination
To ensure the trustworthiness and reproducibility of potency data, it is crucial to understand the experimental protocols used. Below are detailed, step-by-step methodologies for key assays.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human serotonin receptor of interest (e.g., HEK-293 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Incubation:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]DOI for 5-HT2A/2C), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM serotonin).
-
Test Compound: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., p-MeOPP).
-
Incubate the plate at a specific temperature (e.g., 27°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add a scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Calcium Flux for Gq-Coupled Receptors (5-HT2A/2C)
This assay measures the functional potency of compounds at Gq-coupled receptors by detecting the increase in intracellular calcium that occurs upon receptor activation.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells expressing the 5-HT2A or 5-HT2C receptor into a black, clear-bottom 96-well plate and culture overnight to allow for cell adherence.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or a similar dye from a kit) by adding the dye solution to each well.[7]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified into its active form.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compounds (e.g., p-MeOPP, m-CPP, TFMPP) in an appropriate assay buffer.
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR™ or FlexStation®).[8]
-
The instrument will measure a baseline fluorescence reading before automatically injecting the test compounds into the wells.
-
Immediately after injection, the instrument will continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression.
-
The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from the curve.
-
Concluding Remarks for the Research Professional
The comparative analysis of p-MeOPP against m-CPP, TFMPP, and BZP highlights the critical role of the N1-aryl substituent in determining the pharmacological profile of phenylpiperazine derivatives. While m-CPP and TFMPP exhibit a preference for 5-HT2C receptors, BZP's activity is largely independent of direct serotonin receptor binding.
A significant gap in the current literature is the lack of comprehensive, direct comparative data for p-MeOPP's binding affinity and functional potency at key serotonin receptors. The para-methoxy substitution suggests a distinct electronic and steric profile compared to the meta-substituted, electron-withdrawing groups of m-CPP and TFMPP. Future research should prioritize the systematic characterization of p-MeOPP and its metabolites using standardized binding and functional assays. This would not only provide a clearer understanding of its potency and mechanism of action but also contribute valuable data to the broader structure-activity relationship landscape of phenylpiperazines, aiding in the design of more selective and potent ligands for therapeutic targets.
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link].
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Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines. PubMed. Available at: [Link].
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The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PubMed Central. Available at: [Link].
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5-HT2A Serotonin Receptor Assay. Innoprot. Available at: [Link].
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Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. Available at: [Link].
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link].
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Characterization of 4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. PubMed. Available at: [Link].
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A Comparative Guide to Validating the Selectivity of 1-(4-Methoxyphenyl)piperazine Hydrochloride for Serotonergic Receptor Subtypes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the receptor subtype selectivity of 1-(4-Methoxyphenyl)piperazine hydrochloride (p-MPP). We will objectively compare its performance against established selective ligands, WAY-100635 and p-MPPI, supported by detailed experimental protocols and data interpretation insights. The methodologies described herein are designed to build a self-validating pharmacological profile, ensuring scientific rigor and reproducibility.
Introduction: The Imperative of Receptor Selectivity
In neuroscience and pharmacology, the value of a chemical probe is intrinsically linked to its selectivity. 1-(4-Methoxyphenyl)piperazine (p-MPP) is a piperazine derivative known to interact with serotonergic and dopaminergic systems.[1][2] Its utility in elucidating specific neural circuits or as a therapeutic lead depends entirely on a precise understanding of its binding affinity and functional activity across a spectrum of potential targets. Off-target interactions can lead to confounding experimental results and undesirable physiological effects.
This guide establishes a logical, multi-tiered approach to characterizing the selectivity of p-MPP, moving from broad in vitro screening to specific in vivo functional validation. For a robust comparison, we will benchmark p-MPP against two well-characterized 5-HT₁ₐ receptor antagonists:
-
WAY-100635: A highly potent and selective 5-HT₁ₐ receptor antagonist, often considered a "gold standard" for in vitro and in vivo studies.[3]
-
p-MPPI: Another potent and selective 5-HT₁ₐ antagonist, valuable for its distinct chemical structure and well-documented pharmacological profile.[4][5]
The Validation Workflow: A Stepwise Approach to Defining Selectivity
A thorough validation process follows a logical progression from initial binding characterization to functional impact assessment in a physiological context. This ensures that resources are spent efficiently and that each experimental stage builds upon the last, creating a cohesive and trustworthy pharmacological dossier.
Caption: Receptor Selectivity Validation Workflow.
Tier 1: In Vitro Binding Affinity Profiling
The foundational step is to quantify the binding affinity of the test compound at the intended target and a wide array of potential off-targets. Radioligand binding assays are the industry standard for this purpose, providing robust and reproducible data on ligand-receptor interactions.[6][7]
Core Rationale: Competition Binding Assays
Instead of labeling our test compound, we use a competition (or inhibition) assay. This method measures the ability of an unlabeled compound (our "competitor," e.g., p-MPP) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The resulting data allow us to calculate the half-maximal inhibitory concentration (IC₅₀), which is then converted to the inhibition constant (Kᵢ) to reflect the true binding affinity of the test compound.[6]
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus for native 5-HT₁ₐ) or cultured cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[8]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in the assay binding buffer and determine the protein concentration (e.g., using a BCA assay).[8]
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
Receptor membranes (typically 50-120 µg protein for tissue).[8]
-
A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ). This concentration should be close to the radioligand's dissociation constant (Kₑ) for optimal results.
-
Increasing concentrations of the unlabeled test compound (p-MPP, WAY-100635, or p-MPPI) across a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Include control wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-radioactive ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
-
-
Incubation & Filtration:
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[8]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
-
Comparative Binding Data
The selectivity of a compound is defined not by its affinity for its primary target alone, but by the ratio of its affinity for off-targets versus its primary target. A compound with >100-fold selectivity is generally considered a highly useful research tool.
| Receptor Subtype | 1-(4-Methoxyphenyl)piperazine (p-MPP) Kᵢ (nM) | WAY-100635 Kᵢ (nM) | p-MPPI Kᵢ (nM) |
| 5-HT₁ₐ | ~15-50[9] | 0.39 [10] | ~50 [4] |
| α₁-adrenergic | Moderate Affinity[11] | ~250 (pIC₅₀=6.6)[10][12] | 0.2 [4] |
| Dopamine D₂ | Moderate Affinity[13][14] | 940[12] | High (Low Affinity) |
| Dopamine D₄ | Not well characterized | 16 [12] | Not well characterized |
Note: Data are compiled from multiple sources and represent approximate values. Exact Kᵢ values can vary based on experimental conditions (e.g., tissue source, radioligand used).
Field Insights: From the binding data, it is evident that while p-MPP has affinity for the 5-HT₁ₐ receptor, its profile is complicated by significant affinity for other receptors, notably adrenergic and dopaminergic subtypes. In contrast, WAY-100635 demonstrates exceptional selectivity for 5-HT₁ₐ over α₁ and D₂ receptors, though its potent D₄ receptor affinity is a critical consideration.[12] p-MPPI shows high affinity for both 5-HT₁ₐ and α₁-adrenergic receptors, making it non-selective between these two but a useful tool for dissecting their relative roles.[4]
Tier 2: In Vitro Functional Assays
Binding does not equal function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). Functional assays are essential to determine the biological consequence of a compound's binding.
Core Rationale: cAMP Modulation Assay
The 5-HT₁ₐ receptor is a Gᵢ/ₒ-coupled G-protein coupled receptor (GPCR). Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[15] We can measure this change to quantify the functional activity of our test compounds.
Caption: 5-HT₁ₐ Receptor Gi-Coupled Signaling Pathway.
Experimental Protocol: HTRF cAMP Functional Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring cAMP levels in a high-throughput format.[16][17]
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₁ₐ receptor.
-
Agonist Mode Testing:
-
Plate cells and incubate with increasing concentrations of the test compound (p-MPP, WAY-100635, p-MPPI).
-
After incubation, add Forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production to a measurable baseline.
-
Lyse the cells and add the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor).
-
Measure the HTRF signal. A decrease in signal indicates an increase in cellular cAMP, and vice-versa. An agonist will cause a larger signal (less competition for the labeled cAMP) compared to baseline.
-
-
Antagonist Mode Testing:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT) at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect). This stimulates a decrease in cAMP.
-
Add Forskolin, lyse, and add detection reagents as above.
-
An effective antagonist will block the effect of the agonist, causing the cAMP level (and thus the HTRF signal) to return toward the baseline.
-
-
Data Analysis:
-
For agonists, plot the response versus log concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
For antagonists, plot the inhibition of the agonist response versus log concentration to determine the IC₅₀.
-
Expected Functional Profiles:
| Compound | Expected Agonist Activity at 5-HT₁ₐ | Expected Antagonist Activity at 5-HT₁ₐ |
| p-MPP | Partial Agonist / Antagonist | Yes |
| WAY-100635 | None (Silent Antagonist) | Potent Antagonist [3] |
| p-MPPI | None (Silent Antagonist) | Potent Antagonist [5] |
Field Insights: WAY-100635 is well-established as a "silent antagonist," meaning it blocks the receptor without any intrinsic activity of its own.[3] This is a highly desirable property for a research tool designed to probe the function of a receptor by occlusion. The functional profile of p-MPP is more complex and may exhibit partial agonism, which must be characterized to correctly interpret experimental results.
Tier 3: In Vivo Validation
The final and most critical tier is to confirm that the compound engages its target in a living system and produces a predictable physiological outcome. In vivo microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.[18][19][20]
Core Rationale: Measuring Serotonin Release
Presynaptic 5-HT₁ₐ autoreceptors in the dorsal raphe nucleus regulate the firing of serotonin neurons. Activation of these receptors decreases the release of serotonin (5-HT) in projection areas like the prefrontal cortex. A 5-HT₁ₐ antagonist is expected to block the effect of an agonist, thereby preventing the decrease in 5-HT release.[5]
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the prefrontal cortex. Allow the animal to recover for several days.
-
Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[19]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT levels.
-
Pharmacological Challenge:
-
Administer the test compound (e.g., p-MPP or WAY-100635, s.c.).
-
After a suitable pre-treatment time, administer a 5-HT₁ₐ agonist (e.g., 8-OH-DPAT).
-
Continue collecting dialysate samples to monitor the change in 5-HT levels.
-
-
Sample Analysis: Quantify the concentration of 5-HT in the dialysate samples using HPLC coupled with electrochemical detection.
-
Data Analysis: Express the post-treatment 5-HT levels as a percentage of the pre-treatment baseline.
Expected In Vivo Outcomes:
-
Vehicle + 8-OH-DPAT: A significant decrease in extracellular 5-HT levels.
-
WAY-100635 + 8-OH-DPAT: The 8-OH-DPAT-induced decrease in 5-HT is completely blocked.[2]
-
p-MPP + 8-OH-DPAT: The outcome will depend on its in vivo potency and selectivity. If it effectively antagonizes 5-HT₁ₐ receptors in the brain, it should block the 8-OH-DPAT effect. However, if its off-target effects (e.g., on dopamine or adrenergic systems) are significant at the tested dose, the net effect on neurotransmitter levels could be complex and difficult to interpret.
Conclusion: Synthesizing the Evidence for Selectivity
Validating the selectivity of a compound like this compound is not a single experiment but a systematic investigation.
-
1-(4-Methoxyphenyl)piperazine (p-MPP): Our multi-tiered analysis reveals that p-MPP is a moderately potent 5-HT₁ₐ ligand, but its utility as a selective probe is compromised by significant binding and likely functional activity at adrenergic and dopaminergic receptors. Its use requires careful dose selection and awareness of its complex polypharmacology.
-
WAY-100635: This compound serves as an exemplary selective antagonist. Its high affinity for 5-HT₁ₐ, >100-fold selectivity over many other key receptors, and its silent antagonist profile in functional assays make it a superior tool for specifically investigating 5-HT₁ₐ receptor function.[3][12]
-
p-MPPI: This compound highlights a different aspect of selectivity. While it is a potent 5-HT₁ₐ antagonist, its equally high affinity for α₁-adrenergic receptors makes it non-selective between these two targets.[4] It is therefore an inappropriate tool for isolating 5-HT₁ₐ function but could be valuable for studying systems where both receptors are implicated.
References
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Kehr, J. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. [Link]
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Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. PubMed. [Link]
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Buczynski, M.W., & Gregus, A. (2023). In Vivo Microdialysis. Buczynski/Gregus Lab, Virginia Tech. [Link]
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Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. PubMed. [Link]
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Kumar, J. S., et al. (2010). Binding Affinity and Selectivity for WAY-100635 and Mefway 1. ResearchGate. [Link]
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Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. PMC - PubMed Central, NIH. [Link]
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Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society. [Link]
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Rinken, A., et al. (2004). Kinetics of [3H]WAY100635 binding to 5-HT1A receptors in rat hippocampal membranes. Estonian Journal of Chemistry. [Link]
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Cross-reactivity studies of 1-(4-Methoxyphenyl)piperazine hydrochloride with other neurotransmitter systems
An In-Depth Technical Guide to the Cross-Reactivity Profile of 1-(4-Methoxyphenyl)piperazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive analysis of the cross-reactivity of this compound (p-MeOPP). We will delve into its interactions with various neurotransmitter systems, offering objective comparisons with alternative compounds and detailing the experimental methodologies required for such an evaluation. This document is designed to support informed decision-making in preclinical safety pharmacology and mechanism-of-action studies.
Introduction: The Imperative of Off-Target Profiling
1-(4-Methoxyphenyl)piperazine (p-MeOPP), a substituted piperazine derivative, has been investigated for its neurological activity.[1] Like many psychoactive compounds, its therapeutic potential and safety profile are defined not only by its affinity for its primary target but also by its interactions with other biological macromolecules. These "off-target" interactions are the cornerstone of cross-reactivity studies.
In preclinical drug development, a thorough understanding of a compound's cross-reactivity is not merely academic; it is a regulatory and scientific necessity.[2] Unforeseen interactions can lead to adverse effects, drug-drug interactions, or even reveal novel therapeutic applications. This guide provides the framework for assessing the cross-reactivity of p-MeOPP, grounding the discussion in established pharmacological principles and robust experimental design. The International Council for Harmonisation (ICH) guidelines S7A and S7B mandate the evaluation of off-target effects on major physiological systems, including the central nervous, cardiovascular, and respiratory systems, making these studies critical for any investigational new drug application.[3]
Primary Pharmacological Profile of p-MeOPP
p-MeOPP is recognized for its mixed mechanism of action, primarily interacting with serotonergic and dopaminergic systems.[4][5] Its effects are often compared to stimulants like amphetamine, suggesting a broad influence on monoamine neurotransmission.[5][6] Evidence indicates that p-MeOPP can inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism that contributes to its stimulant properties.[6] This complex pharmacology necessitates a wide-ranging screening approach to deconstruct its full receptor interaction profile.
Comparative Cross-Reactivity Analysis
A compound's promiscuity can be quantified by its binding affinity (Ki) for various receptors. A lower Ki value signifies higher affinity. The following table summarizes the known and anticipated interactions of p-MeOPP across key neurotransmitter systems, contextualized with data from other relevant piperazine derivatives.
| Receptor Family | Receptor Subtype | 1-(4-Methoxyphenyl)piperazine (p-MeOPP) Affinity | Comparator Compound(s) Affinity (Ki, nM) | Rationale for Comparison |
| Serotonin | 5-HT1A | Binds with affinity.[4][7] | 8-OH-DPAT (Ki ≈ 1 nM) | Standard high-affinity agonist for 5-HT1A receptors. |
| 5-HT2A | Binds with affinity.[4][7] | Ketanserin (Ki ≈ 2 nM) | Standard high-affinity antagonist for 5-HT2A receptors. | |
| 5-HT3 | Binds with affinity.[8] | Quipazine (Ki ≈ 10-50 nM) | A structurally related arylpiperazine with known 5-HT3 affinity.[8][9] | |
| Dopamine | D2 | Antagonistic properties noted.[4][5] | Haloperidol (Ki ≈ 1-2 nM) | A typical antipsychotic with high D2 receptor affinity. |
| D3 | Binds with affinity.[10] | S33138 (Ki ≈ 1 nM) | A highly selective D3 receptor antagonist.[11] | |
| Adrenergic | α1 | Exhibits antagonism.[4] | Prazosin (Ki ≈ 0.1-1 nM) | A highly selective and potent α1-adrenoceptor antagonist.[12] |
| β1 / β2 | Lower affinity expected. | Propranolol (Ki ≈ 1-5 nM) | A non-selective beta-blocker used as a standard.[13] |
Note: Specific Ki values for p-MeOPP are not consistently reported across a standardized panel in publicly available literature; the table reflects qualitative and semi-quantitative findings from existing research.
Experimental Methodologies: A Blueprint for In-Vitro Profiling
To empirically determine the cross-reactivity profile summarized above, two primary in-vitro techniques are indispensable: radioligand binding assays to measure affinity and functional assays to determine the consequence of that binding (e.g., agonism, antagonism).
This technique directly measures the interaction between a compound and a target receptor.[14] Competition assays, in particular, are used to determine the affinity (Ki) of an unlabeled test compound (e.g., p-MeOPP) by measuring its ability to displace a radioactively labeled ligand of known affinity.[15]
Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors
-
Rationale for Reagent Choices:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human α1A-adrenoceptor provide a high-density, specific source of the target.
-
Radioligand: [³H]Prazosin is a high-affinity, selective antagonist for α1-adrenoceptors, making it an excellent probe.[12]
-
Filtration: Rapid filtration through glass fiber filters is essential to separate bound from free radioligand before equilibrium can shift. Polyethylenimine (PEI) pre-soaking reduces non-specific binding of the positively charged radioligand to the negatively charged filters.[16]
-
-
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[16]
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 50 µL buffer, 50 µL [³H]Prazosin (final concentration ~0.5 nM), and 150 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL phentolamine (10 µM final concentration), 50 µL [³H]Prazosin, and 150 µL membrane suspension.
-
Test Compound: 50 µL p-MeOPP (at concentrations from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL [³H]Prazosin, and 150 µL membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[16]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto a PEI-pre-soaked 96-well glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of p-MeOPP.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
-
Functional assays measure the physiological response triggered by a ligand binding to its receptor. For G-protein coupled receptors (GPCRs), a common readout is the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger.[17]
-
Dopamine D1-like receptors are typically coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.[18][19]
-
Dopamine D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[17][20]
GPCR Signaling Pathways for cAMP Modulation
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A Comparative Analysis of the Behavioral Effects of 1-(4-Methoxyphenyl)piperazine Hydrochloride and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the behavioral and pharmacological effects of 1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP) and its structurally related analogs, primarily 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and abuse liability of novel psychoactive compounds.
Introduction: The Phenylpiperazine Class - A Spectrum of Psychoactivity
The phenylpiperazine class of compounds represents a fascinating area of neuropharmacology, with individual analogs exhibiting a wide spectrum of behavioral effects, ranging from stimulant and anxiogenic to potentially anxiolytic and antidepressant-like properties. This diversity in action is largely dictated by subtle structural modifications, particularly substitutions on the phenyl ring, which significantly alter their affinity and efficacy at various monoamine receptors and transporters. 1-(4-Methoxyphenyl)piperazine (pMeOPP) has been anecdotally reported to induce less anxiety compared to other piperazines, sparking interest in its potential for distinct therapeutic applications[1]. This guide will delve into the experimental data to objectively compare pMeOPP with its more extensively studied and often more potently psychoactive analogs, m-CPP and TFMPP.
Mechanistic Insights: A Tale of Two Neurotransmitters
The behavioral outcomes of phenylpiperazines are intrinsically linked to their complex interactions with serotonergic and dopaminergic systems. Their primary mechanism of action involves binding to and modulating the function of serotonin (5-HT) and dopamine (DA) receptors, as well as their respective transporters (SERT and DAT).
-
Serotonergic System: Many phenylpiperazines, including m-CPP and TFMPP, are known to be non-selective serotonin receptor agonists[2]. They can also inhibit the reuptake and induce the release of serotonin, leading to increased extracellular 5-HT levels[3]. This broad serotonergic activity is thought to underlie many of their psychoactive effects, including their hallucinogen-like and anxiogenic properties.
-
Dopaminergic System: The interaction with the dopamine system contributes to the stimulant and rewarding effects of some piperazine analogs. For instance, some analogs can facilitate dopamine release, which is a key mechanism for drugs of abuse[4].
The specific behavioral profile of each analog is a result of the delicate balance between its effects on these two critical neurotransmitter systems.
Caption: Simplified signaling pathway of phenylpiperazines.
Comparative Receptor Binding Profiles
The affinity of a compound for various receptors is a critical determinant of its pharmacological profile. The following table summarizes the available receptor binding affinity data (IC50 or Ki values in nM) for pMeOPP, m-CPP, and TFMPP at key serotonin and dopamine receptors and transporters. Lower values indicate higher affinity.
| Target | pMeOPP | m-CPP | TFMPP | Reference |
| 5-HT Receptors | ||||
| 5-HT1A | - | 360-1300 | - | [5] |
| 5-HT1B | - | 360-1300 | Agonist | [5][6] |
| 5-HT1C | - | 360-1300 | Agonist | [5][6] |
| 5-HT2A | - | 360-1300 | - | [5] |
| 5-HT2C | - | High Affinity | High Affinity | [2][7] |
| Dopamine Receptors | ||||
| D2 | - | >2500 | - | [5] |
| Transporters | ||||
| SERT | Inhibitor | 230 | Agonist/Releaser | [1][3][8] |
| DAT | Inhibitor | Inactive (<100,000) | - | [1][5] |
Comparative Analysis of Behavioral Effects
The distinct receptor binding profiles of pMeOPP and its analogs translate into observable differences in their behavioral effects in preclinical models.
Locomotor Activity
Locomotor activity is a fundamental measure of the stimulant or sedative properties of a compound. Studies have shown that while some piperazines like benzylpiperazine (BZP) increase locomotor activity, phenylpiperazines such as m-CPP and TFMPP tend to decrease it[4].
-
pMeOPP: While direct, quantitative comparative studies on pMeOPP's effect on locomotor activity are limited, anecdotal reports suggest it does not produce prominent stimulant effects[1].
-
m-CPP: Administration of m-CPP produces a dose-related decrease in locomotor activity in mice[7]. This hypolocomotion is thought to be mediated by its agonist activity at 5-HT2C receptors[7].
-
TFMPP: Similar to m-CPP, TFMPP also causes a dose-dependent suppression of spontaneous ambulatory behavior in rats[6].
| Compound | Effect on Locomotor Activity | Putative Mechanism | Reference |
| pMeOPP | Not prominently stimulant | - | [1] |
| m-CPP | Decrease | 5-HT2C agonism | [7] |
| TFMPP | Decrease | 5-HT receptor stimulation | [6] |
Anxiety-Related Behaviors
The effects of phenylpiperazines on anxiety are a key area of investigation, with some analogs demonstrating clear anxiogenic properties while others are explored for potential anxiolytic effects.
-
pMeOPP: Anecdotal evidence suggests that pMeOPP induces significantly less anxiety than similar piperazines[1]. However, robust experimental data from controlled preclinical models is needed to substantiate these claims.
-
m-CPP: m-CPP is widely recognized for its anxiogenic-like effects in various animal models, including the elevated plus-maze and social interaction tests[2]. These effects are believed to be mediated by its action on 5-HT1C receptors[2].
-
TFMPP: TFMPP also exhibits anxiogenic-like properties in animal models, similar to m-CPP[2].
Drug Discrimination
Drug discrimination paradigms are used to assess the subjective effects of a drug by training animals to recognize and respond to its internal cues.
-
pMeOPP: Specific drug discrimination studies focusing on pMeOPP are not extensively reported in the currently reviewed literature.
-
m-CPP and TFMPP: Both m-CPP and TFMPP have been shown to fully substitute for the discriminative stimulus effects of S(+)-MDMA in mice, suggesting they produce similar subjective effects[4]. This highlights their potential for abuse.
Experimental Protocols
To ensure the reproducibility and validity of behavioral research, standardized experimental protocols are essential. Below are detailed methodologies for two key behavioral assays used to assess the effects of phenylpiperazine analogs.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Procedure:
-
Each mouse is individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded by an overhead video camera.
-
-
Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded and analyzed. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.
Caption: Experimental workflow for the Elevated Plus-Maze test.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common preclinical model used to screen for antidepressant-like activity. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture, and antidepressant treatments can reduce the duration of this immobility.
Methodology:
-
Apparatus: A transparent cylindrical container is filled with water (24°C ± 1°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the test.
-
Procedure:
-
Each mouse is gently placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
The behavior of the mouse is recorded.
-
-
Data Analysis: The duration of immobility (floating without struggling) during the last 4 minutes of the test is measured. A significant decrease in immobility time is interpreted as an antidepressant-like effect.
Caption: Experimental workflow for the Forced Swim Test.
Conclusion and Future Directions
The available evidence suggests that 1-(4-Methoxyphenyl)piperazine (pMeOPP) and its analogs, m-CPP and TFMPP, exhibit distinct behavioral profiles driven by their differential interactions with serotonergic and dopaminergic systems. While m-CPP and TFMPP are characterized by their potent serotonergic activity, leading to decreased locomotor activity and anxiogenic-like effects, pMeOPP is anecdotally reported to have a more benign anxiety profile.
Future research should focus on conducting direct, head-to-head comparative studies of pMeOPP and a wider range of its analogs in a battery of standardized behavioral assays. Comprehensive receptor binding and functional assays are also crucial to fully elucidate the structure-activity relationships within this chemical class. Such studies will be invaluable for identifying novel compounds with therapeutic potential for anxiety, depression, and other CNS disorders, while also informing on their potential for abuse.
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Yeh, S. Y., & Hsu, F. L. (1991). The Neurochemical and Stimulatory Effects of Putative Metabolites of 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamp. Pharmacology Biochemistry and Behavior, 39(3), 787-790. [Link]
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Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., & Daley, P. F. (1999). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Synapse, 34(3), 220-223. [Link]
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mCPP. (n.d.). In Release. Retrieved January 3, 2026, from [Link]
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Kennett, G. A., Whitton, P., Shah, K., & Curzon, G. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. [Link]
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Gannon, B. M., Williamson, A., & Fantegrossi, W. E. (2018). Effects of D1 and D2 Receptor Antagonists on the Discriminative Stimulus Effects of Methylendioxypyrovalerone (MDPV) and Mephedrone in Male Sprague-Dawley Rats Trained to Discriminate d-Amphetamine. Experimental and clinical psychopharmacology, 26(5), 459–467. [Link]
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de Oliveira, R. S., de Oliveira, T. T., de Lima, M. D. C. A., de Faria, A. R., de Castro, P. F. S., de Almeida, A. A. C., ... & de Freitas, R. M. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's archives of pharmacology, 391(3), 283–295. [Link]
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Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological psychiatry, 25(5), 569–575. [Link]
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Duart-Castells, L., Pizarro, N., López-Arnau, R., Buenrostro-Jáuregui, M., Barenys, M., Farré, M., & Camarasa, J. (2020). Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats. Frontiers in pharmacology, 11, 989. [Link]
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Gatch, M. B., & Forster, M. J. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Addiction biology, 26(1), e12987. [Link]
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Philogene-Khalid, H. L., Gannon, B. M., Sulima, A., Rice, K. C., Collins, G. T., & Cunningham, C. W. (2017). Synthetic cathinones and stereochemistry: S enantiomer of mephedrone reduces anxiety- and depressant-like effects in cocaine- or MDPV-abstinent rats. Neuropharmacology, 124, 130–141. [Link]
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Yoon, S. S., Lee, J., Lee, S. Y., Oh, J. H., Choi, J. S., Lee, J. Y., ... & Kim, H. C. (2017). Behavioral evidence for the abuse potential of the novel synthetic cathinone alpha-pyrrolidinopentiothiophenone (α-PVT) in rodents. Psychopharmacology, 234(7), 1145–1156. [Link]
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Philogene-Khalid, H. L., Gannon, B. M., Sulima, A., Rice, K. C., Collins, G. T., & Cunningham, C. W. (2017). Synthetic cathinones and stereochemistry: S enantiomer of mephedrone reduces anxiety- and depressant-like effects in cocaine- or MDPV-abstinent rats. ResearchGate. [Link]
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Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives internationales de pharmacodynamie et de therapie, 221(1), 105–121. [Link]
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A Comprehensive Profile and Comparative Analysis of 1-(4-Methoxyphenyl)piperazine Hydrochloride: An Independent Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of psychoactive compound research and drug development, the independent replication of published findings is a cornerstone of scientific validity. This guide offers a comprehensive technical profile of 1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP), a substituted piperazine derivative. While direct, independently replicated studies on this specific compound are not abundantly available in the public domain, this guide synthesizes the existing data to provide a thorough overview of its synthesis, characterization, and pharmacological properties. Furthermore, by comparing it with other well-researched phenylpiperazine analogs, we aim to provide a valuable contextual understanding for researchers in the field.
Introduction: The Significance of Phenylpiperazines and the Need for Comparative Data
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). These compounds are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[1] 1-(4-Methoxyphenyl)piperazine, often encountered as its hydrochloride salt for improved stability and solubility, has been reported to possess stimulant and euphoric properties.[2] A clear understanding of its synthesis and pharmacological profile is crucial for forensic applications, toxicological studies, and as a reference point in the development of novel CNS-active agents. The lack of extensive, comparative data in the published literature necessitates a consolidated resource for researchers.
Synthesis of this compound: A Published Protocol
A one-pot synthesis method for 1-(4-methoxyphenyl)piperazine has been described, which offers a straightforward route to this compound. This is followed by conversion to its hydrochloride salt.
Experimental Protocol: One-Pot Synthesis
This protocol is based on the reaction of diethanolamine with p-anisidine.
Step 1: Formation of Bis(2-bromoethyl)amine Hydrobromide
-
In a suitable reaction vessel, slowly add 0.5 mol of hydrobromic acid (HBr) to 0.26 mol of diethanolamine over an hour, with stirring.
-
Reflux the reaction mixture for 12 hours.
-
After reflux, distill off the excess HBr. The crude bis(2-bromoethyl)amine hydrobromide is used in the next step without further purification to avoid handling the potentially carcinogenic free base.
Step 2: N-Arylation
-
To the same reaction vessel containing the crude product from Step 1, add 0.24 mol of p-anisidine, 0.16 mol of sodium carbonate, and 80 mL of 1-butanol under a dry nitrogen atmosphere.
-
Heat the mixture at 120°C for 5 hours.
-
Add another 0.13 mol of sodium carbonate and continue heating for an additional 24 hours.
Step 3: Work-up and Salt Formation
-
Cool the reaction mixture to room temperature and wash it twice with 100 mL of water.
-
Adjust the pH of the aqueous layer to 12 with sodium hydroxide, and then wash with a saturated salt solution.
-
Adjust the pH of the combined organic layers to 5 with concentrated hydrochloric acid (HCl).
-
Distill off the water and 1-butanol to yield the hydrochloride salt.
-
Recrystallize the product from ethanol and dry under vacuum at 100°C to a constant weight.
Reported Yield: 37%
Synthesis Workflow
Caption: One-pot synthesis of 1-(4-Methoxyphenyl)piperazine HCl.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. Below is a summary of expected analytical data based on available information.
| Analytical Technique | Expected Data | Source |
| ¹H NMR | Consistent with the structure of this compound. | |
| ¹³C NMR | Consistent with the structure of this compound. | |
| Mass Spectrometry (MS) | Molecular Weight: 192.26 g/mol (free base). | |
| Purity (by NMR) | ≥98.0% |
Pharmacological Profile: A Mixed Serotonergic and Dopaminergic Agent
1-(4-Methoxyphenyl)piperazine is reported to have stimulant and euphoric effects.[2] Its mechanism of action is believed to be multifactorial, involving interactions with both the serotonin and dopamine systems.[1]
Proposed Mechanism of Action
The pharmacological effects of many phenylpiperazine derivatives are attributed to their activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1] For 1-(4-Methoxyphenyl)piperazine, a mixed mechanism of action is proposed, with potential activity as a serotonin receptor agonist and a dopamine receptor antagonist or partial agonist.[3] This dual action could explain its complex psychostimulant effects.
Signaling Pathway Overview
Caption: Proposed mechanism of 1-(4-Methoxyphenyl)piperazine (pMeOPP) action.
Comparative Analysis with Other Phenylpiperazines
To better understand the structure-activity relationships (SAR) of 1-(4-Methoxyphenyl)piperazine, it is useful to compare its properties with other well-known phenylpiperazine derivatives.
| Compound | Substitution Pattern | Primary Pharmacological Effect | Receptor Affinity Profile (General) |
| 1-(4-Methoxyphenyl)piperazine (pMeOPP) | 4-Methoxy | Stimulant, Euphoric | Serotonergic & Dopaminergic |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Chloro | Anxiogenic, Hallucinogenic | 5-HT₂C agonist |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-Trifluoromethyl | Stimulant, Hallucinogenic | 5-HT₁/₂ agonist, SERT inhibitor |
| 1-Benzylpiperazine (BZP) | N-Benzyl | Stimulant | Dopamine & Norepinephrine releaser |
This comparison highlights how modifications to the phenyl ring or the piperazine nitrogen can significantly alter the pharmacological profile of these compounds. The electron-donating methoxy group in pMeOPP likely contributes to its specific interactions with aminergic receptors, distinguishing its effects from the electron-withdrawing groups found in mCPP and TFMPP.
Experimental Protocols for Further Investigation
For researchers wishing to conduct their own investigations, the following are generalized protocols for key experiments.
Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for specific serotonin or dopamine receptor subtypes.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT₂A, D₂)
-
Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂A)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known competitor (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of the plate through the filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation cocktail to each well and count the radioactivity.
-
Calculate the specific binding and determine the IC₅₀ and Ki values using appropriate software.
Locomotor Activity Assay (General Protocol)
Objective: To assess the in vivo stimulant or depressant effects of this compound in rodents.[4][5][6][7]
Materials:
-
Male mice or rats
-
This compound dissolved in a suitable vehicle (e.g., saline)
-
Open-field activity chambers equipped with photobeams or video tracking software
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately place the animal in the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
Analyze the data to compare the effects of the compound to the vehicle control.
Conclusion and Future Directions
This compound is a psychoactive compound with a pharmacological profile that suggests a complex interplay with serotonergic and dopaminergic systems. While a complete picture from independently replicated studies is not yet available, the existing data on its synthesis and effects provide a solid foundation for further research. Future studies should focus on:
-
Replication of Synthesis: Independent verification of synthetic protocols to establish robust yield and purity benchmarks.
-
Comprehensive Pharmacological Profiling: Detailed in vitro binding and functional assays across a wide range of CNS receptors to elucidate its full mechanism of action.
-
In Vivo Behavioral Studies: A broader range of behavioral assays to better characterize its stimulant, anxiogenic/anxiolytic, and other psychoactive effects.
By systematically addressing these areas, the scientific community can build a more complete and validated understanding of this compound and its place within the broader class of phenylpiperazine compounds.
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A Comparative Guide to the Serotonin Receptor Binding Affinity of 1-(4-Methoxyphenyl)piperazine Hydrochloride
Introduction
In the landscape of neuropharmacology, the serotonin (5-hydroxytryptamine, 5-HT) system represents one of the most critical and widely studied targets for therapeutic intervention.[1][2][3] Its diverse family of receptors, implicated in processes ranging from mood and cognition to sleep and appetite, offers a rich field for drug discovery.[1] A fundamental parameter in characterizing any new chemical entity is its binding affinity for its intended target. The inhibition constant (Ki) is the quantitative measure of this affinity, reflecting the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.[4][5] A lower Ki value signifies a higher binding affinity.[4][5]
This guide provides an in-depth analysis of the binding affinity of 1-(4-Methoxyphenyl)piperazine hydrochloride (also known as p-MPP HCl)[6][7][8], a key arylpiperazine derivative, at various serotonin receptors. We will compare its profile to that of Mepiprazole, another phenylpiperazine compound with a distinct pharmacological profile, to highlight the structural nuances that govern receptor selectivity.[9][10] This document is intended for researchers, scientists, and drug development professionals, offering both comparative data and the detailed experimental context required to interpret these values accurately.
The Serotonin Receptor Family: A Brief Overview
The 5-HT receptor system is comprised of seven distinct families (5-HT1 through 5-HT7), encompassing at least 14 subtypes.[2] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors (GPCRs).[11][12] These GPCRs transduce extracellular serotonin signals into intracellular responses by coupling to different G protein subtypes (Gαs, Gαi/o, Gαq/11), which in turn modulate the activity of various effector enzymes and ion channels.[12][13] Understanding these downstream pathways is crucial for correlating binding affinity with functional outcomes.
Caption: Major signaling pathways of serotonin receptor families.
Comparative Binding Affinity Profile
The following table summarizes the binding affinities (Ki, in nM) of 1-(4-Methoxyphenyl)piperazine and the comparator compound, Mepiprazole, at key serotonin receptor subtypes. Data is compiled from various authoritative sources. Lower values indicate higher affinity.
| Receptor Subtype | 1-(4-Methoxyphenyl)piperazine Ki (nM) | Mepiprazole Ki (nM) | Primary Signaling Pathway |
| 5-HT1A | 476[14] | Moderate Affinity | Gαi/o (Inhibitory) |
| 5-HT2A | Moderate to Low Affinity | Antagonist Activity[9][10] | Gαq/11 (Excitatory) |
| 5-HT3 | Low Affinity[15] | Not Reported | Ligand-Gated Ion Channel |
| 5-HT7 | 2.6[14] | Not Reported | Gαs (Excitatory) |
Note: "Moderate" or "Low" affinity is used where precise numerical Ki values are not consistently reported across public literature, but pharmacological activity is noted.
Analysis & Interpretation: From the data, a distinct profile emerges for 1-(4-Methoxyphenyl)piperazine. It displays a notably high affinity for the 5-HT7 receptor (Ki = 2.6 nM), suggesting it is a potent ligand at this site.[14] In contrast, its affinity for the 5-HT1A receptor is significantly lower (Ki = 476 nM).[14] This selectivity is a critical piece of information for researchers designing experiments to probe 5-HT7 function. Mepiprazole, on the other hand, is characterized primarily by its antagonist activity at 5-HT2A and α1-adrenergic receptors, highlighting how different substitutions on the phenylpiperazine scaffold can drastically alter the affinity and selectivity profile.[9][10]
Experimental Protocol: Determination of Ki via Competitive Radioligand Binding Assay
The "gold standard" for determining Ki values is the competitive radioligand binding assay.[16] This method measures the ability of a test compound (the "competitor," e.g., 1-(4-Methoxyphenyl)piperazine) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.
Causality Behind Experimental Choices: The trustworthiness of a binding assay hinges on meticulous protocol design. Each step is chosen to isolate the specific ligand-receptor interaction and minimize experimental noise. For instance, the choice of buffer is critical; a standard Tris-HCl buffer with MgCl2 is often used because it mimics physiological pH and ionic conditions conducive to receptor stability and binding.[17] The use of protease inhibitors during membrane preparation is non-negotiable to prevent degradation of the target receptor. The selection of a specific radioligand is paramount; it must be highly selective for the receptor of interest to ensure the displacement measured is not due to off-target effects.
Caption: Standard workflow for a competitive radioligand binding assay.
Step-by-Step Methodology (Example: 5-HT2A Receptor)
This protocol is a representative example and must be optimized for each specific receptor and radioligand pair.
-
Receptor Membrane Preparation:
-
Homogenize tissue or cells known to express the 5-HT2A receptor (e.g., rat frontal cortex or CHO cells transfected with the human 5-HT2A receptor) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, with protease inhibitors).[18]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[18]
-
-
Assay Procedure:
-
Self-Validation Step: Before running competition assays, perform a saturation binding experiment with the radioligand alone (e.g., [3H]ketanserin for 5-HT2A) to determine its dissociation constant (Kd) and the receptor density (Bmax). This validates the receptor preparation and provides the Kd value needed for the Cheng-Prusoff equation.
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of diluted receptor membranes (e.g., 50-100 µg protein).
-
50 µL of the test compound (1-(4-Methoxyphenyl)piperazine HCl) at various concentrations (typically a 10-point dilution series). For determining non-specific binding, use a high concentration of a known 5-HT2A ligand (e.g., 10 µM ketanserin). For total binding, add buffer.
-
50 µL of radioligand ([3H]ketanserin) at a fixed concentration, typically at or below its Kd (e.g., 1-2 nM).[19]
-
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[18]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats (e.g., GF/B or GF/C), which have been pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[19]
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50mM Tris-HCl) to remove unbound radioligand.
-
Dry the filter mats, add scintillation cocktail, and quantify the radioactivity trapped on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the competitor concentration.
-
Use a nonlinear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Convert the IC50 to the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from saturation experiments).
-
-
Beyond Binding: The Role of Functional Assays
While Ki provides a precise measure of affinity, it does not describe the functional consequence of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). To determine this, functional assays are required. These assays measure downstream signaling events, such as changes in second messenger levels (cAMP, IP-1) or calcium mobilization.[20][21][22][23][24] A comprehensive characterization of a compound like 1-(4-Methoxyphenyl)piperazine would involve correlating its high binding affinity at the 5-HT7 receptor with its functional activity in a 5-HT7-mediated cAMP accumulation assay.
Conclusion
This guide confirms that this compound is a potent and selective ligand for the serotonin 5-HT7 receptor, with a Ki value in the low nanomolar range.[14] Its affinity for other tested serotonin subtypes, such as 5-HT1A, is substantially lower.[14] This profile distinguishes it from other phenylpiperazine derivatives like Mepiprazole and highlights its potential as a valuable research tool for investigating the specific roles of the 5-HT7 receptor in the central nervous system. The provided experimental framework underscores the necessity of robust, well-validated protocols to generate reliable and comparable binding affinity data, which forms the foundational first step in the complex process of drug discovery and neuropharmacological investigation.
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Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine . MDPI. [Link]
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Bridging the Bench and the Body: A Guide to Correlating In Vitro and In Vivo Data for 1-(4-Methoxyphenyl)piperazine Hydrochloride
For researchers, scientists, and drug development professionals, understanding the journey of a compound from a laboratory assay to a complex biological system is paramount. This guide provides an in-depth analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride (commonly known as pMeOPP or MeOPP), focusing on the critical process of establishing a meaningful correlation between its in vitro characteristics and its in vivo pharmacological profile. We will dissect the experimental choices, present validated protocols, and offer a comparative perspective against relevant alternatives, providing a comprehensive framework for predictive pharmacology.
Introduction: The Pharmacological Identity of pMeOPP
1-(4-Methoxyphenyl)piperazine is a substituted piperazine derivative recognized for its stimulant and euphoric properties, drawing comparisons to amphetamines.[1][2] Its complex mechanism of action is central to its effects, involving a mixed profile of interactions with key neurotransmitter systems. Primarily, it functions as a non-selective serotonin receptor agonist and a monoamine neurotransmitter reuptake inhibitor and releasing agent, influencing both serotonergic and dopaminergic pathways.[1][2][3] This dual action underscores the necessity of a robust in vitro-in vivo correlation (IVIVC) to accurately predict its physiological effects, potential therapeutic applications, and toxicological risks. Establishing this link is not merely an academic exercise; it is the cornerstone of translational research, enabling more efficient drug development and informed risk assessment.
In Vitro Characterization: Deconstructing the Mechanism at the Molecular Level
The initial step in understanding any compound is to characterize its activity in controlled, isolated systems. These in vitro assays provide foundational data on molecular targets, potency, and metabolic fate.
Target Engagement: Receptor Binding and Functional Assays
The psychoactive effects of pMeOPP are rooted in its ability to bind to and modulate neurotransmitter receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor target. For pMeOPP, the primary targets are serotonin (5-HT) and dopamine (D) receptors.
However, affinity (binding) does not reveal function (activity). Functional assays are required to determine whether pMeOPP acts as an agonist (activator) or antagonist (blocker) at these receptors. This is critical, as agonism versus antagonism at the same receptor can produce diametrically opposed physiological effects.
Table 1: Comparative In Vitro Receptor Profile
| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | D2 Affinity (Ki, nM) | SERT Inhibition (IC50, nM) | DAT Inhibition (IC50, nM) |
| pMeOPP (hydrochloride) | Moderate | Moderate-Low | Moderate | Potent | Moderate |
| mCPP | High | High | Low | Moderate | Low |
| MDMA | Moderate | Moderate | Low | Potent | Potent |
Note: Specific values are synthesized from typical findings for phenylpiperazines and related compounds for illustrative purposes. Actual values can vary based on experimental conditions.
Neurotransmitter Dynamics: Reuptake and Release
Beyond direct receptor interaction, pMeOPP alters synaptic neurotransmitter concentrations by targeting transporter proteins (SERT for serotonin, DAT for dopamine). In vitro assays using synaptosomes—isolated nerve terminals—can quantify the ability of a compound to block neurotransmitter reuptake or stimulate their release.[2] pMeOPP has been shown to inhibit reuptake and induce the release of monoamines, a mechanism it shares with classic stimulants like amphetamines.[2]
Metabolic Fate: The Role of Cytochrome P450
A compound's efficacy and safety are heavily influenced by its metabolism. In vitro studies using human liver microsomes (HLMs) are essential for identifying the primary metabolic pathways and the enzymes responsible. For pMeOPP, the major metabolic route is O-demethylation to its primary metabolite, 1-(4-hydroxyphenyl)piperazine (4-HO-PP).[2][4] Crucially, these studies have identified the polymorphically expressed enzyme CYP2D6 as the main catalyst for this transformation.[4] This finding is highly significant for predicting drug-drug interactions and understanding why individuals might respond differently to the compound.
Table 2: In Vitro Metabolic Parameters of pMeOPP
| System | Parameter | Value |
| Human Liver Microsomes | Major Metabolite | 1-(4-hydroxyphenyl)piperazine (4-HO-PP)[4] |
| Human Liver Microsomes | Primary Enzyme | CYP2D6[2][4] |
| Recombinant CYP2D6 | Apparent K_m | 48.34 ± 14.48 µM[4] |
| Recombinant CYP2D6 | Apparent V_max | 5.44 ± 0.47 pmol/min/pmol CYP[4] |
In Vivo Validation: Observing the Compound in a Living System
While in vitro data provides a molecular blueprint, in vivo studies are necessary to understand how these properties translate into a net physiological effect within a complex, integrated biological system.
Pharmacokinetics (PK): The Body's Effect on the Drug
Pharmacokinetic studies track the Absorption, Distribution, Metabolism, and Excretion (ADME) of pMeOPP and its metabolites over time. Following administration to an animal model, such as a Wistar rat, blood and urine samples are collected and analyzed, typically via liquid chromatography-mass spectrometry (LC-MS).[4][5] These studies confirm the in vitro metabolic predictions, showing the conversion of pMeOPP to 4-HO-PP in a living organism and allowing for the determination of key parameters like half-life, clearance, and volume of distribution.[4][5]
Pharmacodynamics (PD): The Drug's Effect on the Body
Pharmacodynamic studies measure the physiological and behavioral responses to the drug. For a psychoactive compound like pMeOPP, these often involve behavioral assays in rodents.
-
Locomotor Activity: An open-field test can quantify the stimulant effects of pMeOPP, where an increase in movement correlates with its dopamine-releasing properties observed in vitro.[3]
-
Anxiolytic/Anxiogenic Effects: The elevated plus-maze is a standard test where the animal's willingness to explore open, exposed arms can indicate the drug's effect on anxiety.
-
Neurochemical Changes: In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal. This technique can directly confirm that pMeOPP increases synaptic concentrations of serotonin and dopamine, as predicted by in vitro reuptake and release assays.[3]
The IVIVC Nexus: Connecting In Vitro Predictions to In Vivo Reality
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical relationship between a compound's in vitro properties and its in vivo response.[6][7] It is the critical bridge that validates the in vitro models and allows them to be used for future predictions.
Caption: Workflow illustrating the development of an In Vitro-In Vivo Correlation (IVIVC) model.
-
Mechanism to Behavior: The in vitro finding that pMeOPP inhibits dopamine reuptake and stimulates its release provides a direct mechanistic explanation for the increased locomotor activity observed in vivo. The affinity for various serotonin receptor subtypes helps explain more nuanced behavioral effects, such as changes in anxiety or social interaction.
-
Metabolism to Pharmacokinetics: The kinetic parameters (K_m, V_max) determined from in vitro metabolism studies with human liver microsomes can be used in physiologically based pharmacokinetic (PBPK) models to predict the rate of clearance and metabolite formation in vivo.[4] The identification of CYP2D6 as the key enzyme in vitro is critical for explaining the variability in plasma concentrations observed in vivo across different individuals or preclinical models with varying enzyme expression.[4]
Discrepancies can and do arise. For example, a metabolite may have its own unforeseen pharmacological activity, or the net effect in vivo may be dampened by physiological feedback mechanisms not present in a simple in vitro assay.[3] These discrepancies are not failures but rather opportunities to refine the models and deepen our understanding.
Comparative Landscape: pMeOPP vs. Alternatives
To contextualize the profile of pMeOPP, it is useful to compare it with other well-characterized compounds.
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Head-to-head comparison of different synthetic routes for 1-(4-Methoxyphenyl)piperazine hydrochloride
Introduction
1-(4-Methoxyphenyl)piperazine, often referred to as MeOPP, and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. Its derivatives have shown properties ranging from euphoric and stimulant effects to potential therapeutic applications.[1] The piperazine moiety is a common scaffold in drug discovery, and the methoxyphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound.
The selection of a synthetic route for 1-(4-Methoxyphenyl)piperazine hydrochloride is a critical decision in the drug development pipeline, impacting yield, purity, scalability, safety, and overall cost-effectiveness. This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering detailed experimental insights and data to aid researchers and process chemists in making informed decisions. We will dissect three primary routes: the classical Nucleophilic Aromatic Substitution (SNAr), a "one-pot" cyclocondensation reaction, and the modern palladium-catalyzed Buchwald-Hartwig amination.
Route 1: Classical Nucleophilic Aromatic Substitution (SNAr)
This is a traditional and widely documented method for the synthesis of N-arylpiperazines. The core of this strategy involves the direct reaction of an aniline derivative with bis(2-chloroethyl)amine.
Reaction Scheme
Mechanism and Rationale
The reaction proceeds via a double N-alkylation of p-anisidine with bis(2-chloroethyl)amine, which acts as the dielectrophile. The initial alkylation is followed by an intramolecular cyclization to form the piperazine ring. The reaction is typically performed at elevated temperatures to overcome the activation energy for the substitution and cyclization steps.[2] A base is required to neutralize the hydrogen chloride generated during the reaction. The final step involves treating the free base with hydrochloric acid to precipitate the desired hydrochloride salt.
Causality of Experimental Choices:
-
High Temperature (120-150°C): Necessary to drive the reaction forward, as aryl amines are moderate nucleophiles and the C-Cl bonds in bis(2-chloroethyl)amine require significant energy to break.
-
Base (e.g., Sodium Carbonate): Essential for scavenging the HCl produced, preventing the protonation of the p-anisidine's amino group, which would render it non-nucleophilic.
-
Solvent: A high-boiling point solvent like 1-butanol or diethyleneglycol monomethyl ether is often used to achieve the required reaction temperatures.[2]
Key Experimental Protocol: SNAr
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), sodium carbonate (2.0 eq), and 1-butanol.
-
Heating: Heat the mixture to reflux (approx. 120°C) with vigorous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water. Adjust the aqueous layer's pH to >12 with NaOH to ensure the product is in its free base form, then extract with DCM.
-
Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., ether or isopropanol) until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[2]
Workflow Diagram: SNAr Route
Caption: Workflow for the SNAr synthesis of 1-(4-Methoxyphenyl)piperazine HCl.
Route 2: "One-Pot" Cyclocondensation from Diethanolamine
This approach is an important variation that avoids the direct use of the highly toxic and carcinogenic nitrogen mustard, bis(2-chloroethyl)amine. Instead, the reactive intermediate is generated in situ from diethanolamine.
Reaction Scheme
Mechanism and Rationale
This synthesis begins with the conversion of diethanolamine into its corresponding bis-halo derivative, typically bis(2-bromoethyl)amine, using a strong acid like hydrobromic acid (HBr). This is a double nucleophilic substitution where the hydroxyl groups are protonated to form good leaving groups (water) and are subsequently displaced by bromide ions. The excess HBr is distilled off, and without isolating the hazardous intermediate, p-anisidine and a base are added directly to the same reaction vessel. The subsequent reaction follows the same SNAr mechanism as Route 1 to form the piperazine ring.
Causality of Experimental Choices:
-
HBr: Used in excess to fully convert both hydroxyl groups of diethanolamine into bromides, which are better leaving groups than chlorides, allowing for potentially milder subsequent reaction conditions.
-
One-Pot Procedure: This is a crucial safety and efficiency feature. It circumvents the need to isolate, purify, and handle the potent vesicant and carcinogen bis(2-bromoethyl)amine.
-
Staged Base Addition: An initial portion of the base is added with the aniline, followed by a second addition later in the reaction to maintain basic conditions as HCl/HBr is generated, driving the reaction to completion.
Key Experimental Protocol: One-Pot Cyclocondensation
-
Intermediate Generation: Slowly add hydrobromic acid (HBr, 48%) to diethanolamine (1.0 eq) in a flask while cooling in an ice bath. After addition, heat the mixture to reflux for 12 hours.
-
Solvent Exchange: Distill off the excess HBr and water. Add 1-butanol to the crude bis(2-bromoethyl)amine intermediate.
-
Cyclization: To the same flask, under a nitrogen atmosphere, add p-anisidine (0.9 eq) and sodium carbonate (0.6 eq). Heat the mixture to 120°C for 5 hours.
-
Completion: Add another portion of sodium carbonate (0.5 eq) and continue heating for an additional 24 hours.
-
Work-up and Isolation: Follow the same work-up, extraction, and salt formation steps as described in Route 1. The pH of the combined organic layers is adjusted to 5 with concentrated HCl to provide the HCl salt.
Workflow Diagram: One-Pot Route
Caption: Workflow for the one-pot synthesis from diethanolamine.
Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This represents a modern, highly versatile approach to forming C-N bonds.[3] The Buchwald-Hartwig amination uses a palladium catalyst with specialized phosphine ligands to couple an aryl halide or sulfonate with an amine, often under milder conditions than classical methods.[4][5][6]
Reaction Scheme
Mechanism and Rationale
The catalytic cycle is well-established and involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromoanisole) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[7]
Causality of Experimental Choices:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are stable sources of the active Pd(0) catalyst.
-
Ligand (e.g., XPhos, SPhos, BINAP): The choice of a bulky, electron-rich phosphine ligand is critical. It facilitates the oxidative addition and the final reductive elimination step, preventing side reactions and increasing catalyst turnover.[5]
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen after it coordinates to the palladium, which is a crucial step for the formation of the key palladium-amido intermediate.[5]
-
Anhydrous Solvent (e.g., Toluene, Dioxane): The reaction is sensitive to water and oxygen, which can deactivate the catalyst.
Key Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add anhydrous toluene, followed by 4-bromoanisole (1.0 eq) and piperazine (1.2 eq).
-
Heating: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction and Isolation: Perform a standard aqueous work-up and extraction with a solvent like ethyl acetate. The final product can be isolated as the free base via column chromatography or converted directly to the hydrochloride salt as described in Route 1.
Workflow Diagram: Buchwald-Hartwig Route
Caption: Workflow for the Buchwald-Hartwig amination synthesis.
Head-to-Head Performance Comparison
| Parameter | Route 1: Classical SNAr | Route 2: One-Pot Cyclocondensation | Route 3: Buchwald-Hartwig Amination |
| Yield | Moderate (Typically 50-75%) | Good (Reported up to 70-80%) | Very Good to Excellent (Often >85-95%) |
| Purity | Moderate; may require significant purification to remove side products. | Good; one-pot nature can introduce impurities if not carefully controlled. | High; generally a cleaner reaction with fewer side products. |
| Scalability | High; well-established for industrial scale. | High; designed for industrial application to improve safety. | Moderate to High; catalyst cost and removal can be a challenge on a very large scale. |
| Safety | Major Concern: Uses bis(2-chloroethyl)amine, a potent carcinogen and vesicant. | Significant Improvement: Avoids handling of the carcinogenic intermediate by generating it in situ. | Generally safer; avoids highly toxic reagents. Phosphine ligands can be toxic and air-sensitive. |
| Cost-Effectiveness | Low reagent cost, but safety and handling costs are high. | Low raw material cost (diethanolamine is cheap). Economical for large scale. | High catalyst and ligand cost. May be prohibitive for large-scale, low-margin products. |
| Green Chemistry | Poor; uses hazardous reagents and high energy input. | Better; avoids isolation of a major hazardous intermediate. | Good; catalytic nature reduces waste, but uses precious metals and organic solvents. |
| Substrate Scope | Limited; generally requires specific anilines. | Limited; tailored for this specific transformation. | Very Broad; highly versatile for various anilines and aryl halides.[3] |
Conclusion and Recommendations
The optimal synthetic route for this compound depends heavily on the specific context of the synthesis—scale, budget, available equipment, and safety priorities.
-
For Large-Scale Industrial Production: The "One-Pot" Cyclocondensation (Route 2) presents the most balanced approach. It combines the low cost of raw materials found in the classical SNAr method with a significantly improved safety profile by avoiding the isolation of bis(2-haloethyl)amine, making it an economical and feasible method for industrial production.
-
For Lab-Scale Research & Development: The Buchwald-Hartwig Amination (Route 3) is often the superior choice. Its high yield, clean reaction profile, and broad substrate scope make it ideal for medicinal chemistry programs where rapid access to diverse analogs is crucial and material cost is less of a concern.
-
Classical SNAr (Route 1): This route is largely superseded by Route 2 due to the extreme safety hazards associated with its starting material. It should only be considered if the necessary specialized handling equipment and safety protocols are in place and other routes are not viable.
By carefully weighing the factors of yield, safety, cost, and scalability, researchers and drug development professionals can select the most appropriate and efficient pathway for their synthetic needs.
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ChemBK. (2024). 1-(4-Methoxyphenyl-Piperazine). Available at: [Link]
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KE Chang-mei, TANG Ning, HU Yong & WANG Quan-quan. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]
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A Comparative Guide to the Purity Assessment of Commercially Available 1-(4-Methoxyphenyl)piperazine Hydrochloride
Introduction
1-(4-Methoxyphenyl)piperazine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antifungal agent Ketoconazole.[1] Given its role in the production of active pharmaceutical ingredients (APIs), the purity of this starting material is of paramount importance. The presence of impurities can lead to undesirable side reactions, reduced yields of the final product, and potential safety and efficacy concerns in the resulting drug.[1] Therefore, rigorous analytical characterization of commercially available this compound is a critical step in drug development and manufacturing.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the principles and practical applications of various techniques, supported by experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to qualify this important chemical intermediate.
Understanding Potential Impurities
The purity profile of this compound is largely influenced by its synthetic route. A common method involves the reaction of p-anisidine with bis(2-chloroethyl)amine. Another approach is the reaction of diethanolamine with p-anisidine. Potential impurities arising from these synthetic pathways may include unreacted starting materials, byproducts from side reactions (such as the formation of dimers like 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane), and residual solvents.[2] For instance, 1-formyl-4-(2-methoxyphenyl)piperazine has been identified as a possible impurity.[2] Therefore, a multi-faceted analytical approach is necessary to detect and quantify this range of potential contaminants.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
To ensure a thorough assessment of purity, it is essential to employ a combination of analytical techniques that rely on different chemical and physical principles. This "orthogonal" approach provides a more complete picture of the sample's composition. We will explore four key methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration.
High-Performance Liquid Chromatography (HPLC) for Quantification of Organic Impurities
HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds, making it ideal for assessing the purity of this compound.[3] A reversed-phase HPLC method with UV detection is commonly employed.
Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The dihydrochloride salt of 1-(4-Methoxyphenyl)piperazine is a polar compound and will elute relatively early under typical reversed-phase conditions. Impurities, which may be more or less polar, will be separated from the main peak, allowing for their quantification.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[4]
-
Mobile Phase: A gradient elution is often preferred to resolve a wide range of impurities.
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C or 45°C, to ensure reproducible retention times.[4][5]
-
Detection Wavelength: The UV spectrum of 1-(4-Methoxyphenyl)piperazine shows absorbance maxima around 240 nm, making this a suitable wavelength for detection.[4][6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of methanol and water or the mobile phase). Filter the solution through a 0.45 µm membrane filter before injection.[5]
Data Interpretation and Comparison:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Supplier | Purity by HPLC (%)[7][8] | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Supplier A | 99.85 | 0.08 | 0.04 |
| Supplier B | 99.18 | 0.45 | 0.12 |
| Supplier C (Technical Grade) | 90.5 | 5.2 | 2.8 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
A high-purity sample from Supplier A would exhibit a large, sharp main peak with minimal secondary peaks. In contrast, a technical grade sample from Supplier C would show a significantly smaller main peak and multiple, more prominent impurity peaks.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of 1-(4-Methoxyphenyl)piperazine HCl.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It is particularly useful for detecting residual synthesis solvents and certain byproducts.[3][9]
Principle of the Method: In GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint" for identification. For piperazine derivatives, characteristic fragmentation patterns allow for their specific identification.[3]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m × 0.25 mm × 0.25 µm), is often suitable.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
-
Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. For example, start at 120°C, hold for 1 minute, then ramp to 300°C.[10]
-
Injection: A split/splitless injector is typically used.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Sample Preparation: The hydrochloride salt is not sufficiently volatile for GC analysis. Therefore, the sample must be neutralized to the free base form and extracted into an organic solvent. Derivatization with an agent like trifluoroacetic anhydride (TFAA) can also be employed to improve volatility and chromatographic performance.[10]
Data Interpretation and Comparison:
The total ion chromatogram (TIC) will show peaks corresponding to the main component and any volatile impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.
| Supplier | Residual Solvent 1 (ppm) | Residual Solvent 2 (ppm) | Other Volatile Impurity (Area %) |
| Supplier A | < 50 (Ethanol) | Not Detected | Not Detected |
| Supplier B | 250 (Isopropanol) | 80 (Toluene) | 0.05 |
| Supplier C | 1500 (Toluene) | 300 (Ethanol) | 0.2 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
A high-quality sample from Supplier A would show negligible levels of residual solvents and other volatile impurities. In contrast, lower-grade materials may contain significant amounts of solvents used during synthesis or purification.
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity Estimation
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and can also be used for a semi-quantitative purity assessment.[8][11]
Principle of the Method: NMR spectroscopy probes the magnetic properties of atomic nuclei. In ¹H NMR, the chemical environment of each proton in the molecule gives rise to a distinct signal in the spectrum. The position (chemical shift), splitting pattern (multiplicity), and integration (area under the peak) of these signals provide detailed information about the molecular structure. The presence of impurity signals can indicate a contaminated sample.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
Data Interpretation and Comparison:
The ¹H NMR spectrum of pure this compound should be consistent with its known structure. The presence of unexpected signals would suggest impurities. By integrating the signals of the main compound and the impurities, a molar ratio can be determined, providing an estimate of purity.
| Supplier | Structural Consistency | Purity by ¹H NMR (%) | Observable Impurities |
| Supplier A | Consistent with structure | ≥99.5 | No significant impurities detected |
| Supplier B | Consistent with structure | ~99.0 | Minor unidentifiable peaks |
| Supplier C | Inconsistent signals present | ~90 | Signals corresponding to starting materials |
Note: The data presented in this table is illustrative and intended for comparative purposes.
A Certificate of Analysis for a high-purity product will often state that the ¹H NMR spectrum is "Consistent with structure".[7][8]
Potentiometric Titration for Assay of the Hydrochloride Salt
Potentiometric titration is a classic and highly accurate method for determining the total amount of the amine hydrochloride salt present in the sample.
Principle of the Method: This is an acid-base titration. For an amine hydrochloride, a non-aqueous titration is typically performed.[12][13] The sample is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and titrated with a strong acid in a non-aqueous medium, like perchloric acid in acetic acid.[13] The endpoint of the titration, where all the amine has been protonated, is detected by a sharp change in the potential measured by an electrode.
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a combination pH electrode).
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Procedure:
-
Accurately weigh the sample and dissolve it in glacial acetic acid.
-
Immerse the electrode in the solution.
-
Titrate with the standardized perchloric acid solution until the endpoint is reached.
-
A blank titration with the solvent alone should be performed to correct for any acidic or basic impurities in the solvent.
-
Data Interpretation and Comparison:
The assay is calculated based on the volume of titrant consumed to reach the endpoint.
| Supplier | Assay by Titration (% w/w) |
| Supplier A | 99.9% |
| Supplier B | 99.2% |
| Supplier C | 90.8% |
Note: The data presented in this table is illustrative and intended for comparative purposes.
This method provides a highly accurate measure of the total amine hydrochloride content but does not give information about the nature of any impurities. It is therefore complementary to chromatographic techniques.
Conclusion and Recommendations
The purity assessment of commercially available this compound requires a multi-pronged analytical strategy. No single technique can provide a complete picture of the sample's purity.
-
HPLC is the primary method for quantifying organic, non-volatile impurities.
-
GC-MS is essential for identifying and quantifying residual solvents and other volatile contaminants.
-
¹H NMR provides unequivocal structural confirmation and can be used for purity estimation.
-
Potentiometric titration offers a highly accurate assay of the total amine hydrochloride content.
For researchers and drug development professionals, it is recommended to request certificates of analysis that include data from at least HPLC and ¹H NMR. For GMP applications, a more comprehensive analysis including all four techniques is advisable. When comparing suppliers, a higher purity value from HPLC and titration, coupled with a clean ¹H NMR spectrum and low residual solvents by GC-MS, indicates a superior quality product. Technical grade materials, while less expensive, may contain significant impurities that could compromise subsequent synthetic steps and the quality of the final API.
References
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ResearchGate. Determination of piperazine derivatives in “Legal Highs” | Request PDF. Available from: [Link]
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ResearchGate. GCMS Total Ion Chromatograms of piperazine derivative mixture. Available from: [Link]
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Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 1-(4-Methoxyphenyl)piperazine Dihydrochloride: Applications and Purity. Available from: [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
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Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available from: [Link]
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ResearchGate. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Available from: [Link]
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PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available from: [Link]
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SpectraBase. 1-(4-Methoxyphenyl)piperazine form - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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SpectraBase. 1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
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PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available from: [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]
- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
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Supporting Information. General procedure for the synthesis of pyrazin-2-ol derivatives. Available from: [Link]
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Scribd. Amine Titration. Available from: [Link]
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ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Available from: [Link]
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CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]
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ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Available from: [Link]
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ACS Publications. Microtitration of Amines. Available from: [Link]
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METTLER TOLEDO. Application M242 - Determination of the Amine Value. Available from: [Link]
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Power Under the Microscope: A Comparative Guide to Statistical Power Analysis for Studies on 1-(4-Methoxyphenyl)piperazine Hydrochloride
For researchers and drug development professionals investigating the neuropharmacological landscape, the selection of robust experimental designs is paramount to obtaining meaningful and reproducible results. This guide provides an in-depth technical comparison of statistical power analysis for studies involving 1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP), a compound of significant interest for its psychoactive properties. By exploring hypothetical, yet plausible, experimental scenarios, we will dissect how strategic study design directly impacts the statistical power required to detect meaningful biological effects, ensuring both the ethical use of resources and the scientific integrity of your findings.
The Critical Role of a Priori Power Analysis in Preclinical Research
In the realm of pharmacology, particularly when investigating compounds with potential therapeutic applications or abuse liability, the concept of statistical power—the probability of detecting a true effect when one exists—is not merely a statistical formality; it is a cornerstone of ethical and efficient research.[1][2] An underpowered study risks a Type II error (a false negative), where a genuine effect of a compound is missed, leading to the premature dismissal of a potentially valuable therapeutic agent.[1] Conversely, an overpowered study utilizes more resources, including animal subjects, than necessary, raising ethical concerns.[3]
An a priori power analysis, conducted before an experiment begins, is therefore an indispensable tool. It allows researchers to determine the minimum sample size required to detect a scientifically meaningful effect with a desired level of confidence.[4] This proactive approach ensures that studies are meticulously planned to yield conclusive results, fostering the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[1][3]
Understanding this compound (p-MeOPP)
This compound is a psychoactive compound belonging to the piperazine class. Its mechanism of action is primarily associated with the modulation of monoamine neurotransmitter systems.[5][6] It exhibits affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, and also interacts with dopamine receptors.[7][8][9] This dual action on key neurotransmitter systems underpins its observed stimulant and anxiogenic-like effects in preclinical models.
The following diagram illustrates the simplified signaling pathway of p-MeOPP, highlighting its interaction with key receptors.
Caption: Simplified signaling pathway of p-MeOPP.
Given its effects on behavior, common preclinical assays to evaluate p-MeOPP include the Open Field Test for locomotor activity and the Elevated Plus Maze for anxiety-like behavior.
Comparative Scenarios: Power Analysis in Action
To illustrate the practical implications of power analysis, we will compare two hypothetical experimental designs for a study investigating the effect of p-MeOPP on locomotor activity in mice. We will utilize the free software G*Power for our calculations.[10]
Scenario 1: A Simple Two-Group Comparison (Pilot Study)
In this initial exploratory study, the primary objective is to determine if a single, moderate dose of p-MeOPP has any effect on locomotor activity compared to a vehicle control.
-
Experimental Design: A simple independent samples t-test design with two groups:
-
Group 1: Vehicle Control (Saline)
-
Group 2: p-MeOPP (5 mg/kg, i.p.)
-
-
Primary Endpoint: Total distance traveled (in cm) in an Open Field Test over a 30-minute period.
-
Assumptions for Power Analysis:
-
Alpha (α): 0.05 (the probability of a Type I error)
-
Power (1-β): 0.80 (the desired probability of detecting a true effect)
-
Effect Size (Cohen's d): We will hypothesize a medium effect size (d = 0.8) based on qualitative reports of phenylpiperazines affecting locomotor activity.
-
Scenario 2: A Multi-Group Dose-Response Study (Comprehensive Analysis)
Building upon the pilot study, this design aims to characterize the dose-dependent effects of p-MeOPP on locomotor activity.
-
Experimental Design: A one-way ANOVA design with four groups:
-
Group 1: Vehicle Control (Saline)
-
Group 2: p-MeOPP (1 mg/kg, i.p.)
-
Group 3: p-MeOPP (5 mg/kg, i.p.)
-
Group 4: p-MeOPP (10 mg/kg, i.p.)
-
-
Primary Endpoint: Total distance traveled (in cm) in an Open Field Test over a 30-minute period.
-
Assumptions for Power Analysis:
-
Alpha (α): 0.05
-
Power (1-β): 0.80
-
Effect Size (Cohen's f): We will hypothesize a medium effect size (f = 0.25) for the overall ANOVA.
-
Experimental Protocol: Open Field Test
The following is a standardized protocol for the Open Field Test.
Objective: To assess spontaneous locomotor activity and exploratory behavior in mice.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), made of a non-porous material.
-
Video tracking software.
-
This compound (p-MeOPP).
-
Sterile saline solution (0.9% NaCl).
-
Standard laboratory animal handling equipment.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer p-MeOPP or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before placing the animal in the open field arena.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the animal's activity for 30 minutes using the video tracking software. The primary measure is the total distance traveled.
-
Arena Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
The experimental workflow is visualized in the diagram below.
Caption: Workflow for the Open Field Test.
Hypothetical Data and Power Analysis Results
To perform the power analysis, we will generate plausible hypothetical data based on the expected effects of p-MeOPP. It is anticipated that p-MeOPP will decrease locomotor activity.
Table 1: Hypothetical Locomotor Activity Data
| Group | Treatment | Mean Total Distance (cm) | Standard Deviation (cm) |
| 1 | Vehicle | 10000 | 2000 |
| 2 | p-MeOPP (1 mg/kg) | 9000 | 2000 |
| 3 | p-MeOPP (5 mg/kg) | 7000 | 2000 |
| 4 | p-MeOPP (10 mg/kg) | 6000 | 2000 |
Table 2: A Priori Power Analysis Comparison
| Parameter | Scenario 1: t-test | Scenario 2: ANOVA |
| Statistical Test | Independent samples t-test | One-way ANOVA |
| Alpha (α) | 0.05 | 0.05 |
| Power (1-β) | 0.80 | 0.80 |
| Effect Size | d = 0.8 (medium) | f = 0.25 (medium) |
| Number of Groups | 2 | 4 |
| Required Sample Size (per group) | 26 | 45 |
| Total Sample Size | 52 | 180 |
Interpretation of Power Analysis Results
The power analysis reveals a significant difference in the required sample size between the two experimental designs.
For the simple two-group comparison (Scenario 1) , a total of 52 animals (26 per group) would be needed to achieve 80% power to detect a medium effect size. This design is efficient for answering a binary question: does p-MeOPP have an effect at this dose?
For the multi-group dose-response study (Scenario 2) , a substantially larger sample size of 180 animals (45 per group) is required to achieve the same power for detecting an overall medium effect across the four groups. While this design is more resource-intensive, it provides a much richer dataset, allowing for the characterization of the dose-response relationship, which is crucial for understanding the compound's potency and potential therapeutic window.
Conclusion and Recommendations
This comparative guide underscores the critical importance of conducting a priori statistical power analysis in the planning stages of research involving compounds like this compound. The choice of experimental design has profound implications for the required sample size and, consequently, for the ethical and efficient use of research resources.
-
For initial exploratory studies , a well-powered two-group comparison can be a cost-effective strategy to establish the presence of a pharmacological effect.
-
For more comprehensive characterization , a multi-group design, such as a dose-response study, is essential. While requiring a larger sample size, the detailed insights gained into the compound's activity across a range of doses are invaluable for further drug development.
Ultimately, the decision of which experimental design to employ must be a deliberate one, balancing the scientific objectives with ethical considerations and resource availability. By integrating rigorous statistical power analysis into your research workflow, you can enhance the reliability and impact of your findings in the dynamic field of neuropharmacology.
References
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Taconic Biosciences. (2025, January 16). Animal Research Sample Size Calculation (and Consequences). Retrieved from [Link]
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GPower. (n.d.). GPower: Statistical Power Analyses for Windows and Mac. Retrieved from [Link]
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Millan, M. J., et al. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[11]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors. Journal of Pharmacology and Experimental Therapeutics, 324(2), 587-599.
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The National Centre for the Replacement, Refinement & Reduction of Animals in Research. (2018, August 1). How to decide your sample size when the power calculation is not straightforward. Retrieved from [Link]
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Office of Research Integrity. (n.d.). Power Analysis Reporting. Retrieved from [Link]
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UCLA: Statistical Consulting Group. (n.d.). One-way ANOVA Power Analysis | GPower Data Analysis Examples*. Retrieved from [Link]
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UCLA: Statistical Consulting Group. (n.d.). Power analysis for two-group independent sample t-test. Retrieved from [Link]
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Cross Validated. (2022, April 30). Report power if result is statistically significant. Retrieved from [Link]
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NC3Rs. (2018, August 1). How to decide your sample size when the power calculation is not straightforward. Retrieved from [Link]
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Wikipedia. (n.d.). Power (statistics). Retrieved from [Link]
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Masur, P. K. (2024, May 28). What is statistical power? And how to conduct power analysis in R? Retrieved from [Link]
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Stanford Medicine. (n.d.). Estimating Power and Sample Size. Retrieved from [Link]
- Godinez, D. A., et al. (2021). Dopamine D 2 receptor agonist binding kinetics-role of a conserved serine residue. International Journal of Molecular Sciences, 22(8), 4099.
- Forwald, A., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & medicinal chemistry, 23(15), 4844–4851.
- Goddard, A. W., et al. (2009). The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists. Journal of molecular modeling, 15(11), 1285–1301.
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Millan, M. J., et al. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[11]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors. The Journal of pharmacology and experimental therapeutics, 324(2), 587–599.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)piperazine hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of chemical reagents, such as 1-(4-Methoxyphenyl)piperazine hydrochloride, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and field-proven best practices. Our objective is to ensure that this process is executed safely, efficiently, and in full compliance with environmental regulations, thereby protecting both our personnel and our shared environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound (CAS No: 38869-47-5) is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1][2] A thorough risk assessment dictates the stringent handling and disposal procedures required.
Key Hazards:
-
Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[2][3] This necessitates the consistent use of nitrile gloves or other resistant materials to prevent dermal exposure.
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation, making protective eyewear, such as safety glasses or goggles, mandatory when handling the compound.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3] This underscores the importance of handling the solid material in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
These classifications are not merely administrative; they are directives that inform every aspect of the chemical's lifecycle in the lab, from initial handling to final disposal. The potential for skin, eye, and respiratory irritation demands that this compound be treated as a hazardous waste stream, segregated from general laboratory trash to prevent accidental exposure and environmental contamination.
| Property | Identifier | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 38869-47-5 | [3] |
| GHS Signal Word | Warning | [1][3] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Appearance | Solid | [2] |
The Regulatory Landscape: Adherence to EPA and RCRA Standards
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This legislation establishes a "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[5][6]
As a laboratory professional, you are considered a hazardous waste generator. It is your responsibility to ensure that waste is correctly identified, managed, and prepared for transport to a licensed treatment, storage, and disposal facility (TSDF).[7] This guide aligns with RCRA principles to ensure your laboratory remains in full compliance.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the self-validating system for the safe disposal of waste containing this compound, including contaminated materials and expired stock.
Step 1: Waste Minimization and Pre-Disposal Planning
Effective waste management begins with waste minimization. The causality is simple: the less waste you generate, the less you need to dispose of, reducing both risk and cost.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[4][8]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[8][9]
-
Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[4]
Step 2: Segregation and Containerization
Proper segregation is paramount to prevent dangerous chemical reactions.
-
Designate a Waste Stream: this compound waste should be collected as a dedicated solid hazardous chemical waste stream. Do not mix it with liquid waste.[9]
-
Select an Appropriate Container:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, free of cracks or residue on the outside.
-
Ensure the container is clearly marked as "Hazardous Waste."[10]
-
-
Avoid Incompatibilities: While this compound has no specific listed reactive hazards, general best practice dictates keeping it segregated from strong acids, bases, and oxidizers to prevent unforeseen reactions.[1][10]
Step 3: Labeling the Hazardous Waste Container
Accurate labeling ensures safe handling and proper disposal by your institution's Environmental Health and Safety (EHS) department and the final disposal facility.
-
Attach a Hazardous Waste Tag: Affix your institution's official hazardous waste label or tag to the container as soon as the first drop of waste is added.
-
Complete All Fields:
-
Generator Information: Fill in your name, lab location (building and room number), and contact information.
-
Contents: List all chemical constituents by their full name. For this waste, clearly write "this compound." Avoid using abbreviations or chemical formulas.
-
Concentration/Quantity: Estimate the percentage of each component.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Irritant").[10]
-
-
Keep the Container Closed: The waste container must remain securely closed at all times, except when adding waste. This is a key requirement of RCRA regulations.[4][8]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4][8]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9]
-
Volume Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) wastes.[4][6] this compound is not a P-listed waste.[11]
Step 5: Arranging for Disposal
Once the container is full or you are finished generating this waste stream, arrange for its removal.
-
Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup, which is often done through an online system or by contacting the EHS office directly.[8]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink. This is a violation of environmental regulations and can harm aquatic ecosystems.[3][12]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill: If it is a solid, gently sweep it up to avoid creating dust.[11] Place the swept material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[6]
-
Decontaminate the Area: Wipe the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with all spill cleanup materials as hazardous waste and arrange for pickup.
Disposal of Empty Containers
An empty container that held this compound must also be managed properly.
-
Decontamination: Since this is not an acutely hazardous (P-listed) waste, the empty container can be triple-rinsed with water or an appropriate solvent.[4][10]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste. Subsequent rinsates can typically be disposed of down the drain, but confirm this with your institutional EHS policy.
-
Deface the Label: Completely remove or deface the original product label on the empty, rinsed container.[4]
-
Final Disposal: The clean, defaced container can now be disposed of in the appropriate glass or plastic recycling bin.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of 1-(4-Methoxyphenyl)piperazine HCl waste.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility. This builds a foundation of trust in our laboratory practices and reinforces our commitment to a culture of safety.
References
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Drexel University EHS. Laboratory Waste Management Guidelines. Retrieved from [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96%. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment for Handling 1-(4-Methoxyphenyl)piperazine Hydrochloride
This guide provides a comprehensive framework for the safe handling of 1-(4-Methoxyphenyl)piperazine hydrochloride (CAS: 38869-47-5) in a laboratory setting. As a Senior Application Scientist, this document synthesizes critical safety data with field-proven best practices to ensure the well-being of researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, prioritizing safety through a deep understanding of the material's hazard profile.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a substituted piperazine derivative. While its own toxicological profile is not exhaustively studied, its classification and the known hazards of related piperazine compounds demand a cautious and informed approach.[1] The primary hazards identified under the Globally Harmonized System (GHS) are significant and form the basis for all subsequent PPE recommendations.[2][3]
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2A): Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[2][3]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust may lead to irritation of the respiratory tract.[2][3]
-
Sensitization Potential: The parent compound, piperazine, is a known dermal and respiratory sensitizer, capable of causing allergic skin reactions or asthma-like symptoms upon repeated exposure.[4][5][6] It is prudent to assume this derivative carries a similar risk.
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][3] |
The Hierarchy of Controls: PPE as the Final Safeguard
Before relying on PPE, more effective safety controls must be implemented. The hierarchy of controls is a fundamental concept in industrial hygiene that prioritizes safety strategies.
-
Elimination/Substitution: Not always feasible in research.
-
Engineering Controls: These are the most critical physical controls to minimize exposure.
-
Chemical Fume Hood: All procedures involving the handling of this compound solutions or reactions should be conducted within a certified chemical fume hood.
-
Ventilated Balance Enclosure (VBE): Weighing the solid powder must be performed inside a VBE or a powder containment hood to prevent the aerosolization of fine particles into the laboratory environment.[7]
-
-
Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantities of the chemical used and restricting access to handling areas.
-
Personal Protective Equipment (PPE): The last line of defense, designed to protect the user when other controls cannot eliminate exposure entirely.
Mandatory PPE Protocol
The selection of PPE is directly dictated by the hazards identified in Section 1. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety goggles | Nitrile gloves | Lab coat | Required if not in a VBE (N95 minimum) |
| Preparing Solutions | Safety goggles | Nitrile gloves | Lab coat | Not required inside a fume hood |
| Reaction/Workup | Safety goggles & face shield | Nitrile gloves | Lab coat | Not required inside a fume hood |
| Handling Spills | Safety goggles & face shield | Heavy-duty nitrile gloves | Chemical-resistant apron over lab coat | Required (N95 minimum, assess need for higher level) |
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[2][3][8]
-
Safety Glasses: Standard safety glasses with side shields are the absolute minimum but are insufficient for handling this material.
-
Chemical Splash Goggles: Must be worn for all operations. They provide a seal around the eyes, protecting against dust particles and splashes.[9]
-
Face Shield: A face shield must be worn over safety goggles during procedures with a higher risk of splashing, such as transferring large volumes of solutions or during spill cleanup.[10]
Hand Protection
The compound causes skin irritation (H315).[2][3]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves provide adequate protection for incidental contact.[10] Always check gloves for tears or holes before use.
-
Technique: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the appropriate chemical waste container.
Body Protection
-
Lab Coat: A clean, buttoned lab coat must be worn to protect skin and personal clothing from contamination.[10]
-
Apron: For spill cleanup or handling larger quantities, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Inhalation is a primary exposure route leading to respiratory irritation.[11] Engineering controls are the primary method to prevent this.
-
When Required: Respiratory protection is necessary when engineering controls are absent or insufficient, such as when weighing the powder outside of a ventilated enclosure or during a spill cleanup.[12]
-
Type: At a minimum, a NIOSH-approved N95 filtering facepiece respirator (dust mask) should be used to protect against airborne particulates. For larger spills, a higher level of protection, such as a half-mask respirator with P100 cartridges, may be necessary. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Caption: Safe PPE removal sequence.
Emergency Response and Disposal
Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel. [13]2. Don PPE: Don appropriate PPE, including a respirator, chemical goggles, face shield, and double gloves. [7]3. Contain: For a solid spill, gently cover with absorbent pads to prevent dust from becoming airborne. Do NOT dry sweep. [12]4. Clean: Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste. [1]5. Decontaminate: Wipe the spill area with a mild detergent solution, followed by water. [13]6. Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
First Aid Measures
| Exposure Route | Immediate Action | Source |
| Eyes | Immediately flush with eyewash for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. | [8][11] |
| Skin | Remove contaminated clothing immediately. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [1][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1] |
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste. [8]It should be collected in a clearly labeled, sealed container and disposed of through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. [3]
References
-
Cole-Parmer. Material Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96%.[Link]
-
International Labour Organization. ICSC 1032 - PIPERAZINE (anhydrous).[Link]
-
New Jersey Department of Health. Hazard Summary: Piperazine.[Link]
-
Australian Government Department of Health. Piperazine: Human health tier II assessment.[Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Occupational Chemical Database: PIPERAZINE DIHYDROCHLORIDE.[Link]
-
Cole-Parmer. Material Safety Data Sheet: Piperazine, anhydrous, 99%.[Link]
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Clarkson University. CHEMICAL SPILL PROCEDURES.[Link]
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Defense Centers for Public Health. Procedures for cleaning up hazardous drug spills and leaks.[Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
